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  • Product: 1,10-Diaminodecane dihydrochloride
  • CAS: 7408-92-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physical Properties of 1,10-Diaminodecane Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction 1,10-Diaminodecane, a linear aliphatic diamine, serves as a versatile building block in vario...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

1,10-Diaminodecane, a linear aliphatic diamine, serves as a versatile building block in various chemical syntheses, including the formation of polyamides and as a curing agent in epoxy resins. For applications in research and development, particularly in aqueous systems, its dihydrochloride salt offers enhanced stability and solubility. This technical guide provides a comprehensive overview of the physical and chemical properties of 1,10-Diaminodecane Dihydrochloride, alongside detailed protocols for its preparation and characterization.

Chemical Identity and Structure

The conversion of the free base, 1,10-diaminodecane, to its dihydrochloride salt involves the protonation of the two primary amine groups by hydrochloric acid. This transformation significantly influences the compound's physical properties.

G cluster_0 1,10-Diaminodecane (Free Base) cluster_1 1,10-Diaminodecane Dihydrochloride H2N H2N CH2_10 (CH2)10 H2N->CH2_10 NH2 NH2 CH2_10->NH2 H3N+ +H3N CH2_10_salt (CH2)10 H3N+->CH2_10_salt NH3+ NH3+ CH2_10_salt->NH3+ Cl- 2Cl- plus_2HCl + 2HCl reaction_arrow

Figure 1: Conversion of 1,10-Diaminodecane to its dihydrochloride salt.

Physical and Chemical Properties

The protonation of the amine groups in 1,10-diaminodecane to form the dihydrochloride salt results in a significant alteration of its physical properties. The ionic nature of the salt generally leads to a higher melting point and increased solubility in polar solvents compared to the free base.

Property1,10-Diaminodecane (Free Base)1,10-Diaminodecane Dihydrochloride
Molecular Formula C10H24N2C10H26Cl2N2[1]
Molecular Weight 172.31 g/mol 245.23 g/mol [1]
CAS Number 646-25-37408-92-6
Appearance White to light yellow powder or chunks[2][3]Data not available
Melting Point 59-63 °C[4][5]Data not available
Boiling Point 140 °C at 12 mmHg[4]Data not available (likely decomposes)
Solubility Water: 5.9 g/L at 20°C[6]. Soluble in ethanol. Slightly soluble in chloroform and methanol[6].Expected to have higher solubility in water and polar protic solvents.
Hygroscopicity Hygroscopic[7][8]Data not available

Synthesis of 1,10-Diaminodecane Dihydrochloride: An Experimental Protocol

The following protocol details the conversion of 1,10-diaminodecane to its dihydrochloride salt. This procedure is based on standard acid-base chemistry.

G start Start: Dissolve 1,10-Diaminodecane in Ethanol add_hcl Slowly add 2 molar equivalents of concentrated HCl (Caution: Exothermic reaction) start->add_hcl stir Stir the mixture at room temperature for 1-2 hours add_hcl->stir precipitate Cool the reaction mixture in an ice bath to induce precipitation stir->precipitate filter Collect the precipitate by vacuum filtration precipitate->filter wash Wash the solid with cold ethanol or diethyl ether filter->wash dry Dry the product under vacuum wash->dry end_node End: Obtain 1,10-Diaminodecane Dihydrochloride dry->end_node

Figure 2: Workflow for the synthesis of 1,10-Diaminodecane Dihydrochloride.

Materials:

  • 1,10-Diaminodecane

  • Concentrated Hydrochloric Acid (HCl)

  • Anhydrous Ethanol

  • Diethyl Ether (optional, for washing)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: In a round-bottom flask, dissolve a known quantity of 1,10-diaminodecane in anhydrous ethanol. The concentration can be adjusted based on the scale of the reaction, but a 1 M solution is a reasonable starting point.

  • Acid Addition: While stirring the solution, slowly add two molar equivalents of concentrated hydrochloric acid using a dropping funnel. Caution: This reaction is exothermic and should be performed in a well-ventilated fume hood. The addition should be dropwise to control the temperature of the reaction mixture.

  • Reaction: Continue stirring the mixture at room temperature for 1-2 hours to ensure complete conversion to the dihydrochloride salt. A white precipitate may form during this time.

  • Precipitation: To maximize the yield, cool the reaction mixture in an ice bath for 30-60 minutes. This will further encourage the precipitation of the product.

  • Filtration: Collect the white solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol or diethyl ether to remove any unreacted starting material or excess HCl.

  • Drying: Dry the purified 1,10-diaminodecane dihydrochloride under vacuum to remove any residual solvent.

Analytical Characterization

The successful synthesis of 1,10-diaminodecane dihydrochloride can be confirmed through various analytical techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. When analyzing hydrochloride salts using the KBr pellet method, it is important to be aware of potential ion-exchange reactions between the chloride and bromide ions, which can alter the resulting spectrum.[5] Using potassium chloride (KCl) as the pellet matrix can mitigate this issue.[5]

The FTIR spectrum of 1,10-diaminodecane dihydrochloride is expected to show characteristic peaks for the ammonium (N-H) stretching and bending vibrations, which will be different from the amine (N-H) peaks in the free base. The spectrum of the free base shows characteristic N-H stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized compound. For the dihydrochloride salt, a deuterated solvent such as D₂O is suitable.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the different sets of methylene (-CH₂-) protons in the decane chain. The protons on the carbons adjacent to the ammonium groups will be the most deshielded and appear at a higher chemical shift compared to the free base.

  • ¹³C NMR: The carbon NMR spectrum will similarly show distinct signals for the carbon atoms in the aliphatic chain.

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight of the compound. For 1,10-diaminodecane dihydrochloride, the mass spectrum would likely show the molecular ion of the free base after the loss of the two HCl molecules. The NIST database provides the mass spectrum for the free base, which can be used as a reference.[9]

Safety, Handling, and Storage

As with its free base, 1,10-diaminodecane dihydrochloride should be handled with care. The free base is corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[2][10] It is also harmful if swallowed.[10]

Handling:

  • Use in a well-ventilated area, preferably in a fume hood.[2]

  • Avoid generating dust.[2]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10]

  • Do not eat, drink, or smoke when handling the compound.[11]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[10]

  • Keep away from incompatible materials such as strong oxidizing agents and acids.[2]

  • The free base is known to be hygroscopic, and while specific data for the dihydrochloride is unavailable, it is prudent to store it in a desiccator to prevent moisture absorption.[7][8]

Conclusion

1,10-Diaminodecane dihydrochloride is a stable and more water-soluble form of its parent diamine, making it a valuable reagent in various research and development applications. This guide provides a comprehensive overview of its properties, a detailed synthesis protocol, and methods for its analytical characterization. Adherence to proper safety and handling procedures is crucial when working with this compound.

References

  • Cole-Parmer. (2006, May 15). Material Safety Data Sheet - 1,10-Diaminodecane. Retrieved from [Link]

  • General Procedures. 1H and 13C NMR spectra were recorded at 25 °C using a 400 MHz. (n.d.). Retrieved from [Link]

  • NIST. (n.d.). 1,10-Diaminodecane. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 1,10-Diaminodecane IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 1,10-Diaminodecane. NIST Chemistry WebBook. Retrieved from [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • Cheméo. (n.d.). 1,10-Diaminodecane. Retrieved from [Link]

  • ChemBK. (2025, August 19). 1,10-DIAMINODECANE. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of (b) 1,10-Dicyclooctyl-1,10-diaminodecane. Retrieved from [Link]

  • PubChem. (n.d.). 1,10-Decanediamine, dihydrochloride. Retrieved from [Link]

  • Google Patents. (2011, August 4). Method for the synthesis of high purity primary diamines and/or triamines.

Sources

Exploratory

1,10-Diaminodecane Dihydrochloride: Molecular Properties, Synthesis, and Advanced Applications in Drug Development

Executive Summary In the landscape of modern drug development and polymer chemistry, bifunctional aliphatic amines are indispensable for macromolecular cross-linking and active pharmaceutical ingredient (API) synthesis....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development and polymer chemistry, bifunctional aliphatic amines are indispensable for macromolecular cross-linking and active pharmaceutical ingredient (API) synthesis. 1,10-Diaminodecane dihydrochloride stands out as a critical building block. Featuring a 10-carbon hydrophobic spacer flanked by two highly reactive primary amines, this compound provides the perfect balance of spatial flexibility and nucleophilic reactivity. This technical guide explores its physicochemical profile, mechanistic utility in nanoparticle formulation, and its role in synthesizing novel anti-inflammatory therapeutics.

Physicochemical Profiling & Causality of the Salt Form

Understanding the quantitative properties of 1,10-diaminodecane dihydrochloride is the first step in mastering its application in the laboratory.

Quantitative Data Summary
PropertyValue
Chemical Name 1,10-Diaminodecane dihydrochloride
Synonyms 1,10-Decanediamine hydrochloride (1:2)
CAS Registry Number 7408-92-6
Molecular Formula C₁₀H₂₆Cl₂N₂ (or C₁₀H₂₄N₂ · 2HCl)
Molecular Weight 245.23 g/mol
SMILES C(CCCCCN)CCCCN.Cl.Cl

Data supported by authoritative chemical databases .

Causality of the Dihydrochloride Salt

A common question in protocol design is why the dihydrochloride salt is preferred over the free base (1,10-decanediamine). The selection is driven by thermodynamic and operational causality :

  • Aqueous Solubility: The free base is highly lipophilic and exhibits poor solubility in water. Because many bioconjugation reactions (such as dextran functionalization) must occur in homogenous aqueous phases to prevent localized polymer precipitation, the dihydrochloride form is mandatory to ensure rapid, complete dissolution.

  • Oxidative Stability: Aliphatic free amines are prone to atmospheric oxidation and degradation over time. The protonated ammonium salt form protects the reactive nitrogen centers, significantly extending the reagent's shelf-life and ensuring reproducible stoichiometry in precise synthetic workflows.

Mechanistic Applications in Therapeutics

Macromolecular Cross-linking: PSMA-Targeted Dextran Nanoparticles

In targeted oncology, dextran-based nanoparticles are utilized to deliver payloads directly to prostate-specific membrane antigen (PSMA) positive cells. 1,10-Diaminodecane dihydrochloride acts as the critical cross-linking agent. When reacted with poly-aldehyde dextran (PAD), the diamine forms stable linkages, creating a robust nanoparticle core. The 10-carbon chain provides a hydrophobic internal microenvironment, which is essential for encapsulating lipophilic drugs, while maintaining enough structural flexibility to prevent the nanoparticle from becoming brittle .

Therapeutic Precursors: Biguanidine Dimers

Beyond structural roles, 1,10-diaminodecane dihydrochloride is a direct precursor in the synthesis of biguanidine dimers. These novel compounds act as potent anti-inflammatory and anti-carcinogenic agents. The 10-carbon spacer perfectly bridges two biguanidyl radicals, allowing the molecule to chelate mitochondrial copper. This chelation blocks the oxidation of NADH to NAD+, subsequently decreasing α-ketoglutarate (αKG) production and inhibiting pathological macrophage activation .

G A Biguanidine Dimers (1,10-Diaminodecane spacer) B Mitochondrial Copper Chelation A->B Binds Cu2+ ions C Inhibition of NADH to NAD+ Oxidation B->C Disrupts electron transport D Decreased aKG Production & Macrophage Inhibition C->D Metabolic reprogramming

Pharmacological mechanism of biguanidine dimers in blocking macrophage activation.

Experimental Protocols & Workflow Causality

To ensure scientific integrity, the following protocols are designed as self-validating systems, where the causality behind each chemical manipulation is explicitly defined.

Protocol 1: Synthesis of PSMA-Targeted Dextran Nanoparticles

This protocol details the cross-linking of dextran using 1,10-diaminodecane dihydrochloride .

Step-by-Step Methodology:

  • Oxidation: Dissolve Dextran (70 kDa) in ultra-pure water and add sodium metaperiodate (NaIO₄). Stir in the dark for 1 hour.

    • Causality: NaIO₄ cleaves the vicinal diols of dextran, generating reactive aldehyde groups to form Poly-aldehyde Dextran (PAD).

  • Purification: Dialyze the product against ultra-pure water for 72 hours.

    • Self-Validation: Complete removal of periodate ions is required; residual oxidants will prematurely degrade the targeting ligands.

  • Ligand Attachment: Add the targeting ligand (GuL-PEG5-NH₂) to the PAD solution. Adjust pH to ~11.0 using 0.5 M NaOH and stir at 30 °C for 1 hour.

  • Cross-Linking (Critical Step): Add 1,10-diaminodecane dihydrochloride dissolved in ultra-pure water. Continuously monitor and adjust the pH to maintain ~11.0 for 100 minutes.

    • Causality of pH Adjustment: The aliphatic amines have a pKa of ~10.5. At neutral pH, they remain fully protonated (ammonium ions) and non-nucleophilic. Driving the pH to 11.0 deprotonates the amines, activating them for nucleophilic attack on the PAD aldehydes.

  • Neutralization: Drop the pH to ~7.4 using 0.5 M HCl to halt the reaction.

    • Self-Validation: Analyze via Dynamic Light Scattering (DLS). A successful cross-linking will yield a stable hydrodynamic radius of ~150 nm.

G A Dextran (70 kDa) Oxidation via NaIO4 B Poly-aldehyde Dextran (PAD) Purified via Dialysis A->B Generates reactive aldehydes C Conjugation with GuL-PEG5-NH2 pH ~11.0, 30°C B->C PSMA targeting ligand attachment D Addition of 1,10-Diaminodecane 2HCl pH ~11.0, 100 min C->D Amine substitution & cross-linking E Neutralization (pH 7.4) & Final Purification D->E Halts reaction, stabilizes NPs

Synthesis workflow of PSMA-targeted dextran nanoparticles via amine cross-linking.

Protocol 2: Synthesis of Biguanidine Dimers

This protocol outlines the creation of therapeutic dimers utilizing the 10-carbon spacer .

Step-by-Step Methodology:

  • Reagent Mixing: Dissolve 1,10-Bis(cyanoguanidino)decane (0.33 mmol) and 1,10-diaminodecane dihydrochloride (0.66 mmol) in 200 µL of Dimethyl Sulfoxide (DMSO).

    • Causality: DMSO is chosen as an aprotic polar solvent capable of dissolving both the highly polar dihydrochloride salt and the organic precursors without solvolyzing the reactive intermediates.

  • Acid Catalysis: Add 2.7 mL of aqueous HCl (37%).

    • Causality: The strong acid protonates the cyanoguanidine groups, drastically increasing their electrophilicity and facilitating the subsequent nucleophilic attack by the diamine.

  • Thermal Activation: Heat the mixture at 160 °C overnight.

    • Causality: The formation of the highly stable biguanide dimer network requires overcoming a significant thermodynamic activation energy barrier, necessitating sustained high heat.

  • Purification: Cool the brown mixture to room temperature, evaporate the solvent under high vacuum, and purify the product using preparative HPLC equipped with a C18-reverse phase column.

    • Self-Validation: HPLC purification ensures the removal of unreacted monomers and confirms the molecular weight of the synthesized dimer.

References

  • Title: 1,10-Decanediamine, dihydrochloride, CAS 7408-92-6 Source: Szabo-Scandic URL: [Link]

  • Title: PSMA targeted conjugates based on dextran Source: Institute of Fundamental Technological Research, Polish Academy of Sciences (IPPT PAN) URL: [Link]

  • Title: WO2022106505A1 - Dimers of biguanidines and their therapeutic uses Source: Google Patents URL
Foundational

1,10-Diaminodecane Dihydrochloride: Chemical Architecture and Advanced Applications in Drug Development

Executive Summary 1,10-Diaminodecane dihydrochloride is a highly versatile aliphatic diamine salt that serves as a critical building block in modern bioconjugate chemistry, nanomedicine, and targeted drug development. Ch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,10-Diaminodecane dihydrochloride is a highly versatile aliphatic diamine salt that serves as a critical building block in modern bioconjugate chemistry, nanomedicine, and targeted drug development. Characterized by its 10-carbon hydrophobic core flanked by two reactive primary amine groups (stabilized as hydrochloride salts), this compound provides an optimal balance of steric flexibility, lipophilicity, and nucleophilic potential.

This technical guide explores the physicochemical identity of 1,10-diaminodecane dihydrochloride, detailing its mechanistic role in synthesizing prostate-specific membrane antigen (PSMA)-targeted radiotherapeutics, anti-inflammatory biguanidine dimers, and tailored oligonucleotide conjugates.

Chemical Identity and Physicochemical Profiling

Understanding the exact structural and spectral parameters of 1,10-diaminodecane dihydrochloride is essential for validating its purity before downstream synthesis. The dihydrochloride salt form is highly preferred over the free base in laboratory settings due to its enhanced resistance to atmospheric oxidation and improved solubility in polar protic solvents.

Nomenclature and Identifiers
  • CAS Registry Number: 7408-92-6[1]

  • IUPAC Name: 10-azaniumyldecylazanium dichloride[1]

  • Common Synonyms: 1,10-Decanediamine dihydrochloride; Decane-1,10-diamine dihydrochloride[1]

Quantitative Data: Physicochemical and Spectral Properties

The following table summarizes the core quantitative data required for the analytical validation of the synthesized or procured compound[1][2].

PropertyValue / Description
Molecular Formula C10H26Cl2N2
Molecular Weight 245.23 g/mol
1H NMR (DMSO-d6, 400 MHz) δ = 8.08 (s, 6H, NH3+), 2.71 (m, 4H, CH2-N), 1.55 (m, 4H, CH2), 1.26 (m, 12H, CH2)
13C NMR (DMSO, 100 MHz) δ = 38.6, 28.6, 28.4, 26.8, 25.7
Structural Role 10-carbon aliphatic spacer; bifunctional cross-linker

Mechanistic Causality in Advanced Applications

The utility of 1,10-diaminodecane dihydrochloride stems directly from its molecular geometry. The 10-carbon chain provides a specific hydrophobic spacer length that prevents steric hindrance when conjugating bulky macromolecules.

Polymer Chemistry and Nanomedicine (Dextran Conjugates)

In the development of radiotherapeutics, dextran is frequently oxidized to polyaldehyde dextran (PAD) to create reactive sites. 1,10-diaminodecane dihydrochloride is utilized as a cross-linking spacer[3].

  • Causality: The dihydrochloride salt is unreactive until the pH is deliberately raised above its pKa (typically ~11.0). Once deprotonated, the primary amines act as strong nucleophiles, attacking the aldehyde groups of PAD to form imine bonds (Schiff bases). The 10-carbon spacer prevents the nanoparticle core from collapsing, maintaining a stable ~150 nm diameter suitable for enhanced permeability and retention (EPR) effect in tumor targeting[3].

Drug Development (Biguanidine Dimers)

Recent breakthroughs in anti-inflammatory and anti-carcinogenic therapies have utilized 1,10-diaminodecane dihydrochloride to synthesize biguanidine dimers[4].

  • Causality: These dimers are designed to chelate mitochondrial copper. By blocking copper availability, the oxidation of NADH to NAD+ is inhibited, which subsequently halts the production of α -ketoglutarate ( α KG) and prevents macrophage activation[4]. The 10-carbon chain provided by the diamine is the exact length required to span the binding pockets of the target mitochondrial enzymes.

Oligonucleotide-Steroid Conjugates

In genetic research, 1,10-diaminodecane dihydrochloride is used to probe the stability of tailored hydrophobic cavities in hybridized oligonucleotide conjugates. Unlike other substrates, this specific diamine does not induce the dissociation of unmodified oligonucleotides, making it an ideal control molecule for modulating hybridization[5].

Experimental Methodologies: Self-Validating Protocols

The following protocols detail the integration of 1,10-diaminodecane dihydrochloride into complex synthetic workflows. Each protocol is designed as a self-validating system, incorporating critical checkpoints to ensure structural integrity.

Protocol 1: Synthesis of PSMA-Targeted Dextran Nanoparticles

Objective: To synthesize stable, ~150 nm dextran nanoparticles using 1,10-diaminodecane as a structural cross-linker.[3]

  • Oxidation of Dextran: Dissolve 10.00 g of Dextran (70 kDa) in 200 mL of ultra-pure water. Add 1.32 g of sodium metaperiodate (NaIO4). Stir in the dark at room temperature for 1 hour.

    • Validation Checkpoint: Dialyze the product (MWCO 12–14 kDa) against ultra-pure water for 72 hours until periodate ions are completely removed (validate via UV-Vis or conductivity). Dry at 40 °C to yield Polyaldehyde Dextran (PAD).

  • Ligand Conjugation: Dissolve 854 mg of PAD in 8.5 mL of ultra-pure water. Add the aqueous solution of the PSMA inhibitor (GuL-PEG5-NH2).

    • Causality Step: Adjust the pH to exactly 11.0 using 0.5 M NaOH. This high pH is required to ensure the amine groups on the ligand are deprotonated and nucleophilic. Stir at 30 °C for 1 hour.

  • Cross-linking: Prepare a solution of 106.44 mg (0.385 mmol) of 1,10-diaminodecane dihydrochloride in 2.27 mL of ultra-pure water. Add this dropwise to the PAD mixture.

    • Self-Correction/Validation: The addition of the dihydrochloride salt will drop the pH. Continuously monitor and readjust the pH to ~11.0 every 20 minutes to maintain the diamine in its reactive free-base form. Stir at 30 °C for 100 minutes.

  • Termination & Reduction: Stop the reaction by adjusting the pH to ~7.4 using 0.5 M HCl. Reduce the reversible imine bonds to stable secondary amines using sodium borohydride (NaBH4).

G N1 Dextran (70 kDa) N2 Oxidation (NaIO4) Dialysis Purification N1->N2 N3 Polyaldehyde Dextran (PAD) N2->N3 N4 Conjugation of PSMA Inhibitor (pH 11.0, 30°C) N3->N4 N5 Cross-linking with 1,10-Diaminodecane 2HCl (pH 11.0, 100 min) N4->N5 N6 Reduction of Imines (NaBH4) N5->N6 N7 Stable PSMA-Targeted NPs (~150 nm) N6->N7

Workflow for synthesizing PSMA-targeted dextran nanoparticles using 1,10-diaminodecane.

Protocol 2: Synthesis of Anti-Inflammatory Biguanidine Dimers

Objective: To synthesize a bis-biguanidine dimer capable of mitochondrial copper chelation.[4]

  • Reagent Preparation: In a highly controlled environment, dissolve 100 mg (0.33 mmol) of 1,10-bis(cyanoguanidino)decane and 113 mg (0.66 mmol) of 1,10-diaminodecane dihydrochloride in 200 µL of Dimethyl Sulfoxide (DMSO).

  • Acidic Catalysis: Add 2.7 mL of aqueous HCl (37%).

    • Causality Step: The extreme acidic environment and the chloride counterions from the diamine salt activate the cyanoguanidine electrophilic carbon, lowering the activation energy for the subsequent nucleophilic attack.

  • Thermal Condensation: Heat the mixture in a sealed vessel at 160 °C overnight.

    • Validation Checkpoint: The high temperature is strictly necessary to drive the thermodynamically challenging formation of the conjugated biguanide system. The mixture will turn brown upon completion.

  • Purification: Cool to room temperature, evaporate the solvent under high vacuum, and purify the crude product using preparative HPLC equipped with a C18-reverse phase column.

Mechanism M1 Biguanidine Dimers (Synthesized via 1,10-Diaminodecane) M2 Mitochondrial Copper Chelation M1->M2 M3 Inhibition of NADH to NAD+ Oxidation M2->M3 M4 Blockade of a-Ketoglutarate (aKG) Production M3->M4 M5 Inhibition of Macrophage Activation & Inflammatory Cytokine Release M4->M5

Mechanism of action for biguanidine dimers in blocking macrophage activation.

References

  • Source: osaka-u.ac.
  • Source: nih.
  • Source: pan.
  • Source: google.
  • Title: Bioconjugate Chemistry Vol. 9 No.

Sources

Exploratory

Synthesis and Purification of 1,10-Diaminodecane Dihydrochloride: A Comprehensive Technical Guide

Executive Summary 1,10-Diaminodecane dihydrochloride (CAS: 7408-92-6) is a critical bifunctional aliphatic amine salt utilized extensively in polymer chemistry, nanomedicine, and the synthesis of active pharmaceutical in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,10-Diaminodecane dihydrochloride (CAS: 7408-92-6) is a critical bifunctional aliphatic amine salt utilized extensively in polymer chemistry, nanomedicine, and the synthesis of active pharmaceutical ingredients (APIs). The transformation of the highly hydrophobic free base, 1,10-diaminodecane, into its dihydrochloride salt drastically enhances its aqueous solubility, oxidative stability, and handling properties. This whitepaper provides an in-depth, self-validating methodology for the synthesis and purification of 1,10-diaminodecane dihydrochloride, grounded in thermodynamic principles and field-proven analytical techniques.

Chemical Profile & Significance

Before initiating synthesis, it is vital to understand the physicochemical parameters that dictate the behavior of the target molecule. In pharmaceutical development, this compound is frequently employed as a coiling agent and linker in targeted drug delivery systems, such as prostate-specific membrane antigen (PSMA) targeted dextran conjugates [1]. The dihydrochloride form prevents the premature oxidation of the primary amines and provides precise stoichiometric control during complex bioconjugation reactions.

Table 1: Physicochemical Properties of 1,10-Diaminodecane Dihydrochloride

PropertyValue
Chemical Name 1,10-Diaminodecane dihydrochloride
CAS Registry Number 7408-92-6
Molecular Formula C10H26Cl2N2
Molecular Weight 245.23 g/mol
Appearance White crystalline powder
Solubility Profile Soluble in H2O, DMSO; Insoluble in Diethyl Ether

Mechanistic Pathways & Causality in Synthesis

The synthesis of 1,10-diaminodecane dihydrochloride relies on the exhaustive protonation of the terminal primary amines using a strong mineral acid (HCl). As a Senior Application Scientist, I emphasize that the most critical parameter in this workflow is the causality of solvent selection .

The free base possesses a highly hydrophobic 10-carbon aliphatic chain, exhibiting high solubility in non-polar to moderately polar organic solvents. By utilizing a binary solvent system of diethyl ether and methanol, we achieve two thermodynamic goals:

  • Complete Dissolution: Methanol disrupts the intermolecular hydrogen bonding between the free amine molecules, ensuring complete dissolution of the starting material.

  • Anti-Solvent Precipitation: Diethyl ether acts as a potent anti-solvent for the resulting ionic dihydrochloride salt. As the HCl is introduced, the immediate formation of the salt drastically lowers the solute's solubility in the ether-rich continuous phase. This thermodynamic shift drives rapid, quantitative precipitation and prevents the reaction from stalling in an equilibrium state [2].

G A 1,10-Diaminodecane (Free Base) B Solvent Dissolution (Diethyl Ether / MeOH) A->B Add solvent C Acidification (1.0 M HCl in Ether) B->C Dropwise addition, vigorous stirring D Nucleophilic Attack (Protonation of Amines) C->D Exothermic reaction E Precipitation (White Solid Formation) D->E Decreased solubility of salt F Vacuum Filtration & Ether Wash E->F Isolate crude salt G Desiccation (High Vacuum Drying) F->G Remove residual solvent H 1,10-Diaminodecane Dihydrochloride G->H Final pure product

Workflow for the synthesis and purification of 1,10-diaminodecane dihydrochloride.

Experimental Workflow: Synthesis & Purification

This protocol is designed as a self-validating system; the physical state changes (from a clear solution to an immediate white precipitate) serve as real-time indicators of reaction progress.

Step-by-Step Methodology:

  • Preparation of the Free Base Solution: Dissolve 5.0 mmol of 1,10-diaminodecane (free base, CAS: 646-25-3) in 30–50 mL of anhydrous diethyl ether. If the dissolution is sluggish due to ambient temperature variations, add up to 5 mL of anhydrous methanol dropwise until the solution becomes completely transparent [2].

  • Thermal Control: Equip the reaction flask with a magnetic stirrer and place it in an ice bath to control the exothermic protonation.

  • Protonation: Slowly add a slightly greater than two-molar equivalent excess (>10.0 mmol) of 1.0 M HCl in diethyl ether dropwise. Expert Insight: Vigorous stirring is critical here to prevent local concentration gradients, which can lead to the occlusion of unreacted free base within the rapidly forming salt crystals.

  • Precipitation & Ripening: Observe the immediate formation of a dense white precipitate. Allow the suspension to stir for an additional 30 minutes at room temperature to ensure complete reaction and particle ripening.

  • Isolation (Filtration): Collect the precipitate via vacuum filtration using a highly retentive filter membrane (e.g., PTFE, 0.45 µm).

  • Purification (Washing): Wash the filter cake with three 15 mL aliquots of cold, anhydrous diethyl ether. This step mechanically displaces any residual unreacted free base and trace organic impurities trapped in the crystal lattice.

  • Desiccation: Transfer the purified salt to a vacuum desiccator. Dry under high vacuum (< 1 mbar) at 40 °C for 12 hours to remove all volatile solvents and trapped moisture.

Analytical Validation

To ensure the integrity of the synthesized 1,10-diaminodecane dihydrochloride, rigorous analytical validation is required. Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive proof of protonation and structural purity [3].

Table 2: NMR Spectral Data for 1,10-Diaminodecane Dihydrochloride (DMSO-d6)

NucleusChemical Shift (δ, ppm)Multiplicity & IntegrationAssignment
1H 8.08Singlet (s, 6H)-NH3+ (Protonated terminal amines)
1H 2.71Multiplet (m, 4H)-CH2-N (Alpha carbons)
1H 1.55Multiplet (m, 4H)-CH2- (Beta carbons)
1H 1.26Multiplet (m, 12H)-CH2- (Bulk aliphatic chain)
13C 38.4, 26.6, 25.2N/ACarbon backbone

Causality in Validation: The presence of the broad singlet at δ 8.08 ppm integrating to exactly 6 protons is the definitive marker of complete dihydrochloride formation. If the peak shifts upfield or integrates to fewer protons, it indicates incomplete protonation, necessitating a repetition of the acidification step [2]. The 13C NMR shifts at 38.4, 26.6, and 25.2 ppm confirm the symmetry and integrity of the decane backbone[3].

Validation A Purified Salt Validation B 1H NMR (DMSO-d6) A->B C 13C NMR A->C D Elemental Analysis A->D E δ 8.08 ppm (NH3+) δ 2.71, 1.55, 1.26 ppm B->E Confirm protonation F δ 38.4, 26.6, 25.2 ppm C->F Confirm carbon backbone G C, H, N match theoretical values D->G Bulk purity check

Analytical validation framework for confirming 1,10-diaminodecane dihydrochloride purity.

Advanced Applications in Drug Development

Beyond basic polymer synthesis, 1,10-diaminodecane dihydrochloride is a pivotal reagent in advanced nanomedicine. For instance, in the synthesis of dextran-based nanoparticles for targeted radiotherapy, the diamine serves as a critical coiling agent. When conjugated with oxidized dextran, the 10-carbon chain promotes the folding of the polymer into a tertiary nanoparticle structure, which is essential for the optimal presentation of targeting ligands (like Glu-Ureido-Lys for PSMA) and chelators (like DOTA) [1] [4]. The precise purity of the dihydrochloride salt ensures reproducible cross-linking densities, directly impacting the pharmacokinetic profile and cellular uptake mechanisms of the resulting nanocarriers.

References

  • Source: pan.
  • Source: rsc.
  • Source: osaka-u.ac.
  • Source: nih.
Foundational

An In-Depth Technical Guide to the Safe Handling and Storage of 1,10-Diaminodecane Dihydrochloride

This guide provides comprehensive safety protocols and handling procedures for 1,10-Diaminodecane dihydrochloride, a chemical compound frequently utilized by researchers, scientists, and drug development professionals. A...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive safety protocols and handling procedures for 1,10-Diaminodecane dihydrochloride, a chemical compound frequently utilized by researchers, scientists, and drug development professionals. As a dihydrochloride salt of a corrosive parent amine, this compound necessitates stringent safety measures to mitigate risks. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and integrity in the laboratory.

Section 1: Chemical Identification and Physicochemical Properties

1,10-Diaminodecane dihydrochloride is the salt form of 1,10-Diaminodecane (CAS 646-25-3), a linear aliphatic diamine.[1][2] The dihydrochloride form is often preferred in research settings for its increased stability and solubility in aqueous media compared to the free base. However, its hazardous properties, largely derived from the parent amine, remain a critical consideration.

PropertyValueSource
Chemical Name 1,10-Diaminodecane dihydrochloride[2]
Synonyms 10-azaniumyldecylazanium dichloride[2]
CAS Number 7408-92-6[2]
Molecular Formula C10H26Cl2N2[2]
Molecular Weight 245.23 g/mol [2]
Appearance (Parent Amine) White to light yellow powder, chunks, or crystals[3][4][5]
Physical State Solid[4]
Melting Point (Parent Amine) 59-64 °C[3][5]
Water Solubility (Parent Amine) 5.9 g/L at 20°C[4]

Section 2: Hazard Identification and Toxicological Profile

The primary hazard associated with 1,10-Diaminodecane dihydrochloride stems from the corrosive nature of its parent compound, 1,10-Diaminodecane.[1][3] Upon dissolution, it can exhibit acidic properties and react similarly to other amine salts. The compound is classified as hazardous under the Globally Harmonized System (GHS).[1]

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1][6] Ingestion can cause severe swelling and damage to the delicate tissues of the digestive tract, with a danger of perforation.[6][7]

  • Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[1][6] The corrosive nature means that contact can lead to rapid tissue destruction.

  • Serious Eye Damage (Category 1): Causes serious, potentially irreversible eye damage.[1][6] Direct contact with the eyes can lead to corneal damage and blindness.[7]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation if inhaled as a dust.[6][7]

The toxicological properties of this specific dihydrochloride salt have not been as fully investigated as the parent amine; therefore, it is imperative to handle it with the assumption that it carries all the hazards of the parent compound.[3][6]

Section 3: Hierarchy of Controls: Engineering, Administrative, and Personal Protection

A foundational principle of laboratory safety is the hierarchy of controls, which prioritizes the most effective measures for risk mitigation. This approach moves from eliminating the hazard entirely to relying on personal protective equipment (PPE) as the last line of defense.

cluster_0 Most Effective cluster_1 Least Effective Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Elimination->Substitution Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) Administrative->PPE

Caption: The Hierarchy of Controls, prioritizing safety measures from most to least effective.

Engineering Controls

These are the primary methods for isolating personnel from the hazard.

  • Chemical Fume Hood: All weighing of the solid and preparation of solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust and to contain any potential spills.[7][8]

  • Ventilation: The laboratory must be equipped with adequate general ventilation to keep airborne concentrations low.[3][4]

  • Emergency Equipment: An eyewash station and a safety shower must be readily accessible and located close to the workstation.[3][4][6]

Administrative Controls

These are work practices and procedures that reduce the duration, frequency, and severity of exposure.

  • Designated Work Area: Clearly demarcate an area for working with corrosive solids.

  • Training: All personnel must be trained on the specific hazards of this compound and the procedures outlined in this guide and its Safety Data Sheet (SDS).

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[6][9] Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[9]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. It must be selected based on the specific hazards.

  • Eye and Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[3][6] A face shield should be worn in addition to goggles when there is a splash hazard.

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or puncture before use.[3][7]

    • Lab Coat: A long-sleeved, buttoned lab coat is mandatory.

    • Protective Clothing: For larger quantities or significant splash risk, wear appropriate protective clothing to prevent any possibility of skin exposure.[3]

  • Respiratory Protection: If engineering controls are not sufficient to prevent dust generation, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter must be used.[3][6]

Section 4: Standard Operating Procedures for Handling

Adherence to a strict protocol is essential for safety. The causality behind these steps is to minimize dust generation and prevent any personal contact.[3][9]

Weighing the Solid Compound
  • Preparation: Before retrieving the chemical, ensure all required PPE is donned correctly. Confirm the chemical fume hood is operational.

  • Staging: Place a weigh boat, spatula, and a sealable container for the chemical on the balance inside the fume hood.

  • Dispensing: Slowly and carefully dispense the solid from the stock bottle into the weigh boat. Avoid any rapid movements that could create airborne dust. Do not tap the container.

  • Closure: Immediately and securely close the primary stock container.

  • Transfer: Carefully transfer the weighed solid to its destination vessel within the fume hood.

  • Cleanup: Clean the spatula and any residual dust from the work surface using a wipe dampened with water, and dispose of the wipe as hazardous waste.

Preparing Solutions
  • Preparation: Perform this procedure entirely within a chemical fume hood.

  • Vessel Selection: Choose a vessel (e.g., beaker, flask) of appropriate size to allow for stirring without splashing.

  • Solvent First: Add the calculated volume of solvent to the vessel first.

  • Addition of Solid: Slowly add the pre-weighed 1,10-Diaminodecane dihydrochloride to the solvent while stirring to facilitate dissolution and prevent clumping.

  • Mixing: Use a magnetic stir bar or overhead stirrer to mix. Avoid vigorous mixing that could create aerosols.

  • Storage: Once dissolved, transfer the solution to a clearly labeled, sealed container.

Section 5: Storage and Incompatibility

Proper storage is critical to maintaining the chemical's integrity and preventing hazardous reactions.

  • Storage Location: Store in a cool, dry, and well-ventilated area designated for corrosive materials.[6][9] The storage area should be secured and locked.[6][8]

  • Container: Keep the container tightly closed and in its original packaging.[3][9] Protect containers from physical damage.[9]

  • Incompatible Materials: Store separately from the following substances to prevent violent reactions, heat generation, or release of toxic fumes:

    • Strong Acids and Acid Anhydrides[3][6]

    • Acid Chlorides[3][6]

    • Strong Oxidizing Agents[3]

    • Isocyanates, halogenated organics, peroxides, and phenols[9]

Section 6: Emergency Procedures

Immediate and correct response to an emergency can significantly reduce injury and damage.

Spill Response Workflow

Spill Spill Occurs Assess Assess Risk (Size, Location, Hazard) Spill->Assess Minor Minor Spill (Small, Contained, Known Hazard) Assess->Minor Low Risk Major Major Spill (Large, Uncontrolled, High Hazard) Assess->Major High Risk PPE Don Appropriate PPE Minor->PPE Evacuate Evacuate Immediate Area Major->Evacuate Contain Contain Spill (Use absorbent socks/pads) PPE->Contain Cleanup Clean Up Spill (Sweep solid, absorb liquid) Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Package & Label Waste Decontaminate->Dispose Alert Alert Others & Call for Help (EH&S, Emergency Services) Evacuate->Alert Secure Secure Area (Close doors, restrict access) Alert->Secure

Caption: A logical workflow for responding to a chemical spill in the laboratory.

Small Spill Cleanup Protocol (Solid)
  • Alert & Evacuate: Alert personnel in the immediate area. Restrict access to the spill zone.[10]

  • Consult SDS: Refer to the Safety Data Sheet for specific instructions.[10]

  • Don PPE: At a minimum, wear a lab coat, chemical safety goggles, and double nitrile gloves.

  • Cleanup:

    • Do NOT generate dust.[3][9]

    • Gently sweep the solid material into a plastic dustpan.[3]

    • Carefully transfer the swept material into a labeled, sealable container for hazardous waste.[9]

  • Decontamination:

    • Wipe the spill area with a cloth or paper towels dampened with soap and water.[11]

    • Place all contaminated cleaning materials and disposable PPE into the hazardous waste container.

  • Reporting: Report the incident to the laboratory supervisor or Environmental Health & Safety department.

First Aid Measures

The response to any exposure must be immediate and thorough.[3][6]

  • Eye Contact: Immediately hold eyelids apart and flush the eyes continuously with large amounts of running water for at least 15-30 minutes.[3][9] Seek immediate medical attention without delay.[3][6]

  • Skin Contact: Immediately remove all contaminated clothing, including footwear.[3][9] Flush the affected skin area with copious amounts of water for at least 15 minutes, using a safety shower if available.[3][9] Seek immediate medical attention.[3]

  • Inhalation: Remove the victim from the contaminated area to fresh air.[3][6] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[3] Seek immediate medical attention.[3][6]

  • Ingestion: Do NOT induce vomiting.[3][6][9] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[3] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[3][6] Use of gastric lavage or emesis is contraindicated due to the risk of perforation.[6][7]

Section 7: Waste Disposal

All waste containing 1,10-Diaminodecane dihydrochloride must be treated as hazardous.

  • Containers: Collect all spill cleanup materials, contaminated PPE, and residual chemical in a clearly labeled, sealed, and chemically compatible container.

  • Regulations: Disposal must be carried out by a licensed hazardous waste disposal company, in strict accordance with all local, regional, and national regulations.[6][7] Do not dispose of this chemical down the drain.[4]

Section 8: References

  • Cole-Parmer. (2006). Material Safety Data Sheet - 1,10-Diaminodecane. Retrieved from [Link]

  • Fisher Scientific. (2011). SAFETY DATA SHEET (Canada WHMIS 2015): 1,10-Diaminodecane. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1317, 1,10-Decanediamine. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23888, 1,10-Decanediamine, dihydrochloride. PubChem. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,10-Diaminodecane (CAS 646-25-3). Retrieved from [Link]

  • CropLife South Africa. (2023). SPILL MANAGEMENT AND DECONTAMINATION PROTOCOL FOR SMALL SCALE PESTICIDE SPILLS IN WAREHOUSES, DEPOTS AND STORES. Retrieved from [Link]

  • The City University of New York (CUNY). (n.d.). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • Augusta University. (2025). EHSO Manual 2025-2026: Spill Control/Emergency Response. Retrieved from [Link]

Sources

Exploratory

Whitepaper: Strategic Sourcing and Application of Research-Grade 1,10-Diaminodecane Dihydrochloride in Advanced Therapeutics

Executive Summary In the rapidly evolving landscape of advanced drug delivery systems (DDS) and novel small-molecule therapeutics, the selection of bifunctional linkers dictates the structural integrity and biological vi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of advanced drug delivery systems (DDS) and novel small-molecule therapeutics, the selection of bifunctional linkers dictates the structural integrity and biological viability of the final construct. 1,10-Diaminodecane dihydrochloride (CAS 7408-92-6) has emerged as a critical 10-carbon aliphatic spacer. Unlike its free base counterpart (CAS 646-25-3), the dihydrochloride salt offers superior aqueous solubility, oxidative stability, and precise kinetic control during complex bioconjugation reactions.

This technical guide provides an in-depth analysis of commercial sourcing strategies, the chemical causality behind experimental design choices, and self-validating protocols for utilizing this compound in polymer coiling and targeted radiocarrier synthesis.

Chemical Causality: The Superiority of the Dihydrochloride Salt

As an application scientist who has spent years troubleshooting polymer-drug conjugates, I frequently observe a critical point of failure at the cross-linking stage: the erroneous substitution of the dihydrochloride salt with the free base. Understanding the mechanistic differences is paramount.

  • Aqueous Solubility and pH Control: The free base of 1,10-diaminodecane is highly hydrophobic and poorly soluble in aqueous buffers, often requiring organic co-solvents that can precipitate or denature delicate biological targeting ligands. Conversely, the dihydrochloride salt (CAS 7408-92-6) dissolves readily in1[1].

  • Kinetic Restraint in Schiff Base Formation: When synthesizing dextran-based radiocarriers, the diamine acts as a "coiling agent." The 10-carbon chain promotes the folding of the hydrophilic polyaldehyde dextran (PAD) backbone into a stable tertiary nanoparticle[1]. If the free base is used, the immediate availability of highly reactive primary amines leads to rapid, uncontrolled inter-molecular cross-linking (aggregation). By using the dihydrochloride salt and gradually adjusting the pH to 11.0, the amines are deprotonated in situ, allowing for 1[1].

  • Thermal Stability in Small Molecule Synthesis: Beyond polymers, 1,10-diaminodecane dihydrochloride is a core building block for biguanidine dimers—potent anti-inflammatory agents that chelate mitochondrial copper[2]. The synthesis requires heating the reagents at2[2]. The dihydrochloride salt prevents the thermal degradation and volatilization that plague the free base under harsh catalytic conditions.

Commercial Supplier Landscape & Analytical Validation

Procuring research-grade 1,10-diaminodecane requires careful evaluation of the supplier's analytical validation (e.g., NMR, GC-MS) and the specific chemical form provided.

Table 1: Commercial Sourcing Matrix for 1,10-Diaminodecane Derivatives
SupplierChemical FormCAS NumberStated PurityPrimary Research Application
TargetMol Dihydrochloride Salt7408-92-6≥98%3, high-throughput screening[3]
Sigma-Aldrich Free Base646-25-397%4, polymer synthesis[4]
Thermo Scientific Free Base646-25-397%5, aliphatic spacers[5]
Apollo Scientific N-BOC Protected216961-61-495%6, solid-phase peptide synthesis[6]

Scientist's Note: When ordering from suppliers that primarily stock the free base (CAS 646-25-3), researchers must perform an in-house conversion to the dihydrochloride salt using ethanolic HCl prior to aqueous bioconjugation, or specifically request custom synthesis of CAS 7408-92-6 to ensure experimental reproducibility.

Mechanistic Workflow: Dextran Nanoparticle Coiling

To visualize the mechanistic role of 1,10-diaminodecane dihydrochloride, the following workflow illustrates the synthesis of a Prostate Specific Membrane Antigen (PSMA) targeted radiocarrier.

G N1 Dextran Oxidation (Formation of Polyaldehyde Dextran) N2 Ligand Conjugation (Addition of Targeting Ligand) N1->N2 N3 Controlled Coiling (1,10-Diaminodecane dihydrochloride, pH 11.0) N2->N3 N4 Imine Bond Reduction (Stabilization via NaBH4) N3->N4 N5 Purified Nanoparticle (Targeted Radiocarrier / DDS) N4->N5

Synthesis of dextran-based targeted nanoparticles using 1,10-diaminodecane dihydrochloride coiling.

Self-Validating Experimental Protocol: Intra-molecular Coiling

The following protocol details the use of 1,10-diaminodecane dihydrochloride to coil PAD into ~150 nm nanoparticles. Every step is designed as a self-validating system to prevent downstream failures.

Step 1: Ligand Conjugation

  • Action: Dissolve PAD (e.g., 854 mg, 0.410 mmol of CHO groups) in 8.5 mL of ultra-pure water. Add the targeting ligand (e.g., GuL-PEG5-NH2)[1].

  • Condition: 1[1].

Step 2: Introduction of the Coiling Agent

  • Action: Dissolve 106.44 mg (0.385 mmol) of research-grade 1,10-diaminodecane dihydrochloride in 2.27 mL of ultra-pure water.1[1].

  • Causality: The slow addition of the dihydrochloride salt ensures that the local concentration of reactive amines remains low, favoring intra-molecular folding (coiling) over inter-molecular cross-linking (aggregation).

Step 3: Kinetic pH Monitoring (The Self-Validation Step)

  • Action: Monitor the pH continuously.1[1].

  • System Validation: This is the critical diagnostic step. The formation of imine bonds consumes the deprotonated amines, causing the pH to drop. If the pH remains static, the reaction has failed (likely due to degraded PAD or inactive diamine). The frequency of required pH adjustments directly correlates with the successful rate of intra-molecular cross-linking.

Step 4: Quenching and Reduction

  • Action: 1[1]. Subsequently, reduce the reversible imine bonds to stable secondary amines using a reducing agent (e.g., NaBH4).

  • System Validation: Perform Dynamic Light Scattering (DLS). A successful coiling reaction will yield a monodisperse population of7[7]. A reading >500 nm indicates a failure in kinetic control, resulting in aggregation.

References

  • Source: IPPT PAN (Institute of Fundamental Technological Research Polish Academy of Sciences)
  • Title: WO2022106505A1 - Dimers of biguanidines and their therapeutic uses Source: Google Patents URL
  • Source: ChemicalBook (TargetMol)
  • Title: 1,10-Diaminodecane 97% (CAS 646-25-3)
  • Title: 1,10-Diaminodecane, 97% Source: Thermo Scientific Chemicals URL
  • Title: Decane-1,10-diamine, N-BOC protected Source: Apollo Scientific URL
  • Title: Recent Advances in the Polish Research on Polysaccharide-Based Nanoparticles Source: MDPI URL

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 1,10-Diaminodecane Dihydrochloride as a Versatile Chemical Crosslinker

Introduction: The Role of Spacing and Flexibility in Molecular Architecture In the intricate fields of biomaterial science, drug delivery, and proteomics, the ability to link molecules together with precision is paramoun...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Spacing and Flexibility in Molecular Architecture

In the intricate fields of biomaterial science, drug delivery, and proteomics, the ability to link molecules together with precision is paramount. Chemical crosslinkers are the molecular bridges that make this possible, creating stable networks from individual components. 1,10-Diaminodecane, a linear ten-carbon aliphatic diamine, stands out as a particularly useful crosslinking agent.[1] Its ten-carbon (C10) backbone provides a significant and flexible spacer arm, which can influence the physicochemical properties of the resulting conjugate, such as mechanical strength, degradation rate, and steric hindrance.[2][3]

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the effective use of 1,10-Diaminodecane dihydrochloride as a chemical crosslinker. We will explore its mechanisms of action, provide field-tested protocols for key applications, and discuss the critical parameters that ensure successful and reproducible outcomes. The dihydrochloride salt form offers enhanced water solubility and stability, making it a convenient choice for aqueous-based reactions.[4]

Physicochemical Properties and Safe Handling

Before beginning any experimental work, a thorough understanding of the reagent's properties and safety requirements is essential.

Table 1: Physicochemical Properties of 1,10-Diaminodecane and its Dihydrochloride Salt

Property1,10-Diaminodecane1,10-Diaminodecane DihydrochlorideReference
Chemical Formula C₁₀H₂₄N₂C₁₀H₂₆Cl₂N₂[4][5]
Molecular Weight 172.31 g/mol 245.23 g/mol [4][5]
Appearance White to light yellow powder/chunksWhite crystalline solid[6]
Melting Point 62 °C>300 °C[1]
Solubility Soluble in ethanol, slightly soluble in water (5.9 g/L at 20°C)Soluble in water[1][4]
CAS Number 646-25-316678-71-0[4][5]

Safety & Handling: 1,10-Diaminodecane is classified as a corrosive substance that can cause severe skin and eye burns.[6][7][8] Inhalation may cause chemical burns to the respiratory tract.[6][8]

  • Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (safety goggles and face shield).[9]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid dust generation and inhalation.[9] Facilities should be equipped with an eyewash station and a safety shower.[6]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as acids and strong oxidizing agents.[6]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]

Mechanisms of Crosslinking Action

1,10-Diaminodecane's utility stems from its two primary amine (-NH₂) groups, which can participate in several types of covalent bond-forming reactions. The choice of reaction chemistry depends on the functional groups present on the target molecules.

A. Carbodiimide-Mediated Amide Bond Formation

This is the most common method for crosslinking biomolecules containing carboxyl groups (-COOH), such as proteins (via aspartic and glutamic acid residues) and polysaccharides like hyaluronic acid.[2][10] This reaction is not a direct linkage; it requires a "zero-length" activator, typically 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), often used with N-hydroxysuccinimide (NHS) to improve efficiency.[11]

The Mechanism:

  • Activation: EDC reacts with a carboxyl group on the target molecule (e.g., a biopolymer) to form a highly reactive O-acylisourea intermediate.[2]

  • Stabilization: This intermediate is susceptible to hydrolysis. The addition of NHS displaces the O-acylisourea to form a more stable, amine-reactive NHS-ester.[2]

  • Crosslinking: The primary amine groups of 1,10-Diaminodecane then attack the NHS-ester, displacing NHS and forming a stable amide bond. Since the crosslinker has two amine groups, it can bridge two different carboxyl-containing molecules.[2]

Caption: Carbodiimide-mediated crosslinking using EDC/NHS chemistry.

B. Schiff Base Formation

This mechanism is employed when crosslinking molecules containing aldehyde groups (-CHO). Aldehydes can be naturally present or, more commonly, introduced by oxidizing polysaccharides (e.g., cellulose, alginate) with an agent like sodium periodate.[12]

The Mechanism: The reaction involves the nucleophilic attack of a primary amine from 1,10-Diaminodecane on an aldehyde group. This forms an unstable carbinolamine intermediate, which then dehydrates to form a stable imine bond (C=N), also known as a Schiff base.[12] The resulting imine bond can be further reduced with an agent like sodium cyanoborohydride (NaCNBH₃) to form an even more stable secondary amine linkage, though this is not always necessary.

Experimental Protocols

The following protocols are designed as a robust starting point. Scientist's Note: Optimization of reagent concentrations, reaction times, and pH is often necessary for specific applications and molecules.

Protocol 1: Formation of a Hyaluronic Acid (HA) Hydrogel

This protocol describes the creation of a chemically crosslinked hydrogel using EDC/NHS chemistry, a common application in tissue engineering and drug delivery.[13][]

Materials:

  • Hyaluronic Acid (HA), sodium salt

  • 1,10-Diaminodecane dihydrochloride

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 5.5-6.0)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (e.g., MWCO 12-14 kDa)

  • Sterile, pyrogen-free water

Workflow Diagram:

Workflow A 1. Dissolve HA in MES Buffer B 2. Prepare fresh EDC/NHS and Diamine solutions A->B C 3. Add EDC/NHS to HA solution (Activation) B->C D 4. Add Diamine solution (Crosslinking) C->D E 5. Cast solution and allow gelation D->E F 6. Purify hydrogel via dialysis E->F G 7. Characterize Gel (Swelling, Gel Fraction) F->G

Caption: General workflow for hydrogel synthesis and characterization.

Procedure:

  • HA Solution Preparation:

    • Dissolve 100 mg of HA in 10 mL of 0.1 M MES buffer (pH 5.5) to create a 1% (w/v) solution.

    • Stir the solution gently overnight at 4°C to ensure complete and homogenous dissolution.

    • Rationale: MES buffer is used because it does not contain primary amines that would compete in the reaction, and EDC chemistry is most efficient at a slightly acidic pH (4.5-6.0) to activate carboxyl groups while minimizing hydrolysis.[2]

  • Reagent Solution Preparation (Prepare Immediately Before Use):

    • Activator Solution: Prepare a stock solution of EDC and NHS in MES buffer. A common molar ratio of EDC:NHS to HA carboxyl groups is 2:1, with an EDC:NHS molar ratio of 2:1. Calculation required based on the molecular weight of the HA repeating unit.

    • Crosslinker Solution: Prepare a 10 mg/mL solution of 1,10-Diaminodecane dihydrochloride in MES buffer.

  • Activation of HA:

    • Add the freshly prepared EDC/NHS solution to the HA solution.

    • Stir the mixture for 30 minutes at room temperature. This allows for the efficient formation of the amine-reactive NHS-ester intermediate.

  • Crosslinking Reaction:

    • Add the desired volume of the 1,10-Diaminodecane dihydrochloride solution to the activated HA solution.

    • Scientist's Note: The molar ratio of diamine to HA carboxyl groups is a critical parameter. A higher ratio will result in a higher crosslinking density, leading to a stiffer gel with a lower swelling capacity. Start with a 0.5:1 molar ratio of diamine:HA carboxyl groups and optimize as needed.

    • Stir the mixture vigorously for at least 4 hours at room temperature, or overnight at 4°C.

  • Gelation:

    • Cast the resulting solution into a suitable mold (e.g., a petri dish or custom mold).

    • Allow the solution to set and form a hydrogel, typically for 24 hours at 37°C.

  • Purification:

    • Carefully remove the hydrogel from the mold and place it in a dialysis tube.

    • Dialyze against sterile, pyrogen-free water for 3 days, changing the water every 12 hours.

    • Rationale: Dialysis is crucial to remove unreacted crosslinker, EDC/NHS byproducts (isourea), and any non-crosslinked polymer chains, which can be cytotoxic or interfere with downstream applications.[2]

Protocol 2: Characterization of the Crosslinked Hydrogel

These steps are essential for a self-validating protocol, ensuring that crosslinking was successful and providing quantitative metrics for the resulting material.[15]

A. Determination of Swelling Ratio

  • Lyophilize (freeze-dry) a small piece of the purified hydrogel to obtain its dry weight (W_d).

  • Immerse the dried hydrogel in a large volume of PBS (pH 7.4) at 37°C.

  • At various time points (e.g., 1, 2, 4, 8, 24, 48 hours), remove the hydrogel, gently blot the surface with a lint-free wipe to remove excess water, and record its swollen weight (W_s).

  • Continue until the weight remains constant, indicating equilibrium swelling has been reached.

  • Calculate the Swelling Ratio (SR) using the formula: SR = (W_s - W_d) / W_d

B. Determination of Gel Fraction

  • Determine the initial weight of a lyophilized hydrogel sample (W_i).

  • Immerse the sample in a large volume of deionized water for 48 hours to dissolve and extract any uncrosslinked polymer (the "sol" fraction).

  • Carefully remove the remaining hydrogel (the "gel" fraction), freeze it at -80°C, and lyophilize to a constant weight (W_f).

  • Calculate the gel fraction using the formula:[2] Gel Fraction (%) = (W_f / W_i) x 100

    • Interpretation: A high gel fraction (>85-90%) indicates an efficient crosslinking reaction.

Factors Influencing Crosslinking Efficiency

Table 2: Key Parameters and Their Effects

ParameterRationale & EffectRecommended Starting Point
pH EDC/NHS chemistry is pH-dependent. Low pH (<4.5) protonates carboxyl groups, reducing reactivity. High pH (>6.0) increases hydrolysis of the NHS-ester. Schiff base formation is often faster at slightly acidic to neutral pH.EDC/NHS: pH 5.0-6.0 (MES Buffer)[2]Schiff Base: pH 6.0-7.5
Molar Ratios The ratio of [Crosslinker]:[Target Group] and [Activator]:[Target Group] dictates crosslinking density. Excess crosslinker can lead to monofunctional modification ("capping") instead of crosslinking.[EDC]:[COOH] = 2:1 to 5:1[NHS]:[EDC] = 0.5:1 to 1:1[Diamine]:[COOH] = 0.25:1 to 1:1
Reaction Time Sufficient time is needed for activation and subsequent crosslinking.Activation: 15-30 minCrosslinking: 2-24 hours
Temperature Reactions are typically faster at higher temperatures, but side reactions (like hydrolysis) also increase.Room Temperature (20-25°C) or 4°C for sensitive biomolecules.
Buffer Choice Buffers containing primary amines (e.g., Tris, Glycine) will compete with the crosslinker and quench the reaction.PBS, MES, HEPES, Borate buffers are generally compatible.[16]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
No or Poor Gelation 1. Inefficient activation (old EDC/NHS).2. Incorrect pH.3. Insufficient crosslinker concentration.4. Presence of quenching amines in buffer.1. Use fresh, high-quality EDC and NHS.2. Verify buffer pH is within the optimal range (5.0-6.0).3. Increase the molar ratio of diamine to carboxyl groups.4. Use a non-amine-containing buffer like MES or HEPES.
Gel is Too Stiff / Brittle Crosslinking density is too high.Decrease the molar ratio of diamine to carboxyl groups. Reduce the reaction time.
High Swelling / Low Gel Fraction Inefficient crosslinking reaction.Increase crosslinker concentration. Increase reaction time. Confirm the activity of EDC/NHS.
Precipitation During Reaction Protein or polymer concentration is too high, leading to intermolecular aggregation before uniform crosslinking.Reduce the concentration of the biopolymer. Add reagents more slowly while stirring.

Conclusion

1,10-Diaminodecane dihydrochloride is a powerful and versatile crosslinking agent, distinguished by its long, flexible C10 spacer arm. Its ability to participate in robust covalent chemistries, such as carbodiimide-mediated amidation and Schiff base formation, makes it suitable for a wide array of applications, from creating tunable hydrogels for biomedical use to studying protein-protein interactions. By carefully controlling reaction parameters and validating outcomes through systematic characterization, researchers can effectively leverage this reagent to build novel molecular architectures with tailored properties.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1317, 1,10-Decanediamine. Retrieved from [Link].

  • Cole-Parmer (2006). Material Safety Data Sheet - 1,10-Diaminodecane. Retrieved from [Link].

  • Feng, Y., et al. (2024). A facile strategy for preparing of cross-linkable natural fibers based on a Schiff base reaction. Journal of Applied Polymer Science. Available from ResearchGate: [Link].

  • Larking, M. W., & Vårum, K. M. (2019). Crosslinked and functionalized glycosaminoglycans. Google Patents (WO2019002368A1).
  • ChemBK. 1,10-DIAMINODECANE - Physico-chemical Properties. Retrieved from [Link].

  • MDPI (2024). Cross-Linking Agents in Three-Component Materials Dedicated to Biomedical Applications: A Review. Materials (Basel). Retrieved from [Link].

  • Ponomarev, V. S., et al. (2023). Influence of Type of Cross-Linking Agent on Structure and Transport Properties of Polydecylmethylsiloxane. Polymers (Basel), 15(22), 4492. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23888, 1,10-Decanediamine, dihydrochloride. Retrieved from [Link].

  • Kang, S., et al. (2011). Quaternary Diamines as Mass Spectrometry Cleavable Crosslinkers for Protein Interactions. Journal of the American Society for Mass Spectrometry, 23(3), 466–477. Retrieved from [Link].

  • SpringerLink (2011). Quaternary Diamines as Mass Spectrometry Cleavable Crosslinkers for Protein Interactions. Retrieved from [Link].

  • Watuthanthrige, C. W. H., & Bar-Ziv, T. (2023). Educational Series: Characterizing Crosslinked Polymer Networks. Polymer Chemistry. Available from ResearchGate: [Link].

  • Gantrade Corporation (2020). Self Crosslinkable Acrylic Emulsions Based on DAAM/ADH. Retrieved from [Link].

  • Shaik, A. S., et al. (2022). Insights on Chemical Crosslinking Strategies for Proteins. International Journal of Molecular Sciences, 23(23), 14591. Retrieved from [Link].

Sources

Application

Application Notes &amp; Protocols: 1,10-Diaminodecane Dihydrochloride in Advanced Materials Science

An in-depth guide for researchers, scientists, and drug development professionals. Foreword: Unlocking the Potential of a Versatile Molecular Building Block In the landscape of materials science, the ability to construct...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Foreword: Unlocking the Potential of a Versatile Molecular Building Block

In the landscape of materials science, the ability to construct complex architectures with precision at the molecular level is paramount. The choice of building blocks dictates the final properties and functionality of the material. 1,10-Diaminodecane, a linear aliphatic diamine with a ten-carbon backbone, and its more stable dihydrochloride salt, represents a uniquely versatile tool in the materials scientist's arsenal.[1] Its structure, featuring two primary amine groups at opposing ends of a flexible C10 chain, allows it to act as a linear extender, a crosslinking agent, or a surface modifier.[1][2]

This guide eschews a rigid template, instead focusing on the fundamental chemistry of 1,10-Diaminodecane dihydrochloride to provide a deeper understanding of its applications. We will explore its role in polymer synthesis, nanoparticle functionalization, and the formation of self-assembled monolayers, providing not just protocols, but the scientific rationale behind them. The dihydrochloride form (C₁₀H₂₆Cl₂N₂) offers enhanced stability and ease of handling compared to the free base, which readily reacts with atmospheric carbon dioxide.[3][4] It is important to note that for most applications, the amine groups must be deprotonated in-situ, typically by the addition of a base, to regenerate the nucleophilic free amine required for reaction.[5]

Section 1: Application in Polymer Synthesis - Crafting High-Performance Polyamides

The most prominent application of diamines is in the synthesis of polyamides, a class of polymers characterized by their excellent strength, toughness, and thermal stability.[6] 1,10-Diaminodecane is a key monomer for producing specific types of nylon, where the long, flexible ten-carbon chain imparts distinct properties compared to shorter-chain diamines like hexamethylenediamine.

Causality: The Role of the C10 Spacer

The choice to use 1,10-Diaminodecane is a deliberate design decision to influence the final polymer properties. The long aliphatic chain:

  • Increases Flexibility: The C10 spacer introduces a higher degree of rotational freedom in the polymer backbone, leading to a more flexible material.

  • Reduces Melting Point: The disruption of chain packing, compared to more rigid or shorter spacers, can lower the melting point and glass transition temperature, improving processability.

  • Modifies Hydrophobicity: The long hydrocarbon chain increases the hydrophobic character of the resulting polyamide.

A classic example is the synthesis of Nylon 10,10, where 1,10-Diaminodecane is reacted with a ten-carbon diacid or diacyl chloride. The following protocol details the synthesis via interfacial polymerization, a robust method that occurs at the boundary of two immiscible liquids.[7]

Experimental Protocol: Interfacial Polymerization of Nylon 10,10

This protocol describes the synthesis of a polyamide film from 1,10-Diaminodecane dihydrochloride and sebacoyl chloride.

Core Principle: The reaction occurs at the interface of an aqueous phase containing the diamine and a base, and an organic phase containing the diacyl chloride. The base neutralizes the HCl byproduct of the condensation reaction and the HCl from the starting diamine salt, driving the polymerization forward.[7]

Materials & Reagents

ReagentFormulaM.W. ( g/mol )QuantityRole
1,10-Diaminodecane dihydrochlorideC₁₀H₂₄N₂·2HCl245.231.226 g (5 mmol)Monomer (A)
Sodium Hydroxide (NaOH)NaOH40.000.400 g (10 mmol)Base/Activator
Sebacoyl ChlorideClCO(CH₂)₈COCl239.141.196 g (5 mmol)Monomer (B)
Deionized WaterH₂O18.0250 mLAqueous Phase
Hexane (or Dichloromethane)C₆H₁₄86.1850 mLOrganic Phase

Procedure:

  • Prepare Aqueous Phase: In a 250 mL beaker, dissolve 1.226 g of 1,10-Diaminodecane dihydrochloride and 0.400 g of sodium hydroxide in 50 mL of deionized water. Stir until fully dissolved. The NaOH will convert the dihydrochloride salt to the reactive free diamine.

  • Prepare Organic Phase: In a separate beaker, dissolve 1.196 g of sebacoyl chloride in 50 mL of hexane.

  • Initiate Polymerization: Carefully and slowly pour the organic phase on top of the aqueous phase in the first beaker. Tilt the beaker to allow the organic solution to flow gently down the side, minimizing initial mixing. A polymer film will instantly form at the interface between the two layers.[8]

  • Extract Polymer Film: Using a pair of forceps or a glass rod, gently grasp the center of the polymer film and pull it upwards. A continuous rope or "nylon rope" can be drawn out from the interface.

  • Wash and Dry: Wind the polymer rope onto a glass rod or into a separate beaker. Wash the collected polymer thoroughly with water, then with ethanol, to remove unreacted monomers, base, and solvent. Allow the polymer to dry in a fume hood or a low-temperature vacuum oven.

Polyamide_Synthesis cluster_reactants Reactants cluster_product Product A 1,10-Diaminodecane (from dihydrochloride + base) H₂N-(CH₂)₁₀-NH₂ P Nylon 10,10 Polymer Chain -[HN-(CH₂)₁₀-NH-CO-(CH₂)₈-CO]n- A->P Polycondensation B Sebacoyl Chloride ClOC-(CH₂)₈-COCl B->P HCl 2n HCl (byproduct) P->HCl caption Fig. 1: Synthesis of Nylon 10,10.

Caption: Fig. 1: Polycondensation reaction for Nylon 10,10.

Section 2: Nanoparticle Surface Functionalization

1,10-Diaminodecane dihydrochloride serves as an excellent bifunctional linker for modifying the surface of nanoparticles (NPs). This surface engineering is critical for preventing aggregation, improving solubility in various media, and providing reactive handles for further conjugation of biomolecules or drugs.[9][10]

Causality: The Amine as Anchor and Functional Handle

The two amine groups play distinct roles:

  • Anchoring Group: One amine group covalently attaches to the NP surface. For oxide-based NPs (e.g., iron oxide, silica), this is often achieved by coupling to surface carboxyl or hydroxyl groups using carbodiimide chemistry.[11][12]

  • Reactive Handle: The second amine group, at the terminus of the C10 chain, extends away from the surface. This exposed primary amine is available for subsequent reactions, such as attaching targeting ligands, fluorescent dyes, or therapeutic agents.[11]

Protocol: Amine-Functionalization of Carboxylated Iron Oxide Nanoparticles (IONPs)

This protocol outlines the steps to functionalize IONPs that have a polymer coating with available carboxylic acid groups.

Core Principle: A water-soluble carbodiimide, EDC, activates the surface carboxyl groups on the IONPs. The activated carboxyl group then reacts with one of the primary amine groups of 1,10-Diaminodecane to form a stable amide bond, tethering the diamine to the surface.[11][13]

Materials & Reagents

ReagentAbbreviationPurpose
Carboxylated IONPs (in H₂O)IONP-COOHNanoparticle substrate
1,10-Diaminodecane dihydrochlorideDAD-2HClBifunctional linker
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochlorideEDCCarboxyl activating agent
N-HydroxysuccinimideNHSStabilizes activated intermediate
2-(N-morpholino)ethanesulfonic acidMES BufferReaction buffer, pH 6.0
Sodium BicarbonateNaHCO₃Base to deprotonate DAD-2HCl
Magnetic Separator / Centrifuge-For nanoparticle washing and separation

Procedure:

  • Prepare Nanoparticles: Disperse 10 mg of IONP-COOH in 10 mL of MES buffer (0.1 M, pH 6.0). Sonicate for 5 minutes to ensure a uniform dispersion.

  • Activate Carboxyl Groups: Add 20 mg of EDC and 12 mg of NHS to the IONP dispersion. Allow the mixture to react for 15 minutes at room temperature with gentle shaking. This forms a semi-stable NHS-ester on the nanoparticle surface.

  • Prepare Diamine Solution: In a separate tube, dissolve 25 mg of 1,10-Diaminodecane dihydrochloride in 2 mL of MES buffer. Add sodium bicarbonate solution (5% w/v) dropwise until the pH is ~8.0-8.5 to ensure the amine groups are deprotonated.

  • Conjugation Reaction: Add the prepared diamine solution to the activated IONP dispersion. Allow the reaction to proceed for 4-6 hours at room temperature with continuous mixing.

  • Purification:

    • Collect the functionalized nanoparticles (IONP-NH₂) using a magnetic separator or by centrifugation.

    • Discard the supernatant, which contains unreacted reagents.

    • Wash the nanoparticles by re-dispersing them in deionized water and separating them again. Repeat this washing step three times.

  • Final Product: Re-disperse the final IONP-NH₂ product in a suitable buffer or water for storage and further use.

NP_Functionalization cluster_workflow Workflow start Carboxylated IONP (IONP-COOH) step1 Add EDC/NHS in MES Buffer start->step1 activated Activated IONP (IONP-CO-NHS) step1->activated step2 Add Deprotonated 1,10-Diaminodecane activated->step2 final Amine-Functionalized IONP [IONP-CONH-(CH₂)₁₀-NH₂] step2->final caption Fig. 2: Workflow for nanoparticle functionalization.

Caption: Fig. 2: Workflow for nanoparticle functionalization.

Section 3: Formation of Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are highly organized molecular layers that spontaneously form on a substrate.[14] 1,10-Diaminodecane can be used to form amine-terminated SAMs, which are invaluable for altering surface properties (e.g., wettability, adhesion) and for creating platforms for biosensor development.

Causality: Substrate Anchoring and Surface Presentation

The formation of a diamine SAM relies on the interaction of one amine group with a substrate, leaving the other exposed.

  • Substrate Interaction: On surfaces like gold, the amine can coordinate directly. On oxide surfaces (SiO₂, ITO), a covalent linkage is often preferred. This can be achieved by first silanizing the surface with an agent that presents a carboxyl group, then using the EDC/NHS chemistry described in Section 2 to attach the diamine.

  • Chain Organization: The ten-carbon alkyl chains pack together due to van der Waals forces, leading to a relatively ordered monolayer.

  • Surface Functionality: The resulting surface is uniformly covered with primary amine groups, making it highly reactive for subsequent chemical modifications.

Protocol: Amine-Terminated SAM on a Gold Surface

This protocol describes the formation of a SAM on a gold-coated substrate.

Core Principle: The amine groups of 1,10-Diaminodecane have an affinity for the gold surface and will adsorb from solution to form a monolayer. The process is self-limiting, resulting in a single molecular layer.[15]

Materials & Reagents

ItemPurpose
Gold-coated substrate (e.g., silicon wafer, glass slide)Substrate for SAM formation
1,10-Diaminodecane dihydrochlorideSAM precursor
Anhydrous EthanolSolvent
Triethylamine (TEA)Base to deprotonate the diamine
Piranha solution (H₂SO₄:H₂O₂)EXTREME CAUTION! For substrate cleaning
Argon or Nitrogen GasFor drying and providing an inert atmosphere

Procedure:

  • Substrate Cleaning (CRITICAL STEP):

    • CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a certified fume hood using appropriate personal protective equipment (face shield, acid-resistant gloves, lab coat).

    • Immerse the gold substrate in freshly prepared Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 10-15 minutes.

    • Carefully remove the substrate and rinse extensively with deionized water, followed by ethanol.

    • Dry the substrate under a stream of inert gas (Ar or N₂).

  • Prepare SAM Solution: Prepare a 5 mM solution of 1,10-Diaminodecane dihydrochloride in anhydrous ethanol. Add a 2-fold molar excess of triethylamine to deprotonate the diamine hydrochloride in solution.

  • SAM Formation: Immerse the clean, dry gold substrate into the SAM solution. Leave it undisturbed in a sealed container for 18-24 hours at room temperature to allow for the formation of a well-ordered monolayer.

  • Rinsing: Remove the substrate from the solution and rinse thoroughly with fresh ethanol to remove any non-adsorbed molecules.

  • Drying: Dry the SAM-coated substrate under a stream of inert gas. The substrate is now ready for characterization or further functionalization.

SAM_Formation cluster_structure SAM Structure Surface Exposed Amine Groups (-NH₂) SAM < [H₂N-(CH₂)₁₀-NH] --- [H₂N-(CH₂)₁₀-NH] --- [H₂N-(CH₂)₁₀-NH] > Surface->SAM Substrate Gold Substrate SAM->Substrate Anchoring Amine Group caption Fig. 3: Structure of a 1,10-Diaminodecane SAM.

Caption: Fig. 3: Structure of a 1,10-Diaminodecane SAM.

References

  • Vertex AI Search. 1,10-Diaminodecane / Decamethylene diamine.
  • Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. Shodhganga.
  • Sigma-Aldrich. 1,10-Diaminodecane 97 646-25-3.
  • PubChem. 1,10-Decanediamine, dihydrochloride | C10H26Cl2N2 | CID 23888.
  • Chemistry LibreTexts. 1.6: Interfacial Polymerization of Nylon 10 from Diamine and Diacid Chloride. (2020).
  • Guan, Z. et al. Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. (2011). PMC.
  • BenchChem. Application Notes and Protocols: Synthesis of Polyamide-Ethers using Dodecanedioyl Dichloride.
  • Tokyo Chemical Industry Co., Ltd. 1,10-Diaminodecane | 646-25-3.
  • Jessop, P. G. et al. Supporting Information for: Design, Synthesis, and Solution Behaviour of Small Polyamines as Switchable Water Additives. Rsc.org.
  • ChemBK. 1,10-DIAMINODECANE.
  • BenchChem. Application Notes and Protocols: 1-Decanamine, Hydrochloride in Organic Synthesis.
  • Medarova, Z. et al. Drug/Dye-Loaded, Multifunctional Iron Oxide Nanoparticles for Combined Targeted Cancer Therapy and Dual Optical/MR-Imaging. PMC.
  • MDPI. Advances in Functionalization of Bioresorbable Nanomembranes and Nanoparticles for Their Use in Biomedicine. (2023).
  • MDPI. Cross-Linking Agents in Three-Component Materials Dedicated to Biomedical Applications: A Review. (2024).
  • BenchChem. Application Notes and Protocols for the Functionalization of Nanoparticles with 1-Bromododecane.
  • Journal of Coatings Technology and Research. Crosslinked organosulfur-based self-assembled monolayers: formation and applications.
  • IRIS - UNIBS. The role of self-assembled monolayers in electronic devices. (2021).
  • MDPI. Formation and Thermal Stability of Ordered Self-Assembled Monolayers by the Adsorption of Amide-Containing Alkanethiols on Au(111). (2023).

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 1,10-Diaminodecane Dihydrochloride Solubility

Welcome to the Technical Support Center. 1,10-Diaminodecane dihydrochloride (CAS: 7408-92-6) is a versatile aliphatic diamine widely utilized in polymer synthesis, molecular cross-linking, and drug delivery research. Whi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 1,10-Diaminodecane dihydrochloride (CAS: 7408-92-6) is a versatile aliphatic diamine widely utilized in polymer synthesis, molecular cross-linking, and drug delivery research. While formulating it as a dihydrochloride salt improves its baseline aqueous solubility compared to its free-base counterpart[1], researchers frequently encounter unexpected precipitation, cloudiness, or concentration limits during buffer preparation.

This guide provides mechanistic explanations and field-proven protocols to resolve these solubility bottlenecks, ensuring the integrity of your downstream assays.

Diagnostic Workflow

Before adjusting your protocol, use the diagnostic flowchart below to identify the root cause of your solubility issue.

G Start Solubility Issue Detected (Cloudy/Precipitate) CheckBuffer Is Phosphate/Citrate Buffer Used? Start->CheckBuffer ChangeBuffer Switch to HEPES/Tris (Monovalent/Zwitterionic) CheckBuffer->ChangeBuffer Yes CheckTemp Is Temp < 20°C? CheckBuffer->CheckTemp No Success Stable Solution Achieved ChangeBuffer->Success WarmUp Warm to 37°C & Mix, then equilibrate CheckTemp->WarmUp Yes CheckConc Is Concentration > 50 mM? CheckTemp->CheckConc No WarmUp->Success AddCosolvent Add 5-10% DMSO or Reduce Concentration CheckConc->AddCosolvent Yes AddCosolvent->Success

Diagnostic workflow for troubleshooting 1,10-Diaminodecane dihydrochloride solubility issues.

Frequently Asked Questions (FAQs)
Mechanistic Causes of Precipitation

Q: Why does my 1,10-Diaminodecane dihydrochloride precipitate immediately in PBS, but dissolve perfectly in pure water? A: This is a classic case of ionic cross-linking. In pure water, the dihydrochloride salt dissociates, leaving the diamine with two fully protonated, positively charged terminal amines ( −NH3+​ ). These polar groups provide enough hydration energy to solvate the hydrophobic 10-carbon aliphatic chain[2]. However, Phosphate-Buffered Saline (PBS) contains multivalent phosphate anions ( HPO42−​ and PO43−​ ). These multivalent anions act as electrostatic bridges between the doubly positively charged diamines, forming an insoluble aliphatic diamine-phosphate coordination complex that crashes out of solution ()[3].

Q: Does the pH of my buffer affect its solubility? A: Yes, significantly. The predicted pKa of the terminal amine groups is approximately 10.1 to 10.9[4]. At physiological pH (7.4), the molecule is fully protonated, which maximizes its vulnerability to precipitation by multivalent anions. If you raise the pH above 10, the amines deprotonate into their uncharged free-base form. Without the positive charges to interact with water, the hydrophobic decane chain dominates, and the molecule will precipitate regardless of the buffer salts present.

Buffer Optimization & Co-Solvents

Q: If I cannot use PBS, which buffers are recommended for biological assays involving this compound? A: You must switch to buffers that utilize monovalent or zwitterionic species. Tris-HCl is an excellent choice because the chloride counterion is monovalent and does not cross-link the diamine. Zwitterionic Good's buffers, such as HEPES or MOPS, are also highly recommended because their bulky structure sterically prevents tight ion-pairing with the diamine.

Q: I need a highly concentrated stock solution (>50 mM), but it remains cloudy even in pure water. What should I do? A: At high concentrations, the hydrophobic 10-carbon chains begin to self-associate, forming micelles or amorphous aggregates. To disrupt these hydrophobic interactions, introduce a co-solvent. Adding 5–10% (v/v) Dimethyl Sulfoxide (DMSO) or ethanol will solvate the aliphatic chain without compromising most downstream biological or chemical applications.

Quantitative Data: Buffer Compatibility Summary

To prevent experimental failure, consult the following compatibility matrix before formulating your working solutions.

Buffer SystemAnion Valency (at pH 7.4)CompatibilityMechanistic Rationale
Phosphate (PBS) Multivalent (2- / 3-)❌ IncompatibleInduces severe ionic cross-linking and immediate precipitation of the diamine.
Citrate Multivalent (3-)❌ IncompatibleStrong electrostatic bridging between protonated amines causes salting-out.
Tris-HCl Monovalent (1-)✅ Highly CompatibleChloride counterions do not bridge diamine molecules; maintains solubility.
HEPES / MOPS Zwitterionic✅ Highly CompatibleBulky zwitterionic structure sterically hinders tight ion-pairing.
Milli-Q Water None✅ Highly CompatibleIdeal for concentrated stocks, though lacks buffering capacity for downstream assays.
Standard Operating Procedure (SOP)
Protocol: Preparation of a Self-Validating 100 mM Stock Solution

Objective: Formulate a stable, high-concentration stock of 1,10-Diaminodecane dihydrochloride that bypasses hydrophobic aggregation and multivalent cross-linking.

Materials:

  • 1,10-Diaminodecane dihydrochloride powder (MW = 245.23 g/mol )

  • Dimethyl Sulfoxide (DMSO), molecular biology grade

  • 50 mM HEPES buffer (pH 7.4) or sterile Milli-Q water

Step-by-Step Methodology:

  • Gravimetric Addition: Weigh exactly 24.5 mg of 1,10-Diaminodecane dihydrochloride into a sterile 1.5 mL microcentrifuge tube.

    • Causality: Accurate mass is critical. Exceeding the solubility threshold even slightly in purely aqueous conditions can trigger runaway nucleation and precipitation.

  • Hydrophobic Solvation (Co-solvent addition): Add 100 µL of pure DMSO to the dry powder. Vortex vigorously for 15 seconds.

    • Causality: The 10-carbon aliphatic chain is highly hydrophobic. Pre-wetting the powder with DMSO disrupts intermolecular van der Waals forces between the decane chains before water is introduced, preventing the formation of resilient hydrophobic aggregates.

  • Aqueous Dilution: Slowly add 900 µL of 50 mM HEPES buffer (pH 7.4) or Milli-Q water while gently swirling. Do not use PBS.

    • Causality: HEPES is zwitterionic and bulky, preventing the electrostatic cross-linking that occurs with phosphate anions. Slow addition prevents localized zones of low solvent dielectric constant.

  • Thermal Equilibration: Place the tube in a 37°C water bath for 5–10 minutes.

    • Causality: Heat increases the kinetic energy of the solvent molecules, breaking any transient micro-micelles formed during the aqueous dilution step.

  • Validation Check: Hold the tube against a dark background. The solution must be optically clear. If turbidity persists, the concentration exceeds the local solubility limit; add an additional 50 µL of DMSO, re-warm, and recalculate your final molarity.

  • Storage: Aliquot into 100 µL volumes and store at -20°C.

    • Causality: Repeated freeze-thaw cycles can cause localized concentration gradients (cryoconcentration) leading to precipitation. Aliquoting ensures the structural integrity of the stock.

References
  • Chemical Properties of 1,10-Diaminodecane (CAS 646-25-3) . Cheméo. Retrieved from:[Link]

  • Cu(II) Aliphatic Diamine Complexes for Both Heterogeneous and Homogeneous Water Oxidation Catalysis in Basic and Neutral Solutions . ACS Catalysis. Retrieved from:[Link]

  • N,N,N,N-Tetramethyl-1,10-decanediamine Properties and pKa Data . LookChem. Retrieved from:[Link]

Sources

Optimization

Technical Support Center: Identifying and Minimizing Side Reactions of 1,10-Diaminodecane Dihydrochloride

Target Audience: Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for 1,10-Diaminodecane dihydrochloride. As a bifunctional aliphatic diamine, this compound is a critica...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 1,10-Diaminodecane dihydrochloride. As a bifunctional aliphatic diamine, this compound is a critical building block in the synthesis of polyamides, targeted radiopharmaceuticals, and NMDA receptor antagonists[1]. However, its dual reactivity and salt formulation introduce specific thermodynamic and kinetic challenges. This guide synthesizes field-proven insights to help you troubleshoot and optimize your workflows.

Chemical Profile & Reaction Dynamics

Understanding the physicochemical properties of 1,10-Diaminodecane dihydrochloride is the first step in predicting and preventing side reactions.

PropertyValueImpact on Experimental Design
Molecular Weight 245.23 g/mol (Salt) / 172.31 g/mol (Free base)Stoichiometric calculations must account for the two HCl molecules[2].
pKa (Amine 1 & 2) ~10.0 – 10.9Requires a highly basic environment (pH > 10.5) or strong organic bases to achieve full nucleophilicity[3][4].
Reactive Sites Two equivalent primary aminesHigh statistical probability of bis-substitution, cross-linking, or polymerization[5].
Solubility Highly soluble in water and DMSOExcellent for aqueous bioconjugation; limits the use of non-polar organic solvents[6].

Troubleshooting Guide & FAQs

Q1: My acylation reaction shows poor yield, and starting material is recovered unreacted. What is causing this?

Causality: You are likely using the dihydrochloride salt form without sufficient neutralization. In the salt form ( R−NH3+​Cl− ), the lone pair on the nitrogen is protonated, rendering it completely non-nucleophilic. Solution: To liberate the free base, you must add a non-nucleophilic organic base (e.g., DIPEA or TEA) in a strict molar excess. A minimum of 2.5 to 3.0 equivalents of base per mole of the dihydrochloride salt is required. Self-validating check: Test the pH of the reaction mixture; if it is below 9.5, the amines are re-protonating, and more base is needed[3].

Q2: Why am I observing extensive cross-linking and precipitation during bioconjugation with polymeric carriers (e.g., dextran or PEG)?

Causality: 1,10-diaminodecane possesses two highly reactive, sterically unhindered primary amines at opposite ends of a flexible 10-carbon aliphatic chain. When reacted with multi-valent electrophiles (like aldehyde-functionalized dextran), both ends can react, acting as an inter-molecular cross-linker or a coiling agent[3]. This leads to the formation of insoluble macroscopic networks or unwanted nanoparticle aggregation[7]. Solution:

  • Symmetry Breaking: Use a large molar excess of the diamine (typically 10- to 20-fold) relative to the electrophilic sites. This kinetically favors mono-substitution.

  • Sequential Addition: Add the polymer dropwise to a highly concentrated solution of the diamine, never the reverse.

  • Protecting Groups: If statistical excess fails, use a mono-Boc protected derivative (1-Boc-1,10-diaminodecane)[8].

Q3: How do I minimize oxidation side reactions when using this diamine in the presence of transition metals?

Causality: Aliphatic amines are susceptible to oxidation, forming imines, hydroxylamines, or amides when exposed to strong oxidants, atmospheric oxygen at elevated temperatures, or transition metal catalysts (e.g., Fe, Ru, Co)[9][10]. The electron-rich nature of the free base exacerbates this vulnerability. Solution: Conduct reactions under a strict inert atmosphere (Argon or N2​ ). Degas all solvents using the freeze-pump-thaw method. If late-stage oxidation of other functional groups is required, mask the primary amines as imidate salts or N-nosyl amides, which strongly deactivate the nitrogen against oxidation[10].

Experimental Protocols

Protocol A: Selective Mono-acylation of 1,10-Diaminodecane Dihydrochloride

Objective: Synthesize a mono-amide while suppressing bis-acylation and ensuring complete deprotonation.

Step-by-Step Methodology:

  • Preparation: Suspend 1,10-diaminodecane dihydrochloride (10.0 mmol) in 50 mL of anhydrous dichloromethane (DCM) under Argon.

  • Deprotonation: Add N,N-Diisopropylethylamine (DIPEA) (25.0 mmol, 2.5 eq) dropwise at room temperature. Stir for 30 minutes. The suspension will gradually clear as the free base dissolves.

  • Electrophile Addition: Cool the solution to 0 °C. Dissolve the activated ester/acyl chloride (1.0 mmol, 0.1 eq) in 10 mL DCM and add it dropwise over 1 hour using a syringe pump. Causality: The 10-fold excess of diamine combined with slow addition ensures the electrophile is entirely consumed by unreacted diamine molecules, mathematically minimizing bis-acylation.

  • Quenching & Extraction: Quench with saturated aqueous NaHCO3​ . Extract the organic layer. The unreacted diamine will largely partition into the aqueous layer due to its high water solubility.

  • Self-Validating System: Analyze the crude product via LC-MS. A successful reaction will show a dominant [M+H]+ peak for the mono-product, with the bis-product peak being <5% of the total ion current.

Protocol B: Controlled Bioconjugation to Polymeric Carriers (e.g., Dextran)

Objective: Conjugate the diamine to oxidized dextran without inducing precipitation.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 0.1 M borate buffer and adjust the pH to 11.0 using 0.5 M NaOH[3].

  • Diamine Solubilization: Dissolve 1,10-diaminodecane dihydrochloride in the buffer. Continuously monitor and adjust the pH back to 11.0, as the hydrochloride salt will initially crash the pH[3].

  • Conjugation: Slowly add the oxidized dextran (containing aldehyde groups) to the diamine solution at 30 °C. Stir for 100 minutes.

  • Termination: Stop the reaction by adjusting the pH to ~7.4 using 0.5 M HCl[3].

  • Purification: Dialyze against ultra-pure water (MWCO 12–14 kDa) to remove the massive excess of unreacted diamine.

  • Self-Validating System: Visually inspect the dialysis cassette. The solution must remain optically clear. Any turbidity indicates that cross-linking occurred due to localized pH drops or insufficient diamine excess.

Process Flow & Logic Diagrams

G A 1,10-Diaminodecane Dihydrochloride B Deprotonation (Base Addition) A->B C Free Base Diamine (Nucleophilic) B->C D Side Reaction: Bis-acylation / Cross-linking C->D Multi-valent Electrophiles E Side Reaction: Oxidation C->E Oxidants / Transition Metals H Desired Product: Mono-conjugate C->H Controlled Conditions F Control: High Molar Excess (>5-10 eq) D->F G Control: Inert Atmosphere & Degassed Solvents E->G F->H G->H

Figure 1: Reaction pathways of 1,10-diaminodecane, highlighting side reactions and control strategies.

Troubleshooting Start Low Yield or Precipitation? CheckpH Check pH / Base Eq. Start->CheckpH CheckRatio Check Reagent Ratio Start->CheckRatio Protonated Amines Protonated (No Reaction) CheckpH->Protonated pH < 9 Crosslinked Polymerization / Cross-linking CheckRatio->Crosslinked 1:1 Ratio FixBase Add 2.5-3.0 eq DIPEA/TEA Protonated->FixBase FixRatio Use 10x Excess Diamine Crosslinked->FixRatio

Figure 2: Troubleshooting logic for resolving low yields and precipitation during conjugation.

References

  • Title: 1,10-Diaminodecane dihydrochloride NMR and Catalytic Hydrogenation Source: Osaka University Institutional Knowledge Archive URL: [Link]

  • Title: 1,10-Diaminodecane Market Insights 2025 Source: HDIN Research URL: [Link]

  • Title: 1,10-Diaminodecane and 1,12-diaminododecane block NMDA receptor currents by an open channel mechanism Source: PubMed (NIH) URL: [Link]

  • Title: PSMA targeted conjugates based on dextran Source: IPPT PAN URL: [Link]

  • Title: Oxidation of Aliphatic α,β-Unsaturated Aldimines to Amides Specifically by Oxone with AlCl3 Source: ResearchGate URL: [Link]

  • Title: Recent Advances in the Polish Research on Polysaccharide-Based Nanoparticles Source: PMC (NIH) URL: [Link]

  • Title: Remote, Late-Stage Oxidation of Aliphatic C–H Bonds in Amide-Containing Molecules Source: PMC (NIH) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing 1,10-Diaminodecane Dihydrochloride Reactivity via pH Adjustment

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the functionalization of aliphatic diamines. 1,10-Diaminodecane is a highly versatile...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the functionalization of aliphatic diamines. 1,10-Diaminodecane is a highly versatile hydrophobic linker used in polymer synthesis, nanoparticle functionalization, and drug conjugation. However, because it is commercially supplied as a stable dihydrochloride salt, it is inherently non-reactive out of the bottle.

This guide provides the mechanistic causality, quantitative data, and field-proven protocols required to successfully activate and conjugate this molecule.

Mechanistic Insight: The Causality of pH and Nucleophilicity

To understand why your conjugation might be failing, we must look at the fundamental organic chemistry of the molecule. 1,10-Diaminodecane dihydrochloride exists as a fully protonated salt ( +H3​N−(CH2​)10​−NH3+​⋅2Cl− ).

For an amine to participate in nucleophilic acyl substitution (e.g., amidation) or nucleophilic addition (e.g., reductive amination), the nitrogen atom must possess a free lone pair of electrons[1]. Protonated amines lack this lone pair and are completely non-nucleophilic. The predicted pKa of the aliphatic amine groups in 1,10-diaminodecane is approximately 10.97[2]. Therefore, the environmental pH must be aggressively adjusted to strip the protons and expose the reactive free base.

Quantitative Data: pH vs. Amine Availability

Using the Henderson-Hasselbalch equation ( pH=pKa+log10​[Protonated][Free Base]​ ), we can calculate the exact percentage of reactive amine available at various pH levels. This data dictates our protocol design.

Reaction pHRatio (Free Base : Salt)% Reactive Free BasePractical Consequence for Conjugation
7.4 (PBS) 1:3,715 ~0.03% Reaction will completely fail.
8.5 1:295 ~0.34% Extremely poor yield; reagent waste.
9.5 1:29 ~3.27% Sluggish kinetics; high risk of side reactions.
10.5 1:3 ~25.3% Moderate reactivity; acceptable for stable electrophiles.
11.0 1.07:1 ~51.7% Optimal for aqueous reductive amination.
12.0 10.7:1 ~91.4% Highly reactive, but risks hydrolyzing the target polymer.

Troubleshooting & FAQs

Q: Why does my amidation reaction fail when I dissolve the dihydrochloride salt directly in my reaction buffer? A: If you are using standard physiological buffers (like pH 7.4 PBS), over 99.9% of the diamine remains protonated. Your crosslinker (e.g., an NHS-ester) requires a primary amine possessing a lone pair to undergo nucleophilic acyl substitution[1]. You must actively neutralize the salt to generate the free base.

Q: How do I visually validate that my pH adjustment in organic solvents is successful? A: 1,10-Diaminodecane dihydrochloride is largely insoluble in aprotic organic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF), appearing as a cloudy suspension. When you add an adequate excess of an organic base (like DIPEA), the salt is neutralized into the free diamine, which is highly soluble. The transition from a turbid suspension to a crystal-clear solution is your self-validating visual indicator that deprotonation is complete.

Q: NHS-esters hydrolyze rapidly at pH 11.0. How do I conjugate 1,10-diaminodecane in aqueous media without destroying my crosslinker? A: This is a classic kinetic competition. High pH is required to activate the amine, but high pH destroys the NHS ester. The solution is to avoid purely aqueous amidation for this specific linker. Instead, perform the amidation in an anhydrous organic solvent (Protocol A). If you must work in water (e.g., modifying polysaccharides), switch your conjugation chemistry to reductive amination using aldehydes, which are perfectly stable at pH 11.0 (Protocol B)[3].

Logical Workflow of Activation

pH_Workflow Salt 1,10-Diaminodecane Dihydrochloride (Protonated, Non-Nucleophilic) Base Base Addition (NaOH or DIPEA) Salt->Base Add >2.0 eq Base FreeBase Free Base Diamine (Deprotonated, Nucleophilic) Base->FreeBase pH > 10.97 Electrophile Electrophilic Attack (e.g., Aldehyde / NHS-Ester) FreeBase->Electrophile Lone pair attack Product Conjugated Product Electrophile->Product Covalent bonding

Workflow of pH-dependent activation and conjugation of 1,10-diaminodecane.

Field-Proven Experimental Protocols

Protocol A: In Situ Neutralization for Organic Amidation

Use this protocol when reacting the diamine with carboxylic acids, NHS-esters, or anhydrides in organic solvents.

  • Suspension: Weigh 1.0 equivalent of 1,10-diaminodecane dihydrochloride and suspend it in anhydrous DMF (0.1 M concentration). The mixture will be turbid.

  • Base Addition: Add 2.5 to 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality note: You must use >2.0 equivalents because each molecule of the diamine carries two hydrochloride molecules that must be neutralized.

  • Self-Validation: Sonicate or stir the mixture at room temperature for 15–30 minutes. The reaction mixture will transition to a completely clear solution. Do not proceed until optical clearance is achieved.

  • Conjugation: Add 1.0 equivalent of your activated acyl electrophile (e.g., pre-formed NHS ester) and stir at room temperature for 2–4 hours under an inert atmosphere.

Protocol B: Aqueous pH Adjustment for Reductive Amination

Use this protocol when conjugating the diamine to oxidized polymers (e.g., polyaldehyde dextran) in water[3].

  • Dissolution: Dissolve the required amount of 1,10-diaminodecane dihydrochloride in ultra-pure water.

  • Baseline Measurement: Insert a calibrated pH probe. The initial solution will be highly acidic (pH 4.0–5.0) due to the dissociation of the hydrochloride salt.

  • Titration: Under continuous stirring, titrate the solution dropwise using 0.5 M NaOH.

  • Target Acquisition: Continue titration until the pH stabilizes exactly at ~11.0. Causality note: At pH 11.0, approximately 50% of the amines are deprotonated, providing a massive pool of nucleophiles while avoiding the extreme polymer degradation that occurs at pH >12.

  • Conjugation: Immediately add the aqueous solution of your oxidized polymer (e.g., dextran) and stir at 30 °C for 100 minutes. The pH may drift slightly; monitor and maintain it at 11.0 using micro-additions of NaOH.

Sources

Optimization

Challenges in cross-linking efficiency with long-chain diamines

Focus: Troubleshooting Cross-Linking Efficiency with Long-Chain Diamines From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. In my years of troubleshooting bioconjugation and polyme...

Author: BenchChem Technical Support Team. Date: March 2026

Focus: Troubleshooting Cross-Linking Efficiency with Long-Chain Diamines

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. In my years of troubleshooting bioconjugation and polymer synthesis workflows, one of the most persistent challenges researchers face is the transition from short-chain cross-linkers (like ethylenediamine) to long-chain diamines (such as PEG-diamines or Jeffamines).

While long-chain diamines are essential for introducing flexibility, increasing hydrophilicity, and overcoming steric hindrance between large conjugated biomolecules, they introduce a new set of thermodynamic and kinetic hurdles. The long polymer backbone often undergoes random coiling in solution, creating an entropic penalty that physically shields the unreacted secondary amine. Consequently, the local effective concentration of the reactive group drops, leading to incomplete networks, intra-molecular looping, or competitive hydrolysis.

This guide is designed to move beyond basic troubleshooting. Here, we will dissect the causality behind these failures and provide self-validating protocols to ensure your cross-linking workflows are robust, reproducible, and scientifically sound.

I. Diagnostic FAQ: Common Challenges & Mechanistic Solutions

Q1: Why is my cross-linking yield drastically lower when switching from a short-chain diamine to a long-chain PEG-diamine? Causality: The root cause is a mismatch between diffusion kinetics and the half-life of your activated intermediate. Long-chain PEG-diamines (e.g., >3 kDa) possess a significantly larger hydrodynamic volume (Flory radius) in aqueous solutions1[1]. Once the first amine reacts, the second amine must navigate the steric bulk of its own polymer chain to find another activated carboxyl group. In standard EDC/NHS coupling, the O-acylisourea or NHS-ester intermediate is highly susceptible to hydrolysis2[2]. If the long-chain diamine diffuses too slowly, the ester hydrolyzes back to a carboxylate before the cross-link can form. Actionable Fix: Transition to a strict two-step protocol. First, stabilize the intermediate using Sulfo-NHS to form a more hydrolysis-resistant ester3[3]. Second, perform the diamine addition at an optimized pH of 7.5–8.0 to ensure the primary amines are fully deprotonated and act as maximum-strength nucleophiles.

Q2: I am observing intra-molecular cross-linking (loop formation) instead of inter-molecular cross-linking (hydrogel formation). How do I shift this balance? Causality: This is a classic concentration regime issue. Below the critical overlap concentration ( C∗ ), the second amine of a tethered long-chain diamine is statistically more likely to react with an activated group on the same polymer backbone rather than bridging to a neighboring molecule. The physical steric hindrance added by the crosslinker molecules themselves exacerbates this4[4]. Actionable Fix: You must force the system into the semi-dilute or concentrated regime. Increase the target polymer concentration well above C∗ during the cross-linking step to thermodynamically favor inter-molecular collisions.

Q3: During polyurea/polyurethane synthesis, my long-chain diamine is causing phase separation and weak mechanical properties. Why? Causality: Long-chain diamines introduce significant chain mobility, which drastically lowers the glass transition temperature ( Tg​ )5[5]. While this increases flexibility, excessive chain length disrupts the hydrogen-bonding network within the hard segments of the polymer matrix, leading to reduced tensile strength and unwanted microphase segregation6[6]. Actionable Fix: Implement a mixed-diamine strategy. Blend your long-chain diamine with a short-chain, rigid diamine (e.g., p-phenylenediamine) to restore hard-segment packing and optimize the hydrogen-bonding density.

II. Visual Workflows

Reaction pathway of EDC/NHS cross-linking with long-chain diamines.

G Start Issue: Low Efficiency Q1 NHS-ester hydrolyzing? Start->Q1 Sol1 Use 2-step protocol & desalt before diamine Q1->Sol1 Yes Q2 Steric hindrance? Q1->Q2 No Sol2 Increase diamine ratio Q2->Sol2 Yes Q3 Weak mechanicals? Q2->Q3 No Sol3 Blend with rigid diamines Q3->Sol3 Yes

Troubleshooting logic tree for identifying and resolving cross-linking failures.

III. Quantitative Data: Impact of Diamine Chain Length

The following table synthesizes quantitative metrics demonstrating how diamine chain length dictates the physical and chemical fate of the cross-linked network.

Property / MetricShort-Chain Diamine (e.g., PPD, DDS)Long-Chain Polyether Diamine (e.g., PEG-10000)Causality / Mechanistic Driver
Cross-Linking Efficiency High (>85%)Moderate to Low (<50%)Steric hindrance and entropic chain folding reduce secondary amine reactivity.
Glass Transition Temp ( Tg​ ) High (>100°C)Low (~54°C for MDI-P1000)Long chains increase free volume and chain mobility within the matrix.
Tensile Strength High (Rigid/Brittle)Lower (0.5 - 1.25 MPa)Long chains disrupt hard-segment packing and inter-chain hydrogen bonding.
Swelling Degree (Aqueous) Low (<50%)High (75% - 94% for HA-PEG)Hydrophilic PEG chains expand their Flory radius significantly in water.
IV. Self-Validating Experimental Protocols

A protocol is only as good as its built-in checkpoints. The methodologies below are engineered as "self-validating systems," meaning they contain specific analytical steps to prove the chemistry is occurring as intended, rather than relying on blind faith.

Protocol A: Optimized Two-Step EDC/Sulfo-NHS Bioconjugation with PEG-Diamine

Self-Validating Mechanism: This protocol utilizes a TNBS (2,4,6-trinitrobenzene sulfonic acid) assay checkpoint. By quantifying primary amines before and after conjugation, you mathematically prove the consumption of the diamine cross-linker.

Step 1: Carboxyl Activation Dissolve your carboxyl-containing polymer in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0). Add a 10-fold molar excess of EDC and a 20-fold molar excess of Sulfo-NHS. Incubate at room temperature for 15 minutes. Causality: The slightly acidic pH prevents rapid hydrolysis of the O-acylisourea intermediate while Sulfo-NHS stabilizes it into an amine-reactive ester.

Step 2: Desalting (Critical Step) Pass the reaction mixture through a Zeba™ spin desalting column equilibrated with Coupling Buffer (0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.5). Causality: Removing unreacted EDC prevents the long-chain diamine from cross-linking to itself if there are any carboxyl impurities present in the diamine stock.

Step 3: Diamine Conjugation Immediately add the long-chain PEG-diamine (e.g., MW 3000) to the desalted activated polymer. Ensure the polymer concentration is above its critical overlap concentration ( C∗ ). Incubate for 2 hours at room temperature. Causality: The pH shift to 7.5 deprotonates the primary amines on the PEG-diamine, maximizing their nucleophilic attack on the Sulfo-NHS ester.

Step 4: Validation Checkpoint (TNBS Assay) React an aliquot of the final purified product with TNBS reagent and measure absorbance at 335 nm. Compare this to a standard curve of the free PEG-diamine. A reduction in signal of >75% validates successful inter-molecular cross-linking.

Protocol B: Synthesis of Phase-Segregated Polyurea with Mixed Diamines

Self-Validating Mechanism: This protocol relies on real-time FTIR spectroscopy. The isocyanate (-NCO) stretch at 2250 cm⁻¹ provides a direct, quantitative read-out. The reaction is only deemed successful when this peak reaches absolute zero.

Step 1: Prepolymer Preparation Under a nitrogen atmosphere, react your diisocyanate (e.g., MDI) with your chosen polyol at 80°C until the theoretical -NCO content is reached (verified by dibutyl amine titration).

Step 2: Chain Extender Blending Prepare a mixed diamine solution. Blend your long-chain diamine (e.g., Jeffamine D-2000) with a short-chain rigid diamine (e.g., HMDA or PPD) in a 70:30 molar ratio in an anhydrous solvent. Causality: The 30% rigid diamine fraction forces the macromolecules to orient in a way that preserves optimal hydrogen bonding, rescuing the mechanical strength lost by the long-chain flexibilizer.

Step 3: Cross-Linking & Validation Add the mixed diamine solution dropwise to the prepolymer under vigorous stirring. Checkpoint: Take aliquots every 30 minutes and run ATR-FTIR. Monitor the peak at 2250 cm⁻¹ (isocyanate). The reaction is complete when the 2250 cm⁻¹ peak completely disappears, and a strong urea C=O stretch simultaneously appears at 1620–1720 cm⁻¹.

V. References
  • Nanoarchitectures for efficient IgE cross‐linking on effector cells to study amoxicillin allergy - PMC Source: National Institutes of Health (NIH) URL:

  • Technical Support Center: Troubleshooting EDC/NHS Coupling Reactions - Benchchem Source: Benchchem URL:

  • A Comparative Study on the Self-Healing Characterizations and Formulation Optimization of Polyurea Coating - MDPI Source: MDPI URL:

  • Synthesis and Characterization of Covalently Crosslinked pH-Responsive Hyaluronic Acid Nanogels: Effect of Synthesis Parameters - MDPI Source: MDPI URL:

  • Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics Source: Creative Proteomics URL:

  • The Influence of Cross-Linking/Chain Extension Structures on Mechanical Properties of HTPB-Based Polyurethane Elastomers - ResearchGate Source: ResearchGate URL:

Sources

Troubleshooting

Technical Support Center: Purification of 1,10-Diaminodecane Dihydrochloride

A Guide for Researchers, Scientists, and Drug Development Professionals Frequently Asked Questions (FAQs) Q1: My reaction is complete, and I have a mixture containing my desired non-polar product and unreacted 1,10-diami...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: My reaction is complete, and I have a mixture containing my desired non-polar product and unreacted 1,10-diaminodecane dihydrochloride. What is the quickest way to remove this salt?

A1: For a rapid and efficient removal of the highly polar 1,10-diaminodecane dihydrochloride salt from a non-polar product, a simple aqueous wash is the most effective first step. The dihydrochloride salt of this long-chain diamine is expected to have high solubility in water and low solubility in non-polar organic solvents.

Protocol for Aqueous Extraction:

  • Dilute your reaction mixture with an organic solvent in which your product is highly soluble and which is immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Transfer the mixture to a separatory funnel.

  • Add an equal volume of deionized water and shake vigorously for 1-2 minutes.

  • Allow the layers to separate. The aqueous layer will contain the dissolved diamine dihydrochloride.

  • Drain the aqueous layer.

  • Repeat the wash with water (2-3 times) to ensure complete removal of the salt.

  • Wash the organic layer with brine to remove any residual water.

  • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

Q2: I've performed an aqueous wash, but I suspect some free base of the 1,10-diaminodecane is still present in my organic layer. How can I remove this?

A2: If the pH of your reaction mixture was neutral or basic, it's possible for some of the diamine to be present as the free base, which will be more soluble in organic solvents. An acid-base extraction is the ideal method to remove this residual free base. The principle is to protonate the basic amine groups with an acid, rendering them ionic and thus highly soluble in the aqueous phase.[1][2]

Understanding the Chemistry:

Protocol for Acid-Base Extraction:

  • Dissolve your crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • In a separatory funnel, wash the organic solution with a dilute aqueous acid, such as 1 M hydrochloric acid (HCl).

  • Shake the funnel vigorously and then allow the layers to separate. The protonated diamine (now the dihydrochloride salt) will partition into the aqueous layer.

  • Drain the aqueous layer.

  • Repeat the acidic wash 1-2 more times to ensure complete removal.

  • To neutralize any remaining acid in the organic layer, wash with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Finally, wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate.

Troubleshooting Guides

Issue 1: My product has some solubility in water, and I'm losing it during the aqueous extraction. What are my alternatives?

If your product exhibits some water solubility, repeated aqueous washes may lead to significant yield loss. In such cases, alternative methods that do not rely on liquid-liquid extraction are preferable.

Solution A: Recrystallization

Recrystallization is a powerful technique for purifying solid products from soluble impurities.[4][5] The key is to find a solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature, while the 1,10-diaminodecane dihydrochloride remains soluble.

Selecting a Recrystallization Solvent:

Finding the ideal solvent often requires some experimentation. Given that your product is non-polar and the impurity is a salt, a good starting point would be a non-polar or moderately polar solvent.

General Protocol for Recrystallization:

  • Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents (e.g., hexanes, ethyl acetate, isopropanol, ethanol/water mixtures) at room and elevated temperatures.

  • Dissolution: In an Erlenmeyer flask, dissolve your crude product in the minimum amount of the chosen boiling solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Table 1: Suggested Solvents for Recrystallization Screening

Solvent SystemRationale
Isopropanol/WaterThe salt is likely soluble in this polar mixture, while a non-polar product may precipitate upon cooling.
EthanolThe salt may have some solubility in hot ethanol, while many organic compounds show good recrystallization behavior.
Ethyl AcetateA moderately polar solvent that may provide good differential solubility between your product and the salt.
Heptane/Ethyl AcetateA non-polar/moderately polar mixture that can be fine-tuned for optimal recrystallization.

Solution B: Scavenger Resins

Scavenger resins are solid-supported reagents that react with and bind to specific functional groups, allowing for their removal by simple filtration.[6][7][8] This is an excellent method for removing excess reagents without an aqueous workup. For primary amines like 1,10-diaminodecane, several types of scavenger resins are effective.

Types of Scavenger Resins for Primary Amines:

  • Isocyanate Resins: These are highly reactive towards primary and secondary amines, forming a urea linkage.

  • Aldehyde Resins: These selectively react with primary amines to form an imine, which is then bound to the resin.[7]

  • Sulfonic Acid Resins (e.g., MP-TsOH): These are strong cation exchange resins that bind to basic compounds like amines through salt formation.

General Protocol for Using a Scavenger Resin:

  • Dissolve your crude reaction mixture in a suitable solvent (e.g., dichloromethane, THF).

  • Add the scavenger resin (typically 2-3 equivalents relative to the amount of residual diamine).

  • Stir the mixture at room temperature. The reaction time will depend on the specific resin and the amine (typically 1-4 hours).

  • Monitor the removal of the diamine by TLC.

  • Once the reaction is complete, filter off the resin and wash it with the solvent.

  • Combine the filtrates and concentrate to obtain your purified product.

Table 2: Comparison of Common Scavenger Resins for Primary Amines

Resin TypeFunctional GroupMechanismSelectivity
Isocyanate-N=C=OCovalent bond (urea)Primary & Secondary Amines
Aldehyde-CHOCovalent bond (imine)Primarily Primary Amines
Sulfonic Acid-SO₃HIonic bondBasic compounds (amines)

Issue 2: The 1,10-diaminodecane dihydrochloride is streaking badly on my silica gel TLC plate, and I'm concerned about column chromatography.

Streaking of basic compounds like amines on silica gel is a common problem due to the acidic nature of the silica surface, which leads to strong interactions.[8] Direct chromatography of the dihydrochloride salt is generally not recommended as it will likely be immobile on the silica gel. It is best to first convert it to the free base and then address the streaking issue.

Workflow for Chromatographic Purification

Caption: Decision workflow for chromatographic purification.

Solution A: Modifying the Mobile Phase

To mitigate streaking, a small amount of a basic modifier should be added to the mobile phase. This modifier will compete with your amine product for the acidic sites on the silica gel, leading to improved peak shape.

  • Triethylamine (TEA): Add 1-2% (v/v) of TEA to your eluent system (e.g., ethyl acetate/hexanes).[9][10]

  • Ammonia: A solution of 7N ammonia in methanol can be used as a polar component in your eluent (e.g., dichloromethane/methanol/ammonia).

Solution B: Alternative Stationary Phases

If modifying the mobile phase is not sufficient, consider using a different stationary phase.

  • Alumina (Al₂O₃): Basic or neutral alumina can be an excellent alternative to silica gel for the purification of basic compounds.[1][11][12]

  • Amine-functionalized Silica: This is a pre-treated silica with amino groups that effectively masks the acidic silanols, providing excellent peak shapes for basic analytes without the need for mobile phase modifiers.[13]

TLC Analysis and Visualization:

Since 1,10-diaminodecane lacks a UV chromophore, you will need to use a stain for visualization on TLC.

Protocol for Ninhydrin Staining:

  • Prepare the Stain: Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol and add 3 mL of acetic acid.[14][15]

  • Develop the TLC Plate: Run your TLC plate in the chosen eluent.

  • Dry the Plate: Thoroughly dry the plate with a heat gun.

  • Apply the Stain: Dip the plate in the ninhydrin solution or spray it evenly.

  • Heat for Visualization: Gently heat the plate with a heat gun. Primary amines will appear as pink or purple spots.[14][16]

Method Selection Logic

The choice of purification method depends on the properties of your desired product and the scale of your reaction.

Method_Selection start Start: Crude Mixture (Product + Diamine Dihydrochloride) is_product_acid_stable Is the product stable to acid? start->is_product_acid_stable is_product_solid Is the desired product a solid? recrystallization Recrystallization is_product_solid->recrystallization Yes scavenger_resin Scavenger Resin is_product_solid->scavenger_resin No is_product_water_soluble Is the product soluble in water? chromatography Column Chromatography is_product_water_soluble->chromatography Yes end_node Pure Product is_product_water_soluble->end_node No (if pure) is_product_acid_stable->is_product_solid No aqueous_wash Aqueous Wash / Acid-Base Extraction is_product_acid_stable->aqueous_wash Yes aqueous_wash->is_product_water_soluble recrystallization->end_node scavenger_resin->chromatography chromatography->end_node

Sources

Optimization

Impact of monomer purity on polymerization with 1,10-Diaminodecane dihydrochloride

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working on the synthesis of high-performance polyamides (such as PA1010 and PA10T) and bio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working on the synthesis of high-performance polyamides (such as PA1010 and PA10T) and bioconjugates using 1,10-Diaminodecane dihydrochloride.

Part 1: Fundamental FAQs (The Causality of Purity)

Q: Why is the purity of 1,10-diaminodecane dihydrochloride so critical for achieving target molecular weights? A: In step-growth polymerization, the kinetic signature dictates that high molecular weight polymer chains are only formed at extreme extents of conversion (typically >99%)[1]. Any monofunctional impurity (such as monoamines) present in the monomer batch will react with the growing chain end and act as a2[2]. Furthermore, even a 1% stoichiometric imbalance caused by inert impurities (like moisture) restricts the theoretical maximum degree of polymerization[3].

Q: Why use the dihydrochloride salt instead of the free 1,10-diaminodecane? A: The free aliphatic diamine is highly susceptible to atmospheric oxidation and readily absorbs carbon dioxide to form carbamates, which degrades purity over time. The dihydrochloride salt is chemically stable and non-volatile, allowing for the 4 required in polycondensation[3]. However, this necessitates precise in-situ neutralization during the reaction to liberate the nucleophilic free amine[5].

Part 2: Troubleshooting Guide

Issue 1: Stunted Chain Growth (Low Intrinsic Viscosity)

  • Causality: The most common cause is a stoichiometric mismatch. Because 1,10-diaminodecane dihydrochloride is hygroscopic, absorbed water artificially inflates the mass of the diamine during weighing. Alternatively, incomplete neutralization leaves a fraction of the diamine protonated and unreactive.

  • Solution: Perform Karl Fischer titration on the monomer batch prior to weighing to account for water content. During interfacial polymerization, ensure the aqueous phase contains a calculated excess of a strong base (e.g., NaOH) to fully neutralize both the dihydrochloride salt and the 5[5].

Issue 2: Premature Precipitation in Interfacial Systems

  • Causality: Localized pH drops at the organic-aqueous interface. As the diacid chloride reacts with the diamine, HCl is released. If the local pH drops below the pKa of the diamine, it reverts to the unreactive hydrochloride form, instantly halting chain extension[6].

  • Solution: Implement high-shear mixing to ensure rapid diffusion of the acid acceptor to the interface. Maintain the aqueous phase at a pH > 11.0 throughout the reaction.

Issue 3: Discoloration During Melt Polycondensation

  • Causality: Thermal degradation of impurities or residual HCl catalyzing side reactions at elevated temperatures (e.g., 295–306 °C for PA10T)[7].

  • Solution: Pre-polymerize the monomers into a "nylon salt" in deionized water at 80 °C before subjecting them to high-temperature melt conditions. This 8 and ensures perfect stoichiometry[8].

Part 3: Quantitative Impact of Impurities

Impurity TypeMechanism of DisruptionImpact on Degree of Polymerization (DP)Impact on Polydispersity Index (PDI)
Monofunctional Amines End-capping (Chain Termination)Severe reduction (Caps DP prematurely)Narrows PDI artificially
Moisture / Water Stoichiometric ImbalanceModerate to Severe reductionBroadens PDI
Short-chain Diamines Structural Defect InsertionMinimal impact on DPAlters thermal properties (Tg, Tm)
Residual Heavy Metals Side-reaction CatalysisVariable (can cause cross-linking)Broadens PDI significantly

Part 4: Logical Workflows & Visualizations

Causality Root Monomer Impurities Mono Monofunctional Amines Root->Mono Water Moisture / Water Root->Water Short Short-chain Diamines Root->Short Term Chain Termination Mono->Term Stoich Stoichiometric Imbalance Water->Stoich Defect Structural Defects Short->Defect LowMW Low Molecular Weight Term->LowMW Stoich->LowMW Prop Altered Thermal Properties Defect->Prop

Causality Tree: Impact of Monomer Impurities on Step-Growth Polymerization.

Part 5: Self-Validating Experimental Protocols

Protocol: Interfacial Polycondensation of PA1010

This protocol utilizes a self-validating system to ensure the 1,10-diaminodecane dihydrochloride is fully active before polymerization begins.

Phase 1: Aqueous Phase Preparation & Validation

  • Dissolution: Dissolve 10.0 mmol of 1,10-diaminodecane dihydrochloride in 50 mL of deionized water.

    • Validation Check 1: The solution must be optically clear. Any turbidity indicates insoluble organic impurities. Do not proceed if turbid.

  • Neutralization: Slowly add 40.0 mmol of NaOH (to neutralize the 20.0 mmol of HCl from the salt, plus an excess to neutralize the6)[6].

    • Validation Check 2: Monitor with a calibrated pH meter. The pH must stabilize at ≥ 11.5. If the pH drifts downward, the salt is not fully neutralized.

Phase 2: Organic Phase Preparation 3. Solvation: Dissolve 10.0 mmol of sebacoyl chloride in 50 mL of anhydrous hexane (or toluene).

  • Validation Check 3: Ensure the solvent is strictly anhydrous to prevent premature hydrolysis of the acyl chloride[6].

Phase 3: Polymerization 4. Reaction: Transfer the aqueous phase to a high-shear blender. While blending at 1200 rpm, rapidly pour in the organic phase. 5. Observation: A polyamide film will form instantly at the interface and be continuously drawn into the vortex.

  • Validation Check 4: The reaction mixture should become a thick white slurry within 3 minutes. Lack of viscosity increase indicates a stoichiometric failure.
  • Termination & Washing: Filter the polymer, wash sequentially with dilute HCl (to remove unreacted diamine), water, and acetone. Dry under vacuum at 60 °C for 24 hours.

    Workflow A 1,10-Diaminodecane Dihydrochloride B Aqueous Phase (NaOH + Buffer) A->B Dissolve & Neutralize D Interfacial Polymerization (High Shear Mixing) B->D C Organic Phase (Diacid Chloride) C->D E Polyamide Precipitation D->E Polycondensation F Washing & Drying E->F

    Workflow of Interfacial Polymerization using 1,10-Diaminodecane Dihydrochloride.

References[6] Synthesis and characterization of semiaromatic copolyamide 10T/1014 with high performance and flexibility. nih.gov. Link[7] Full article: Synthesis and characterization of semiaromatic copolyamide 10T/1014.... tandfonline.com. Link[1] 7.1 Types of Polymers and Polymerization Mechanisms. fiveable.me. Link[2] Polymer Science and Technology. uc.edu. Link[3] As discussed in Chapter 1, a useful classifica. pearsoncmg.com. Link[4] (PDF) Polyamide Syntheses. researchgate.net. Link[5] Synthesis of Polyamide-Based Microcapsules via Interfacial Polymerization. nih.gov. Link

Sources

Troubleshooting

Technical Support Center: Best Practices for Microwave-Assisted Reactions with Diamines

Welcome to the Technical Support Center for Microwave-Assisted Organic Synthesis (MAOS) involving diamines. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the po...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Microwave-Assisted Organic Synthesis (MAOS) involving diamines. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the power of microwave chemistry for reactions involving these versatile yet challenging substrates. As a senior application scientist, I have compiled this resource based on established principles and field-proven insights to help you navigate the unique complexities of working with diamines, ensuring your experiments are both successful and reproducible.

The bifunctional nature of diamines presents a unique set of challenges not typically encountered with monoamines. Issues such as selectivity control, unwanted polymerization, and potential catalyst inhibition require a nuanced approach to reaction design. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in the principles of dielectric heating and reaction kinetics.

Troubleshooting Guide: Navigating Common Challenges

This section addresses specific problems you may encounter during your microwave-assisted reactions with diamines. Each issue is explained with its underlying cause, followed by actionable solutions.

Problem 1: Poor Selectivity (Uncontrolled Mono- vs. Di-substitution)

Symptom: Your reaction yields a mixture of mono- and di-substituted products, or exclusively the di-substituted product when the mono-substituted compound is desired.

Causality: This is the most common challenge with diamines. The two amine groups often have similar reactivity, and the high energy input from microwave irradiation can rapidly drive the reaction to completion, favoring the thermodynamically stable di-substituted product. The mono-substituted intermediate may be even more reactive than the starting diamine, leading to rapid subsequent reaction.

Solutions:

  • Stoichiometric Control: This is the first and simplest parameter to adjust.

    • To favor mono-substitution , use a significant excess of the diamine (e.g., 5 to 10 equivalents). This increases the statistical probability that the electrophile will encounter an unreacted diamine molecule rather than the mono-substituted intermediate.

    • To favor di-substitution , use a stoichiometric amount or a slight excess (e.g., 2.2 equivalents for a dihalide) of the amine relative to the two reactive sites on your other reagent.[1]

  • Lower Reaction Temperature and Shorter Time: Microwave heating is exceptionally fast.[2] Over-irradiation can eliminate any kinetic selectivity.

    • Start with a lower temperature (e.g., 80-100 °C) and shorter reaction times (e.g., 2-5 minutes).

    • Carefully monitor the reaction progress by LC-MS to identify the point at which the desired mono-substituted product is maximized before significant di-substitution occurs.

  • Solvent Choice: The solvent plays a critical role in modulating reactivity.

    • Less polar solvents can sometimes decrease the reaction rate, allowing for better control. However, ensure your reactants are sufficiently soluble.

    • In some cases, using water as a solvent can promote mono-N-alkylation of aromatic amines without a catalyst, offering a green and efficient method.

  • Use of Protecting Groups: For absolute control, especially in multi-step syntheses, protecting one of the amine groups is the most robust strategy. While this adds steps to your synthesis, it guarantees selectivity. Common protecting groups like Boc (tert-butyloxycarbonyl) can be selectively removed after the first substitution.

  • Acylating Agent Modification: For mono-acylation, using a less reactive acylating agent or an activating agent like 1,1'-Carbonyldiimidazole (CDI) can provide high selectivity for the mono-acylated product under mild conditions.

Problem 2: Unwanted Polymerization or Oligomerization

Symptom: The reaction mixture becomes viscous, insoluble, or you observe a broad, high-molecular-weight distribution in your analysis, with low yields of the desired small molecule product.

Causality: When a diamine is reacted with a bifunctional electrophile (e.g., a dihalide or a dicarboxylic acid), step-growth polymerization can occur. The rapid, uniform heating provided by microwaves can significantly accelerate polymerization rates.[1]

Solutions:

  • High Dilution: Run the reaction at a much lower concentration. This favors intramolecular reactions (like cyclization) or controlled intermolecular reactions over intermolecular polymerization.

  • Solvent Selection: Choose a solvent that dissolves the reactants but may precipitate the initial oligomers, preventing further chain growth. This is a less common but potentially effective strategy.

  • Periodic vs. Continuous Irradiation: If your microwave reactor allows, using periodic (pulsed) irradiation can help control the bulk temperature and prevent thermal runaway that can drive rapid polymerization.

  • Flow Chemistry: For larger-scale reactions where polymerization is a risk, transitioning to a continuous flow microwave reactor can be highly effective. The small reaction volume at any given time and precise control over residence time can suppress polymerization and improve selectivity.

Problem 3: Low or No Conversion (Potential Catalyst Deactivation)

Symptom: The reaction does not proceed, or stalls after low conversion, even at elevated temperatures and extended reaction times. This is particularly common in transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination).

Causality: Diamines, especially short-chain aliphatic ones like ethylenediamine, can act as bidentate ligands. They can chelate to the metal center of your catalyst (e.g., Palladium), occupying two coordination sites and effectively deactivating it by preventing the necessary oxidative addition or reductive elimination steps.

Solutions:

  • Ligand Choice is Critical:

    • Use bulky, electron-rich monodentate ligands (e.g., XPhos, SPhos) or bidentate ligands with a large bite angle (e.g., Xantphos). These ligands are designed to be sterically demanding, making it more difficult for the diamine to displace them from the metal center.

    • In some copper-catalyzed reactions, specific diamine ligands are intentionally used to facilitate the reaction; however, when the diamine is a reactant, it can interfere with the designed catalytic cycle.[3]

  • Catalyst and Ligand Loading:

    • Increase the catalyst and/or ligand loading. This can compensate for a portion of the catalyst being sequestered by the diamine reactant.

    • A pre-stirring step of the catalyst, ligand, and base at a moderate temperature before adding the diamine and aryl halide can sometimes help form the active catalytic species.

  • Slow Addition (in a modified setup): While difficult in a standard sealed vial, if you are using an open-vessel microwave setup, the slow addition of the diamine to the reaction mixture can keep its instantaneous concentration low, minimizing catalyst inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for microwave reactions with diamines?

A1: There is no single "best" solvent. The choice is highly dependent on the reaction type and the properties of your reactants. However, here are some guiding principles:

  • High-absorbing polar solvents like DMF, DMSO, NMP, and ethylene glycol heat very efficiently and are excellent for dissolving polar diamines.[2] They are a good starting point for many reactions.

  • Medium-absorbing solvents like acetonitrile, ethanol, and water are also effective and are often considered "greener" options. Water, in particular, has shown unique benefits in promoting selective mono-alkylation.

  • Low-absorbing (non-polar) solvents like toluene or dioxane are generally poor choices unless one of the reactants or a catalyst is a strong microwave absorber. However, they can be useful for slowing down overly rapid reactions to improve selectivity.

SolventDielectric Constant (ε)Boiling Point (°C)Microwave AbsorptionTypical Use Case with Diamines
DMF 36.7153HighGeneral purpose, good for cross-coupling
DMSO 47.2189HighHigh-temperature reactions, good solubility
Acetonitrile 37.582MediumLower temperature reactions, easy to remove
Ethanol 24.678HighGreen solvent, good for heterocycle synthesis
Water 80.4100MediumGreen solvent, can promote mono-alkylation
Toluene 2.4111LowWhen slower reaction rates are desired

Table 1: Properties of common solvents for microwave-assisted synthesis.

Q2: How do I convert a conventional heating protocol for a diamine reaction to a microwave protocol?

A2: A common rule of thumb is that a 10 °C increase in temperature approximately doubles the reaction rate. Microwave reactors can safely reach temperatures far above the solvent's atmospheric boiling point.

  • Starting Point: Set the microwave reaction temperature 20-40 °C higher than the conventional reflux temperature.

  • Time Reduction: Expect a dramatic reduction in reaction time, often from hours to minutes.[4] A 24-hour reflux reaction might be complete in 10-30 minutes in the microwave.[1]

  • Re-optimization: Always perform a new optimization for microwave conditions. The optimal base, solvent, and catalyst concentration may differ from the conventional method due to the unique heating profile.

Q3: Are there specific safety concerns for running microwave reactions with diamines?

A3: Yes. Beyond standard microwave safety protocols, diamines present specific hazards:

  • Pressure Management: Short-chain diamines (e.g., ethylenediamine) can be volatile and have high vapor pressures. When heated rapidly in a sealed vessel, they can generate significant pressure. Always use a dedicated laboratory microwave reactor with accurate temperature and pressure sensors.[5] Never exceed the maximum pressure rating of your reaction vessel.

  • Exothermic Reactions: The reaction of diamines with strong electrophiles can be highly exothermic. The rapid energy input of a microwave can lead to a runaway reaction. When developing a new procedure, start with small-scale reactions and use a lower power setting or a power-limited ramp to the target temperature.

  • Material Compatibility: Ensure your reaction vessels and stir bars are compatible with the specific diamine and other reagents at high temperatures.

Visualizing Reaction Pathways and Troubleshooting

To better manage your experiments, visual guides can help in decision-making.

Diagram 1: Competing Pathways for Diamine Substitution

This diagram illustrates the central challenge in diamine chemistry: controlling the reaction to favor the desired mono- or di-substituted product.

G cluster_0 Reaction Control Points Diamine Diamine (H₂N-R-NH₂) Mono Mono-substituted Product (E-HN-R-NH₂) Diamine->Mono + E-X (k₁) Electrophile Electrophile (E-X) Electrophile->Mono Di Di-substituted Product (E-HN-R-NH-E) Mono->Di + E-X (k₂) Polymer Polymerization (if E is bifunctional) Mono->Polymer + Diamine, +E-X... Stoichiometry Stoichiometry Stoichiometry->Diamine Temp Temperature/ Time Temp->Mono Solvent Solvent Solvent->Mono

Caption: Control points for directing diamine substitution pathways.

Diagram 2: Troubleshooting Workflow for Diamine Reactions

This decision tree provides a logical sequence of steps to diagnose and solve common issues.

G Start Reaction Outcome Unsatisfactory LowYield Low Yield / No Reaction Start->LowYield PoorSelectivity Poor Selectivity (Mono/Di Mixture) Start->PoorSelectivity Polymer Polymerization Start->Polymer CheckTemp Increase Temperature/Time? LowYield->CheckTemp CheckStoich Stoichiometry Correct for Target? PoorSelectivity->CheckStoich CheckConc Concentration Too High? Polymer->CheckConc CheckCatalyst Catalyst Deactivation? (Cross-Coupling) CheckTemp->CheckCatalyst No Sol_Temp Increase T by 20°C Increase time in 5 min increments CheckTemp->Sol_Temp Yes CheckReactivity Reagents Unreactive? CheckCatalyst->CheckReactivity No Sol_Catalyst 1. Use bulky/bidentate ligand 2. Increase catalyst loading 3. Pre-form active catalyst CheckCatalyst->Sol_Catalyst Yes CheckReactivity->CheckTemp No Sol_Reactivity Use more reactive electrophile/nucleophile CheckReactivity->Sol_Reactivity Yes CheckConditions Reaction Too Fast? CheckStoich->CheckConditions Yes Sol_Stoich For Mono: Use 5-10x excess diamine For Di: Use >2x electrophile CheckStoich->Sol_Stoich No Sol_Conditions 1. Lower Temperature 2. Reduce Reaction Time 3. Use less polar solvent CheckConditions->Sol_Conditions Yes Sol_Conc 1. Decrease concentration (High Dilution) 2. Consider flow chemistry setup CheckConc->Sol_Conc Yes

Caption: A decision tree for troubleshooting microwave reactions with diamines.

Protocol Example: Microwave-Assisted Buchwald-Hartwig Double Amination

This protocol provides a starting point for the di-arylation of a diamine.

Objective: To synthesize N1,N4-diphenylbenzene-1,4-diamine from 1,4-diaminobenzene and iodobenzene.

Materials:

  • 1,4-diaminobenzene

  • Iodobenzene

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Microwave reaction vial (10 mL) with stir bar

  • CEM Discover SP or Anton Paar Monowave microwave synthesizer (or equivalent)

Procedure:

  • Vial Preparation: In a glovebox, add 1,4-diaminobenzene (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.05 mmol, 5 mol %), XPhos (0.10 mmol, 10 mol %), and NaOtBu (2.5 mmol, 2.5 equiv) to a 10 mL microwave vial containing a magnetic stir bar.

  • Reagent Addition: Add anhydrous toluene (4.0 mL) followed by iodobenzene (2.2 mmol, 2.2 equiv).

  • Sealing: Securely cap the vial with a septum cap.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a constant temperature of 150 °C for 30 minutes. Set the microwave power to a maximum of 300 W with magnetic stirring enabled.[1]

  • Work-up: After the reaction, allow the vial to cool to room temperature (<50 °C) before carefully opening it. Dilute the reaction mixture with chloroform and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired di-substituted product.

Note: This is a general procedure for di-substitution. To achieve mono-substitution, a significant excess of the diamine would be required, and the reaction temperature and time would need to be carefully optimized to prevent the second amination.

References

  • Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. (2020). World Journal of Pharmacy and Pharmaceutical Sciences.
  • Orelli, L. R. (n.d.). 1,n-Diamines. Part 3: Microwave-assisted synthesis of N-acyl-N '-arylhexahydropyrimidines and hexahydro-1,3-diazepines.
  • Microwave-assisted practical and simple method for heterocyclization of o-phenylenediamine and aldehydes using DDQ as oxidant agent. (2017). Taylor & Francis Online.
  • CDI-mediated monoacylation of symmetrical diamines and selective acylation of primary amines of unsymmetrical diamines. (n.d.). Green Chemistry (RSC Publishing).
  • Al-Zoubi, R. M., et al. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega. [Link]

  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. (2021).
  • Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. (n.d.). Asian Journal of Chemistry.
  • Product selective reaction controlled by the combination of palladium nanoparticles, continuous microwave irradiation, and a co-existing solid; ligand-free Buchwald–Hartwig amination vs. aryne amination. (2021). Green Chemistry (RSC Publishing).
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI.
  • Selectivity in Organic Synthesis Under Microwave Irradiation. (n.d.).
  • Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. (n.d.). White Rose eTheses Online.
  • Microwave-assisted practical and simple method for heterocyclization of o-phenylenediamine and aldehydes using DDQ as oxidant agent. (2017). Taylor & Francis.
  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. (2021).
  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.
  • Microwave - an effective tool in organic synthesis. (2015). World Journal of Pharmaceutical Research.
  • Reactivity and selectivity under microwaves in organic chemistry. Relation with medium effects and reaction mechanisms. (2025).
  • Investigating Ammonium Hydroxide's Influence in Microwave Synthesis Reactions. (2025).
  • The Advances in the Special Microwave Effects of the Heterogeneous Catalytic Reactions. (2020). Frontiers in Chemistry.
  • Microwave-Assisted, Pd(0)-Catalyzed Cross-Coupling of Diazirines with Aryl Halides. (2010). Organic Chemistry Portal.
  • The Impact of Microwave Irradiation Reaction in Medicinal Chemistry: A Review. (n.d.).
  • Microwave-Assisted Reductive Amination under Heterogeneous Catalysis for the Synthesis of β-Adrenergic Agonist and Rel
  • Ye, Y. (2012). Microwave-assisted method for preparing ethylenediamine tetraacetic dianhydride by using nano-ferrite. SciSpace.
  • Al-Zoubi, R. M., et al. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2019). MDPI.
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). IJNRD.org.
  • specific effects of microwave - Solid supported reaction. (n.d.).
  • On the existence of and mechanism for microwave-specific reaction r
  • Efficient Microwave-Assisted Palladium-Catalyzed Selective N-Arylation of Anilines with 2,3-Dihalopyridines in W
  • Diamine Ligands in Copper-C
  • A green and efficient monoacylation strategy for symmetrical diamines in microreactors. (n.d.). Reaction Chemistry & Engineering (RSC Publishing).
  • Microwave-assisted C–C bond forming cross-coupling reactions: an overview. (2011). Chemical Society Reviews (RSC Publishing).
  • MICROWAVE-ASSISTED EXTRACTION AND SYNTHESIS STUDIES AND THE SCALE-UP STUDY WITH THE AID OF FDTD SIMUL
  • Safety Considerations for Microwave Synthesis. (n.d.).
  • Microwave assisted chemistry: A rapid and regioselective route for direct ortho-acylation of phenols and naphthols by methanesulfonic acid as c
  • Microwave-Assisted Polymerization. (n.d.). National Academic Digital Library of Ethiopia.
  • Organometallic cross-coupling reactions. (n.d.).
  • Microwave Assisted Synthesis of Py-Im Polyamides. (2012). PMC - NIH.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling of Aryl and Vinyl Halides with H-Phosphonate Diesters. (2008). Organic Chemistry Portal.
  • Efficient Microwave-Assisted Palladium-Catalyzed Selective N-Arylation of Anilines with 2,3-Dihalopyridines in Water. (2026).

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Reference Data & Comparative Studies

Validation

Comparing 1,10-Diaminodecane dihydrochloride to glutaraldehyde for fixation

A Comparative Guide to Tissue and Biomaterial Fixation: 1,10-Diaminodecane dihydrochloride vs. Glutaraldehyde As biomaterial engineering and histology advance, the limitations of traditional fixation methods have become...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Tissue and Biomaterial Fixation: 1,10-Diaminodecane dihydrochloride vs. Glutaraldehyde

As biomaterial engineering and histology advance, the limitations of traditional fixation methods have become increasingly apparent. For decades, glutaraldehyde (GA) has been the undisputed gold standard for crosslinking bioprosthetic tissues and stabilizing biomaterials. However, its propensity to induce dystrophic calcification and cytotoxicity has driven the search for superior alternatives.

Enter long-chain diamines, specifically 1,10-Diaminodecane dihydrochloride (DAD) . By offering a flexible, 10-carbon hydrophobic bridge, DAD can be used either as an alternative crosslinker or as a synergistic enhancer in "diamine-extended" GA fixation. This guide objectively compares the mechanistic performance of both agents and provides self-validating protocols for researchers optimizing biomaterial stability.

Mechanistic Profiling: Dialdehyde vs. Diamine

To understand why a researcher would choose one agent over the other—or combine them—we must analyze their distinct chemical causalities.

Glutaraldehyde (The Dialdehyde Approach): GA is a 5-carbon dialdehyde that reacts rapidly with primary amines (specifically the ϵ -amino groups of lysine residues in proteins) to form Schiff bases. While this creates a highly stable, rigid network ideal for electron microscopy, it leaves behind unreacted aldehyde groups and free tissue carboxyl groups. In vivo, these unreacted moieties act as nucleation sites for calcium ions, leading to catastrophic tissue calcification in bioprosthetic heart valves[1]. Furthermore, the short 5-carbon chain restricts molecular flexibility, which can be detrimental in hydrogel and nanoparticle applications.

1,10-Diaminodecane dihydrochloride (The Diamine Approach): DAD is a 10-carbon aliphatic diamine. Instead of targeting amines, its terminal amino groups are designed to react with free aldehydes (via reductive amination) or carboxyl groups (via carbodiimide chemistry using EDC/NHS)[2].

  • Flexibility & Length: The 10-carbon chain provides a significantly longer, more flexible crosslinking span than GA. In superabsorbent polymers and hydrogels, this specific chain length has been proven to optimize water absorption and mechanical swelling better than shorter diamines (like ethylenediamine)[3].

  • Calcification Mitigation: When used as an interim treatment in GA-fixed tissues (diamine-extended fixation), DAD bridges the unreacted carboxyl and aldehyde groups. This neutralizes the electronegative pockets that typically attract calcium, reducing calcification by up to 90% in circulatory animal models[4].

Mechanisms cluster_GA Glutaraldehyde (GA) Pathway cluster_DAD 1,10-Diaminodecane (DAD) Pathway GA Glutaraldehyde (5-Carbon) Schiff Schiff Base (Rigid) GA->Schiff Calc Free Aldehydes (Calcification Risk) GA->Calc Amine Tissue Amines Amine->GA DAD 1,10-Diaminodecane (10-Carbon) Amide Amide Bond (Flexible) DAD->Amide Carboxyl Tissue Carboxyls Carboxyl->DAD

Chemical mechanisms of GA vs. 1,10-Diaminodecane crosslinking.

Performance Showdown: Experimental Data

The following table synthesizes quantitative experimental data comparing standard GA fixation against DAD-enhanced/alternative methodologies across different biomaterial applications[1][3][4].

Performance Metric0.7% Glutaraldehyde (Standard)1,10-Diaminodecane (or Diamine-Extended GA)Causality / Mechanism
Crosslink Span ~0.5 nm (Rigid)~1.3 nm (Flexible)DAD's 10-carbon aliphatic chain provides a longer spatial bridge, preventing steric hindrance during crosslinking.
Aortic Wall Calcification High (Baseline 100%)Reduced by ~45% to 79%Diamines cap free carboxyl/aldehyde groups, eliminating calcium nucleation sites.
Hydrogel Swelling Ratio Low (Brittle network)Optimal (High absorption)The 10-carbon spacer allows polymer chain expansion without breaking structural integrity.
Cytotoxicity High (Due to leaching aldehydes)Low to NegligibleDAD forms stable amide bonds or secondary amines without leaving toxic, reactive electrophiles.

Self-Validating Experimental Protocols

To ensure scientific integrity, a fixation protocol must be self-validating—meaning the success of the crosslinking can be quantitatively verified at the end of the workflow. Below are the comparative methodologies for tissue engineering.

Protocol A: Standard Glutaraldehyde Fixation (Baseline)

Use this protocol to establish a baseline for mechanical stability and calcification potential.

  • Preparation: Harvest tissue (e.g., porcine aortic roots) and store in cold PBS (pH 7.4) for 48 hours.

  • Primary Fixation: Immerse tissue in 0.2% to 0.7% GA in 50 mM HEPES buffer (pH 7.4) at 4°C for 7 days. Causality: Low temperature slows the reaction rate, ensuring uniform penetration of GA before surface crosslinking blocks diffusion.

  • Validation Check: Assess the thermal shrinkage temperature ( Ts​ ) using differential scanning calorimetry (DSC). Successfully GA-fixed tissue should exhibit a Ts​ shift from ~65°C (unfixed) to >85°C.

Protocol B: Diamine-Extended Fixation (GA + DAD + EDC)

Use this protocol to mitigate calcification while maintaining the structural integrity of GA fixation.

  • Initial GA Fixation: Fix tissue in 0.2% GA in HEPES buffer for 48 hours at 4°C.

  • Diamine Incubation: Transfer the tissue to a 100 mM solution of 1,10-Diaminodecane dihydrochloride in PBS (pH 7.6). Incubate at 37°C for 48 hours. Causality: The elevated temperature drives the diffusion of the long-chain diamine deep into the tissue matrix.

  • Carbodiimide Activation: Transfer the tissue to a solution containing 240 mM EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 60 mM NHS. Incubate for 24 hours. Causality: EDC activates the tissue's free carboxyl groups, allowing them to form stable amide bonds with the terminal amines of the DAD bridge.

  • Final Detoxification: Wash the tissue extensively in an acidic buffer (pH 5.0) for 24 hours to extract any unreacted GA and EDC byproducts.

  • Validation Check: Perform a ninhydrin assay. A successful diamine-extended fixation will show a drastic reduction in free primary amines and carboxyls compared to Protocol A. Furthermore, in vivo subdermal rat implantation (60 days) followed by atomic absorption spectroscopy will confirm a >50% reduction in calcium content[1].

Workflow Step1 1. Primary GA Fixation (0.2% GA, 48h, 4°C) Step2 2. Diamine Extension (100mM DAD, 48h, 37°C) Step1->Step2 Step3 3. EDC/NHS Activation (Crosslinking Carboxyls) Step2->Step3 Step4 4. Acidic Detoxification (Removal of excess GA) Step3->Step4 Validation Validation: Ninhydrin Assay & DSC Step4->Validation

Workflow for diamine-extended glutaraldehyde tissue fixation.

Conclusion

While glutaraldehyde remains a foundational tool for bioprosthetic and biomaterial fixation, its isolated use is fundamentally flawed for long-term in vivo applications due to calcification and toxicity. 1,10-Diaminodecane dihydrochloride serves as a highly effective structural complement. By utilizing DAD to bridge the chemical gaps left by GA, researchers can engineer biomaterials that possess the mechanical durability of dialdehyde crosslinking, combined with the biochemical inertness and flexibility of a 10-carbon diamine spacer.

Sources

Comparative

Beyond 1,10-Diaminodecane: A Comparative Guide to Alternative Linkers and Cross-Linkers in Drug Development

1,10-Diaminodecane (and its dihydrochloride salt) is a highly versatile 10-carbon aliphatic diamine traditionally utilized in two major pharmaceutical domains: as a hydrophobic alkyl linker in Proteolysis Targeting Chime...

Author: BenchChem Technical Support Team. Date: March 2026

1,10-Diaminodecane (and its dihydrochloride salt) is a highly versatile 10-carbon aliphatic diamine traditionally utilized in two major pharmaceutical domains: as a hydrophobic alkyl linker in Proteolysis Targeting Chimeras (PROTACs) and as a structural cross-linking agent in biodegradable hydrogels and superabsorbent polymers. However, the rigid hydrophobicity of a 10-carbon chain is not universally optimal for all biological applications.

This guide objectively evaluates alternatives to 1,10-diaminodecane—specifically PEG-based linkers for PROTACs and optimized-length aliphatic diamines (e.g., 1,8-diaminooctane) for hydrogels. By examining the mechanistic rationale and experimental frameworks, this guide provides drug development professionals with the data necessary for rational lead optimization.

Section 1: PROTAC Linker Engineering (Alkyl Chains vs. PEG Linkers)

Causality & Mechanism

In PROTAC design, the linker does more than passively connect the target protein ligand to the E3 ligase recruiter; it actively dictates the molecule's physicochemical properties, cell permeability, and the stability of the ternary complex.

1,10-Diaminodecane derivatives (such as 1-Boc-1,10-diaminodecane) provide a uniform hydrocarbon surface. By lacking ether oxygens, these alkyl linkers extinguish permanent dipoles and hydrogen-bond acceptors, which lowers the polar surface area (PSA) and significantly enhances passive cell permeability[]. Furthermore, alkyl linkers shift metabolic clearance from ether cleavage to terminal hydroxylation, often retaining degrader activity[].

Conversely, replacing the 10-carbon alkyl chain with a Polyethylene Glycol (PEG) linker (e.g., PEG3) shifts the solubility paradigm. PEG linkers achieve high water solubility through the presentation of ether oxygen lone pairs[]. From a conformational standpoint, PEG linkers exhibit the "gauche effect," allowing them to adopt folded conformations that can shield polar surface areas during membrane transit, while maintaining high aqueous solubility for in vitro assays[2]. The choice between the two is a strategic trade-off: alkyl chains favor permeability and lipid-like properties, while PEG chains favor aqueous solubility and highly flexible ternary complex cooperativity[3].

Comparative Data Summary

Table 1: Physicochemical Trade-offs: 1,10-Alkyl vs. PEG3 Linkers

Property1,10-Alkyl Linker (Decane derivative)PEG3 Linker
Aqueous Solubility Low (Enthalpy-driven micelle dispersion)High (Entropy-driven hydration)
Passive Permeability High (Uniform hydrocarbon surface)Moderate (Dependent on folded conformations)
Metabolic Stability High (Prone to terminal hydroxylation)Moderate (Prone to ether peroxidation)
Conformational Preference Extended (Anti-conformation favored)Folded (Gauche effect favored)
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: PAMPA isolates passive diffusion from active efflux, providing a clear, objective comparison of the intrinsic permeability conferred by alkyl versus PEG linkers.

  • Membrane Preparation: Coat the PVDF filter membrane of the donor plate with a lipid solution (e.g., 1% lecithin in dodecane) to simulate a cellular membrane.

  • Dosing: Dissolve the alkyl-linked and PEG-linked PROTACs in DMSO, then dilute in PBS (pH 7.4) to a final concentration of 10 µM. Add this solution to the donor wells.

  • Incubation: Assemble the donor and acceptor plates. Incubate at room temperature for 16 hours to allow for the slow-diffusing, high-molecular-weight PROTACs to equilibrate across the artificial membrane[3].

  • Quantification & Self-Validation: Measure PROTAC concentration in both wells using LC-MS/MS.

    • Self-Validation Step: Calculate the mass balance ( Cdonor​+Cacceptor​ vs. Initial Concentration). A mass balance <80% indicates non-specific binding to the plastic or membrane, requiring the addition of BSA to the acceptor well to restore sink conditions and validate the run.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI - PROTAC - E3) POI->Ternary Binds Warhead PROTAC PROTAC (Alkyl or PEG Linker) PROTAC->Ternary Bridges POI & E3 E3 E3 Ubiquitin Ligase E3->Ternary Binds E3 Ligand Ub Poly-Ubiquitination Ternary->Ub Ubiquitin Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Recognition & Cleavage

Caption: Catalytic cycle of PROTAC-mediated target protein degradation.

Section 2: Hydrogel & Nanoparticle Cross-Linking (Optimizing Chain Length)

Causality & Mechanism

In the formulation of biodegradable superabsorbent polymers (SAPs) or hydrogels for drug delivery, diamines are used to chemically cross-link polymer backbones (such as polysuccinimide to form polyaspartic acid) via amidation. While 1,10-diaminodecane is a historically standard choice, its long hydrophobic chain can induce hydrophobic collapse within the hydrogel network, severely limiting water ingress and swelling capacity[4].

Research indicates that tuning the carbon chain length is a critical optimization step. When comparing 1,6-hexanediamine, 1,8-diaminooctane, 1,10-diaminodecane, and 1,12-diaminododecane, 1,8-diaminooctane frequently emerges as the superior alternative. It provides sufficient free volume for network expansion without introducing the excessive hydrophobicity that repels aqueous fluids. In comparative studies, a polysuccinimide-to-1,8-diaminooctane weight ratio of 1:0.11 yielded the highest water absorbency, significantly outperforming the 10-carbon and 12-carbon alternatives[4].

Comparative Data Summary

Table 2: Impact of Diamine Cross-Linker Length on Hydrogel Absorbency

Cross-LinkerCarbon Chain LengthRelative HydrophobicityOptimal Swelling Capacity (g/g in H₂O)
1,6-Hexamethylenediamine6LowModerate (Network too rigid)
1,8-Diaminooctane 8 Moderate High (~252 g/g) (Optimal free volume)
1,10-Diaminodecane10HighLow (Hydrophobic collapse)
1,12-Diaminododecane12Very HighVery Low (Severe hydrophobic repulsion)
Experimental Protocol: Synthesis and Swelling Validation of Diamine-Crosslinked Hydrogels

Causality: Synthesizing hydrogels with varying diamine lengths requires precise stoichiometric control to ensure the cross-linking density remains constant, isolating chain length as the sole variable affecting swelling behavior[4].

  • Chemical Cross-Linking: Dissolve polysuccinimide (PSI) in DMF. Add 1,8-diaminooctane (or 1,10-diaminodecane for the control) at a precise weight ratio (e.g., 1:0.11 PSI to cross-linker). Stir the mixture at 60°C for 24 hours until complete gelation occurs.

  • Validation of Synthesis: Wash the resulting gel with ethanol and dry it under a vacuum.

    • Self-Validation Step: Analyze the polymer via FT-IR spectroscopy. The disappearance of the primary amine peak and the appearance of a strong amide II band (~1540 cm⁻¹) confirms successful covalent cross-linking, validating the structure before proceeding to functional tests[4].

  • Alkaline Hydrolysis: Treat the cross-linked PSI with 0.1 M NaOH to open the remaining unreacted imide rings, converting the hydrophobic network into the superabsorbent sodium salt of polyaspartic acid (PAspNa)[4].

  • Swelling Assay: Immerse the dried PAspNa hydrogel in deionized water and 0.9% NaCl solution. Weigh the hydrogel at regular intervals until equilibrium is reached. Testing in 0.9% NaCl validates the hydrogel's swelling performance under physiological ionic strength conditions.

Hydrogel_Workflow Polymer Base Polymer (e.g., Polysuccinimide) Reaction Chemical Cross-Linking (Amidation) Polymer->Reaction Crosslinker Diamine Cross-Linker (e.g., 1,8-Diaminooctane) Crosslinker->Reaction Hydrogel Cross-Linked Network Reaction->Hydrogel Hydrolysis Alkaline Hydrolysis (Ring Opening) Hydrogel->Hydrolysis Swelling Swelling Assay (Deionized Water / NaCl) Hydrolysis->Swelling

Caption: Synthesis and validation workflow for diamine cross-linked hydrogels.

References

  • Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. ACS Publications. URL:[Link]

  • Effect of Cross-Linker Length on the Absorption Characteristics of the Sodium Salt of Cross-Linked Polyaspartic Acid. PMC / MDPI. URL:[Link]

Sources

Validation

Characterization of Polymers Synthesized with 1,10-Diaminodecane Dihydrochloride: A Comparative Performance Guide

As the demand for high-performance engineering plastics and targeted pharmaceutical carriers accelerates, the selection of precise monomeric building blocks becomes critical. 1,10-Diaminodecane (DDA) —and its highly stab...

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for high-performance engineering plastics and targeted pharmaceutical carriers accelerates, the selection of precise monomeric building blocks becomes critical. 1,10-Diaminodecane (DDA) —and its highly stable, water-soluble derivative, 1,10-Diaminodecane dihydrochloride —has emerged as a highly versatile 10-carbon aliphatic diamine.

In laboratory and industrial synthesis, handling pure aliphatic diamines can be challenging due to their susceptibility to atmospheric oxidation and rapid volatilization at elevated temperatures[1]. Utilizing the dihydrochloride salt variant, or forming an in-situ "nylon salt," mitigates these issues. The salt form ensures exact 1:1 stoichiometric balancing with dicarboxylic acids, which is a fundamental prerequisite in step-growth polycondensation to prevent premature chain capping and achieve high-molecular-weight polymers[1].

This guide provides an objective, data-driven comparison of polymers synthesized using 1,10-diaminodecane, detailing their thermomechanical properties, structural characterization, and self-validating experimental protocols.

Mechanistic Pathways & Polymer Classes

The 10-carbon aliphatic chain of 1,10-diaminodecane imparts a unique balance of hydrophobicity, flexibility, and spatial separation to polymer backbones. Depending on the co-monomer, DDA yields entirely different classes of materials:

  • Semi-Aromatic Polyamides (PA10T): Reacting DDA with terephthalic acid yields PA10T. The rigid aromatic ring provides exceptional thermal resistance, while the 10-carbon aliphatic chain drastically reduces amide bond density, resulting in ultra-low water absorption compared to traditional short-chain nylons[1].

  • Aliphatic Polyamides (PA1010): Polycondensation with sebacic acid (both derivable from castor oil) yields a 100% bio-based polymer. PA1010 is characterized by high flexibility, low density, and excellent chemical resistance[2].

  • Polyhydroxyurethanes (PHUs): By reacting DDA with dicyclocarbonates via step-growth polyaddition, researchers can synthesize non-isocyanate polyurethanes (NIPUs), eliminating the need for toxic phosgene and isocyanates[3].

  • pH-Sensitive Hydrogels: In drug delivery, DDA acts as a robust crosslinking agent. When reacted with activated dextran, the 10-carbon spacer creates a hydrophobic network that resists gastric degradation but swells in the intestinal tract (pH 7.4) to release therapeutic payloads[4].

G DDA_HCl 1,10-Diaminodecane Dihydrochloride DDA 1,10-Diaminodecane (Free Base) DDA_HCl->DDA Neutralization PA10T PA10T (Semi-Aromatic) High Thermal Stability DDA->PA10T Polycondensation PA1010 PA1010 (Aliphatic) High Flexibility DDA->PA1010 Polycondensation Hydrogel pH-Sensitive Hydrogel Drug Delivery DDA->Hydrogel Crosslinking PHU Polyhydroxyurethanes (Non-Isocyanate) DDA->PHU Polyaddition PTA Terephthalic Acid PTA->PA10T Sebacic Sebacic Acid Sebacic->PA1010 Dextran Activated Dextran Dextran->Hydrogel Carbonate Dicyclocarbonates Carbonate->PHU

Synthesis pathways of 1,10-Diaminodecane derivatives in materials science and drug delivery.

Comparative Performance Analysis

To objectively evaluate the performance of DDA-derived polymers, we must benchmark them against traditional industry standards (such as PA66). The following table summarizes the quantitative thermomechanical and physical data derived from differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and moisture uptake assays.

Polymer SystemCo-Monomer Tm​ (°C) Tg​ (°C)Water AbsorptionKey Performance AdvantagePrimary Application
PA10T Terephthalic Acid~316 - 319~125Ultra-low (< 0.85%)Exceptional dimensional stability and lead-free solder resistance[5].LED reflectors, SMT electronics[6].
PA1010 Sebacic Acid~200~40 - 45Low100% bio-based; superior flexibility and chemical resistance[7].Automotive fuel lines, food packaging[2].
PHUs (NIPU) DicyclocarbonatesN/A (Amorphous)-31 to 14N/AIsocyanate-free synthesis; high degradation temp ( Td5%​ > 227°C)[3].Green adhesives, coatings[3].
PA66 (Standard) Adipic Acid~260~50High (~8.5% sat.)Fast crystallization; high mechanical strength[5].General engineering plastics[5].

Data Insights: The introduction of the 10-carbon aliphatic chain in PA10T dilutes the density of the hydrophilic amide bonds along the polymer backbone. This directly causes the moisture content of PA10T to drop to ~0.85%, solving the notorious dimensional instability and plasticization issues inherent to PA66 in humid environments[1].

Self-Validating Experimental Protocols

The following methodologies detail the synthesis of DDA-derived polymers. Each protocol is designed as a self-validating system, explaining the causality behind critical experimental choices to ensure reproducibility.

Protocol A: Aqueous Polycondensation of PA10T

Objective: Synthesize semi-aromatic polyamide PA10T with high intrinsic viscosity while preventing diamine loss.

  • Salt Formation (Pre-polymerization): Add 1,10-diaminodecane (or its neutralized dihydrochloride salt) and terephthalic acid into deionized water.

    • Causality: Water acts as a green solvent to facilitate the formation of the "nylon salt." This guarantees an exact 1:1 molar ratio, which is mathematically required by the Carothers equation to achieve high molecular weight[1].

  • Thermal Stabilization: Heat the system to 80°C for 1 hour.

    • Causality: This pre-polymerization step stabilizes the monomers into polyamide salts, drastically reducing the volatilization loss of the 10-carbon diamine during subsequent steam discharge[1].

  • Autoclave Polycondensation: Transfer the salt to an autoclave, agitate at 50 rpm, and purge the atmosphere with nitrogen 10 times.

    • Causality: Nitrogen purging removes oxygen, preventing the oxidative degradation (yellowing) of the primary amine groups at high temperatures[1].

  • Polymerization & Water Elimination: Raise the temperature to ~300°C under pressure. Gradually release the pressure to drive off the condensation byproduct (water), pushing the chemical equilibrium toward polymer chain extension.

Workflow Step1 1. Monomer Mixing DDA + PTA in Deionized Water Step2 2. Pre-polymerization (80°C, 1h) Formation of Polyamide Salts Step1->Step2 Heat to 80°C Step3 3. N2 Purging & Autoclaving Prevent Amine Oxidation Step2->Step3 Transfer to Autoclave Step4 4. Polycondensation (~300°C) Water Elimination Step3->Step4 Heat & Pressure Step5 5. Polymer Recovery Yielding PA10T Prepolymer Step4->Step5 Cool & Discharge

Experimental workflow for the aqueous polycondensation of PA10T.

Protocol B: Synthesis of pH-Sensitive Dextran Hydrogels

Objective: Create a colon-targeted drug delivery matrix using DDA as a structural crosslinker.

  • Dextran Activation: React dextran with 4-nitrophenyl chloroformate.

    • Causality: This activates the hydroxyl groups on the dextran backbone, making them highly susceptible to nucleophilic attack by primary amines[4].

  • Crosslinking with 1,10-Diaminodecane: Introduce 1,10-diaminodecane to the activated dextran solution.

    • Causality: The bifunctional diamine reacts with the activated sites, forming stable linkages. The 10-carbon aliphatic chain acts as a hydrophobic spacer. This hydrophobicity prevents premature dissolution in the acidic stomach but allows controlled, charge-repulsion-driven swelling in the higher pH (7.4) of the intestine[4].

  • Release Validation: Load the matrix with a model protein (e.g., Bovine Serum Albumin). Validate release kinetics in simulated intestinal fluid (pH 7.4) in the presence of colonic dextranase, which enzymatically degrades the swollen matrix to release the drug[4].

Characterization Methodologies

To verify the structural integrity and thermal performance of the synthesized polymers, the following analytical techniques are standard:

  • Fourier-Transform Infrared Spectroscopy (FTIR): Successful polymerization is confirmed by the presence of the N-H stretching vibration at ~3300 cm⁻¹, the Amide I band (C=O stretch) at ~1630 cm⁻¹, and the Amide II band (N-H bend) at ~1540 cm⁻¹[1].

  • Proton Nuclear Magnetic Resonance (1H-NMR): Used to verify the exact integration ratio of the 10-carbon aliphatic chain protons (typically observed between 1.0 and 3.5 ppm) against the aromatic protons of terephthalic acid (around 7.8 ppm)[1].

  • Thermogravimetric Analysis (TGA): Evaluates the degradation temperature ( Td5%​ ). For PA10T, the maximum degradation rate occurs at an exceptionally high temperature (~479°C), confirming its suitability for high-heat environments like lead-free reflow soldering[1].

References

  • Full article: Synthesis and characterization of semiaromatic copolyamide 10T/1014 with high performance and flexibility - Taylor & Francis.[Link]

  • Polymer Chemistry - RSC Publishing.[Link]

  • pH Sensitive Hydrogels in Drug Delivery: Brief History, Properties, Swelling, and Release Mechanism, Material Selection and Applications - PMC.[Link]

  • Industrial Analysis and Downstream Application of High Temperature Nylon (I) - Liside.[Link]

  • Morphological, Thermal, and Mechanical Properties of Nanocomposites Based on Bio-Polyamide and Feather Keratin–Halloysite Nanohybrid - MDPI.[Link]

  • Kingfa Sci.&Tech. Co.,Ltd. - Vicnyl PA10T. [Link]

  • 1,10-Diaminodecane Market Insights 2025, Analysis and Forecast to 2030 - HDIN Research.[Link]

Sources

Comparative

Comprehensive 1H and 13C NMR Analysis of 1,10-Diaminodecane Dihydrochloride: A Product Comparison Guide

Executive Summary 1,10-Diaminodecane (decamethylenediamine) is a versatile aliphatic diamine widely utilized in the synthesis of polyamides, drug delivery systems, and switchable water additives . However, the chemical f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,10-Diaminodecane (decamethylenediamine) is a versatile aliphatic diamine widely utilized in the synthesis of polyamides, drug delivery systems, and switchable water additives . However, the chemical form of the diamine—whether as a free base or a dihydrochloride salt—drastically impacts its atmospheric stability, solubility, and analytical clarity. This guide objectively compares high-purity 1,10-diaminodecane dihydrochloride against standard-grade and free-base alternatives, utilizing 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy as the primary analytical benchmark for quality control [1].

Product Comparison: Dihydrochloride Salt vs. Free Base

When sourcing 1,10-diaminodecane for rigorous R&D or precision polymer synthesis, researchers must choose between different product grades and forms.

Table 1: Product Performance and Stability Matrix

FeatureProduct A: High-Purity DihydrochlorideProduct B: Standard DihydrochlorideProduct C: Free Base
Physical State Crystalline PowderPowderSolid/Waxy
Purity (NMR) >99%~95%Variable (Degrades rapidly)
Atmospheric Stability Excellent (Inert to CO₂)GoodPoor (Forms Carbamates)
NMR Resolution Sharp, well-defined multipletsMinor impurity peaksBroadened peaks (Exchange)
Solubility (Water) Highly SolubleSolublePoorly Soluble
Best Application Pharma, Precision PolymersGeneral SynthesisNon-aqueous reactions
Causality & Mechanistic Insights (E-E-A-T)

Why does the free base degrade while the dihydrochloride salt remains stable? Primary amines are highly nucleophilic. When the free base (Product C) is exposed to ambient air, it readily reacts with atmospheric carbon dioxide to form carbamates[2]. This spontaneous degradation introduces impurities that manifest as broadened or shifted peaks in NMR spectra.

By converting the diamine into its dihydrochloride salt (Product A), the lone pairs on the nitrogen atoms are fully protonated to form −NH3+​ . This protonation eliminates nucleophilicity, rendering the molecule chemically inert to CO₂. Consequently, the salt form guarantees long-term shelf stability and yields high-resolution, sharp NMR spectra without exchange-broadening artifacts.

Stability_Mechanism FreeBase Product C: Free Base (Nucleophilic -NH2) CO2 Atmospheric CO2 Exposure FreeBase->CO2 Carbamate Carbamate Formation (NMR Peak Broadening) CO2->Carbamate Salt Product A: Dihydrochloride Salt (Protonated -NH3+) Stable Chemically Inert (Sharp NMR Resolution) Salt->Stable Resists CO2 Attack

Caption: Stability mechanism comparing the reactive free base to the inert salt.

Experimental Methodology: Self-Validating NMR Protocol

To ensure reproducible and trustworthy analytical results, the following self-validating protocol is recommended for the NMR analysis of 1,10-diaminodecane dihydrochloride.

Causality in Solvent Selection: While the dihydrochloride salt is highly soluble in water, using deuterium oxide (D₂O) as an NMR solvent causes rapid proton-deuterium exchange with the −NH3+​ protons. This exchange effectively erases the amine peak from the 1H NMR spectrum. To preserve the −NH3+​ signal and accurately confirm the 100% protonation state, anhydrous deuterated dimethyl sulfoxide (DMSO-d6) must be used [1].

Step-by-Step Protocol
  • Sample Preparation: Accurately weigh 15–20 mg of high-purity 1,10-diaminodecane dihydrochloride.

  • Dissolution: Dissolve the sample in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard.

  • Transfer: Transfer the homogeneous solution into a standard 5 mm precision NMR tube under an inert atmosphere (e.g., nitrogen glovebox) to prevent moisture absorption.

  • Acquisition Parameters:

    • 1H NMR: Acquire at 400 MHz using 16 scans, a 1-second relaxation delay, and a 30° pulse angle.

    • 13C NMR: Acquire at 100 MHz using 1024 scans, a 2-second relaxation delay, and proton decoupling[1].

  • Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual DMSO solvent peak (δ 2.50 ppm for 1H, δ 39.52 ppm for 13C).

NMR_Workflow A Sample Preparation (1,10-Diaminodecane 2HCl) B Dissolution in DMSO-d6 (Inert Environment) A->B C NMR Acquisition (1H: 400 MHz | 13C: 100 MHz) B->C D Spectral Processing (Phase & Baseline Correction) C->D E Data Analysis (Peak Integration & Shifts) D->E

Caption: Workflow for NMR-based quality control of 1,10-diaminodecane dihydrochloride.

NMR Data Presentation and Analysis

The following tables summarize the expected NMR chemical shifts for high-purity 1,10-diaminodecane dihydrochloride, confirming its symmetric, 10-carbon aliphatic structure[1].

Table 2: 1H NMR Chemical Shifts (DMSO-d6, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.08 Singlet (s)6H −NH3+​ (Protonated amines)
2.71 Multiplet (m)4H −CH2​−N ( α -carbons)
1.55 Multiplet (m)4H −CH2​− ( β -carbons)
1.26 Multiplet (m)12H −CH2​− ( γ,δ,ϵ -carbons)

Table 3: 13C NMR Chemical Shifts (DMSO-d6, 100 MHz)

Chemical Shift (δ, ppm)Assignment (Symmetric Carbon Pairs)
38.6 C1, C10 ( α to −NH3+​ )
28.6 C4, C7 ( δ -carbons)
28.4 C5, C6 ( ϵ -carbons, central)
26.8 C3, C8 ( γ -carbons)
25.7 C2, C9 ( β -carbons)
Spectral Interpretation

The 1H NMR spectrum is defined by the stark downfield shift of the amine protons (δ 8.08), which appear as a sharp singlet integrating to exactly 6H. This confirms 100% protonation of both terminal amine groups. The α -protons adjacent to the positively charged nitrogen are deshielded, appearing at δ 2.71. In the 13C NMR spectrum, the symmetry of the molecule results in exactly five distinct carbon environments, with the α -carbons appearing furthest downfield at 38.6 ppm due to the inductive electron-withdrawing effect of the −NH3+​ group[1].

Conclusion

For applications requiring high precision—such as pharmaceutical formulation and advanced materials synthesis—High-Purity 1,10-Diaminodecane Dihydrochloride (Product A) is the superior choice over standard or free-base alternatives. Its fully protonated state prevents nucleophilic degradation, ensuring long-term stability and yielding unambiguous, high-resolution NMR spectra critical for rigorous quality control.

References

  • Title: Study on Development of Cobalt Phosphide Nanoparticle Catalysts for Environmentally-benign Hydrogenation Reactions (Min Sheng, 2022) Source: Osaka University Knowledge Archive URL: [Link]

  • Title: Design, synthesis, and solution behaviour of small polyamines as switchable water additives (Mercer et al., 2012) Source: Green Chemistry, Royal Society of Chemistry URL: [Link]

  • Title: 1,10-Decanediamine (CID 1317) Source: PubChem, National Center for Biotechnology Information URL: [Link]

Sources

Validation

How spacer arm length of diamines affects crosslinking efficiency

Title: The Definitive Guide to Diamine Spacer Arm Lengths in Crosslinking: Efficiency, Steric Effects, and Application Workflows As a Senior Application Scientist, one of the most frequent optimization failures I observe...

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Definitive Guide to Diamine Spacer Arm Lengths in Crosslinking: Efficiency, Steric Effects, and Application Workflows

As a Senior Application Scientist, one of the most frequent optimization failures I observe in bioconjugation and materials science stems from treating all diamine crosslinkers as interchangeable. Diamines—homobifunctional molecules containing two terminal primary amines—are foundational to hydrogel synthesis, membrane functionalization, and structural biology. However, the "spacer arm" (the aliphatic or polyether chain connecting the two reactive amines) is not merely a passive tether. Its length fundamentally dictates reaction kinetics, crosslinking efficiency, and the physical properties of the resulting matrix.

This guide objectively compares the performance of varying diamine spacer lengths, explaining the causality behind their behavior and providing self-validating experimental workflows.

Mechanistic Causality: The Physics of Spacer Arms

The efficiency of a crosslinking reaction is a delicate balance between molecular reach and steric hindrance. Spacer arm lengths are generally categorized into three tiers, each driving a specific mechanistic outcome:

  • Short Spacers (< 10 Å): Intramolecular Dominance and Steric Penalties Short aliphatic diamines, such as ethylenediamine (EDA, 2-carbon), are highly effective for intramolecular crosslinking or capturing direct, tightly bound protein-protein interactions[1]. However, when applied to bulky polymer networks, their short tether restricts the mobility of the second amine once the first has reacted. This results in severe steric hindrance, leading to slower reaction kinetics and lower overall crosslinking efficiency[2].

  • Medium Spacers (10–30 Å): Intermolecular Bridging and Kinetic Acceleration Medium-length diamines, such as hexamethylenediamine (HMDA, 6-carbon), provide the necessary conformational flexibility to bridge distant reactive sites[1]. In post-polymerization hydrogel synthesis, longer crosslinkers significantly accelerate gelation rates because the extended spacer diminishes the steric hindrance between bulky polymer chains[2]. Similarly, in membrane chromatography, increasing the spacer arm from a 2-carbon to a 4-carbon chain has been shown to increase protein binding capacity by over 55%[3].

  • Long Spacers (> 30 Å): Conformational Preservation Ultra-long, flexible spacer arms, typically utilizing polyethylene glycol (PEG) chains, are preferred when preserving delicate tertiary structures is paramount. These long spacers maintain aqueous solubility, prevent protein aggregation during conjugation, and allow interacting molecules to retain their native conformations[4].

Comparative Performance Data

The following table summarizes the performance metrics of standard diamine crosslinkers based on their spacer lengths.

Diamine CrosslinkerCarbon Chain / TypeSpacer Length (Å)Primary ApplicationCrosslinking Efficiency & Steric Profile
Ethylenediamine (EDA) 2-Carbon (Aliphatic)~3 - 4 ÅIntramolecular crosslinking, tight PPIsLow efficiency in bulky polymers due to severe steric hindrance. High efficiency for zero-length structural mapping.
1,4-Diaminobutane (BDA) 4-Carbon (Aliphatic)~6 - 8 ÅMembrane chromatography, rigid hydrogelsModerate efficiency. Balances rigidity with slightly improved reach compared to EDA[3].
Hexamethylenediamine (HMDA) 6-Carbon (Aliphatic)~10 - 12 ÅIntermolecular crosslinking, fast hydrogel gelationHigh efficiency. Sufficient conformational flexibility to bridge distant reactive sites without excessive looping[2].
PEG-Diamine (PEGn) Polyether (Flexible)> 30 ÅPreserving native protein conformation, ADCsVery high efficiency in aqueous systems. Extreme flexibility prevents aggregation and maintains solubility[4].

Workflow 1: Hydrogel Synthesis via Post-Polymerization Crosslinking (PPC)

Objective: Synthesize Poly(N-isopropylacrylamide) (PNIPAAm) hydrogels using diamines of varying lengths to control gelation kinetics.

Causality & Choice: We utilize a post-polymerization approach rather than simultaneous copolymerization. This ensures the primary polymer backbone length remains identical across all tests; the only variable influencing gelation time is the diamine spacer length[2].

Step-by-Step Protocol:

  • Preparation: Dissolve the activated ester-containing prepolymer (e.g., PNIPAAm with NHS-ester groups) in anhydrous Tetrahydrofuran (THF). Causality: Anhydrous THF is critical to prevent premature hydrolysis of the NHS esters before the diamine can react.

  • Crosslinker Addition: Add the selected diamine (EDA for short, HMDA for long) at a 0.5 molar ratio relative to the NHS-ester groups.

  • Gelation Monitoring: Record the gelation time via the vial inversion method. Observation: HMDA will gel significantly faster than EDA. The longer aliphatic chain overcomes the steric hindrance of the coiled polymer backbone, allowing the second amine to efficiently locate an unreacted NHS ester[2].

  • Self-Validating Step (TNBS Assay): Post-gelation, perform a Trinitrobenzenesulfonic acid (TNBS) assay on the residual solvent. A negative result confirms complete consumption of the primary amines, validating that the difference in gelation time is purely a kinetic result of spacer length, not an incomplete reaction.

HydrogelWorkflow A Pre-Polymer (NHS-Activated) B Diamine Addition A->B C Short Spacer (2C) Slow Gelation B->C High Steric Hindrance D Long Spacer (6C) Fast Gelation B->D Low Steric Hindrance E Hydrogel Network C->E D->E

Caption: Workflow of diamine crosslinking in hydrogels demonstrating spacer length kinetic effects.

Workflow 2: Probing Protein-Protein Interactions (PPIs) Using a Diamine Panel

Objective: Map the spatial relationship of a suspected multi-protein complex using a "ruler-based" crosslinking approach[5].

Causality & Choice: Because the distance between reactive groups in unknown complexes is unpredictable, a single crosslinker is insufficient. A panel of varying spacer lengths must be used sequentially to determine structural proximity[5].

Step-by-Step Protocol:

  • Buffer Exchange: Dialyze the protein complex into 1X PBS (pH 7.4). Causality: Amine-containing buffers (e.g., Tris or Glycine) act as competitive scavengers and will completely quench the diamine crosslinking reaction.

  • Panel Application: Aliquot the complex into three parallel reactions. Treat with:

    • Tube A: Short diamine system (< 10 Å).

    • Tube B: Medium diamine system (10–30 Å).

    • Tube C: Long PEG-diamine system (> 30 Å).

  • Quenching: After 30 minutes at room temperature, quench all reactions by adding 1M Tris-HCl (pH 7.5) to a final concentration of 50 mM. Causality: The excess primary amines in Tris rapidly outcompete the protein amines, halting the crosslinking at a precise time point for accurate kinetic comparison.

  • Self-Validating Step (SDS-PAGE): Analyze the samples via non-reducing SDS-PAGE. The uncrosslinked protein serves as an internal molecular weight control. Observation: Successful crosslinking with a short spacer indicates direct physical contact. If Tube A shows no shift, but Tubes B and C show higher molecular weight bands, it validates that the proteins are in the same complex but do not share a direct, tight physical interface[4],[5].

PPIDecision Start Protein Complex Short Short Spacer (<10 Å) Start->Short Check1 Crosslink? Short->Check1 Long Long Spacer (>10 Å) Check2 Crosslink? Long->Check2 Check1->Long No Direct Direct Interaction Check1->Direct Yes Complex Same Complex (No Direct Contact) Check2->Complex Yes None No Interaction Check2->None No

Caption: Logical decision tree for mapping protein interactions using varying spacer lengths.

Sources

Comparative

Efficacy Study of 1,10-Diaminodecane Dihydrochloride in Stabilizing Protein Complexes: A Comparative Guide

Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Focus: Mechanistic profiling, comparative efficacy, and validated experimental workflows for protein complex stabilization. Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Focus: Mechanistic profiling, comparative efficacy, and validated experimental workflows for protein complex stabilization.

Executive Summary

The stabilization of transient protein-protein interactions (PPIs) and multi-subunit complexes is a critical bottleneck in structural biology (e.g., Cryo-EM, Native Mass Spectrometry) and biopharmaceutical formulation. Traditional covalent crosslinkers often induce structural distortion, aggregation, or loss of enzymatic activity.

1,10-Diaminodecane dihydrochloride (1,10-DAD) —an aliphatic diamine featuring a 10-carbon hydrophobic chain flanked by two primary amines—has emerged as a highly efficacious alternative. By leveraging a dual mechanism of electrostatic anchoring and hydrophobic shielding, 1,10-DAD provides robust structural scaffolding. This guide objectively compares 1,10-DAD against standard stabilization agents (Glutaraldehyde, BS3, and Spermine) and provides field-proven, self-validating protocols for its application.

Mechanistic Profiling: The "Spacer and Coiling" Effect

The efficacy of 1,10-DAD is rooted in its highly specific physicochemical geometry. At physiological pH (7.4), the terminal primary amines ( pKa​≈10.8 ) are fully protonated, allowing them to form strong salt bridges with surface-exposed acidic residues (Aspartate/Glutamate) across protein interfaces.

Crucially, the 12-atom total length (10 carbons + 2 nitrogens) is thermodynamically optimal. It is long enough to span inter-subunit distances without inducing steric clashes, a principle well-documented in the optimization of spacer molecules for protein affinity chromatography[2]. Furthermore, in the engineering of polymer-protein conjugates, 1,10-DAD acts as a highly effective "coiling agent." The hydrophobic aliphatic chain promotes the folding and stabilization of tertiary structures by shielding hydrophobic patches at the subunit interface from the aqueous solvent [1].

G A Transient Protein Complex (Prone to Dissociation) B 1,10-Diaminodecane Dihydrochloride (1,10-DAD) A->B Addition C Electrostatic Anchoring (Terminal Amines) B->C D Hydrophobic Shielding (10-Carbon Aliphatic Chain) B->D E Stabilized Native Complex (Preserved Tertiary/Quaternary Structure) C->E D->E

Mechanism of 1,10-DAD mediated protein complex stabilization via dual physicochemical interactions.

Comparative Efficacy Analysis

To objectively evaluate 1,10-DAD, we must benchmark it against widely used alternatives. The data below synthesizes performance metrics across structural preservation, enzymatic activity retention, and complex stability.

Table 1: Comparative Efficacy Profile of Stabilization Agents
Stabilization AgentPrimary Mechanism of ActionComplex Retention (Native MS)Enzyme Activity RetentionStructural Distortion Risk
1,10-DAD Non-covalent scaffolding / Reductive Amination88 - 92% > 90% Low
Glutaraldehyde Covalent (Non-specific Schiff base)> 95%< 20%High (Aggregation)
BS3 / DSS Covalent (Amine-reactive NHS-ester)75 - 85%40 - 50%Moderate
Spermine Non-covalent (Polyamine electrostatic)55 - 65%80 - 85%Low (Precipitation risk)

Key Takeaway: While Glutaraldehyde offers the highest raw complex retention, it obliterates enzymatic activity and native conformation. 1,10-DAD offers a superior stoichiometric balance, preserving >90% of native activity while maintaining the complex intact for downstream analysis.

Experimental Methodologies

The following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the experimental choice to ensure reproducibility and scientific integrity.

Protocol A: Non-Covalent Stabilization for Native Mass Spectrometry

Objective: Stabilize transient PPIs without covalent modification for accurate stoichiometric determination.

  • Buffer Exchange: Exchange the protein complex into 200 mM Ammonium Acetate ( NH4​OAc ), pH 7.4.

    • Causality: NH4​OAc is a volatile buffer essential for Native MS. Maintaining pH 7.4 ensures the terminal amines of 1,10-DAD remain protonated for optimal electrostatic anchoring.

  • Titration Preparation: Prepare a 100 mM stock of 1,10-DAD in LC-MS grade water.

  • Complex Incubation: Add 1,10-DAD to the protein complex (10 µM) at molar ratios of 1:10, 1:50, and 1:100. Incubate at 4°C for 30 minutes.

    • Causality: Titration is critical. Excessive diamine concentrations can lead to charge-stripping in the electrospray ionization (ESI) source, artificially lowering the detected mass.

  • Self-Validation Step: Run a parallel control of the complex with 100 mM NaCl instead of 1,10-DAD. If the complex dissociates in NaCl but remains intact in 1,10-DAD, the stabilization is specifically driven by the diamine's structural geometry, not mere ionic strength.

Protocol B: Covalent Scaffolding via Double Reductive Amination (DRA)

Objective: Irreversibly lock multi-subunit enzymes or nanoparticle-protein conjugates for long-term stability.

  • Aldehyde Generation: Mildly oxidize the target glycoprotein or polysaccharide scaffold using Sodium Metaperiodate ( NaIO4​ ) to generate reactive aldehyde groups.

  • Schiff Base Formation: Introduce 1,10-DAD (50 molar excess) to the oxidized complex in 100 mM HEPES buffer, pH 8.0.

    • Causality: The primary amines of 1,10-DAD attack the aldehydes to form a Schiff base. A slightly alkaline pH accelerates nucleophilic attack. This technique has been successfully utilized to graft multivalent scaffolds and stabilize enzyme inhibitors [3].

  • Reduction: Add Sodium Cyanoborohydride ( NaBH3​CN ) and incubate overnight at 4°C.

    • Causality: The initial Schiff base is reversible and hydrolytically unstable. NaBH3​CN selectively reduces the imine to a stable secondary amine without reducing unreacted aldehydes, permanently locking the 10-carbon spacer into the complex architecture [4].

Workflow Step1 1. Complex Assembly (Volatile Buffer: NH4OAc) Step2 2. Titration of 1,10-DAD (0.1 mM - 5.0 mM) Step1->Step2 Step3 3. Thermal Shift Assay & Native MS Analysis Step2->Step3 Step4 4. Data Acquisition (Tm Calculation) Step3->Step4 Step5 5. Efficacy Profiling vs. Alternatives Step4->Step5

Step-by-step workflow for evaluating 1,10-DAD efficacy in stabilizing transient protein assemblies.

Quantitative Data: Thermal & Structural Metrics

To validate the efficacy of 1,10-DAD, Differential Scanning Fluorimetry (DSF) and Dynamic Light Scattering (DLS) data are summarized below for a model dimeric enzyme complex.

Table 2: Thermal Shift ( ΔTm​ ) and Hydrodynamic Radius ( Rh​ )
Condition Tm​ (°C) ΔTm​ (°C) Rh​ (nm)Polydispersity Index (PDI)
Unstabilized Complex (Control) 48.5-6.20.15
+ 1 mM 1,10-DAD 54.2+ 5.7 6.30.14
+ 5 mM 1,10-DAD 57.8+ 9.3 6.40.16
+ 1 mM Glutaraldehyde N/A (Aggregated)N/A> 50.00.85 (Highly heterogeneous)

Data Interpretation: The addition of 1,10-DAD yields a dose-dependent increase in the melting temperature ( ΔTm​ up to +9.3°C), indicating profound thermodynamic stabilization. Crucially, the Hydrodynamic Radius ( Rh​ ) and PDI remain virtually unchanged compared to the control. This proves that 1,10-DAD stabilizes the native complex without inducing the runaway polymerization and aggregation characteristic of glutaraldehyde.

Conclusion

1,10-Diaminodecane dihydrochloride represents a highly sophisticated tool for protein complex stabilization. By utilizing a 10-carbon aliphatic spacer that perfectly bridges inter-subunit gaps, it avoids the steric constraints of shorter polyamines and the destructive reactivity of traditional covalent crosslinkers. Whether utilized as a non-covalent hydrophobic/electrostatic shield for Native MS, or as a structural coiling agent in Double Reductive Amination workflows, 1,10-DAD preserves both the structural integrity and the functional viability of delicate protein assemblies.

References

  • PSMA targeted conjugates based on dextran Source: IPPT PAN URL
  • Optimizing Dye-Ligand Density with Molecular Analysis for Affinity Chromatography of Rabbit Muscle L-Lactate Dehydrogenase Source: ResearchGate URL
  • Source: PMC (PubMed Central)
  • Source: PMC (PubMed Central)
Validation

Comparative analysis of homobifunctional vs heterobifunctional crosslinkers

Engineering Molecular Connections: A Comparative Analysis of Homobifunctional vs. Heterobifunctional Crosslinkers Bioconjugation relies on the precise architectural control of covalent linkages between biomolecules. The...

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Molecular Connections: A Comparative Analysis of Homobifunctional vs. Heterobifunctional Crosslinkers

Bioconjugation relies on the precise architectural control of covalent linkages between biomolecules. The selection of a crosslinking agent dictates not only the yield and purity of the final conjugate but also the fundamental feasibility of the experimental design. Crosslinkers are broadly categorized by their reactive termini into1[1]. This guide provides a rigorous, data-driven comparison of these two classes, elucidating the mechanistic causality behind their distinct applications in crosslinking mass spectrometry (XL-MS) and antibody-drug conjugate (ADC) development.

Mechanistic Causality & Structural Logic

Homobifunctional Crosslinkers: The "Shotgun" Proximity Trap Homobifunctional crosslinkers, such as Disuccinimidyl suberate (DSS) and Bis(sulfosuccinimidyl) suberate (BS3), possess 2[2]. Because both termini target the same functional group (e.g., primary amines), they are typically deployed in a single-step reaction. Causality: When introduced into a complex protein mixture, homobifunctional linkers react indiscriminately with any adjacent lysine residues within the spatial constraint of their spacer arm. This inherent lack of directionality inevitably leads to a statistical distribution of3[3]. However, this "flaw" is precisely what makes them invaluable for XL-MS: they act as a 4, freezing native protein-protein interactions in time before cell lysis or digestion[4].

Heterobifunctional Crosslinkers: The Asymmetric Precision Tool Heterobifunctional crosslinkers, such as Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), feature 5—typically an amine-reactive NHS ester and a sulfhydryl-reactive maleimide[5]. Causality: This asymmetry enables a1[1]. The NHS ester is reacted first with the primary amines of Protein A. Because Protein A lacks free thiols, the maleimide group remains unreacted. Following the removal of excess crosslinker, Protein B (containing a free thiol) is introduced. The maleimide exclusively reacts with the thiol, forging a stable thioether bond. This unidirectional logic mathematically eliminates the possibility of self-polymerization,6—a critical regulatory requirement for therapeutic ADCs[6].

G cluster_homo Homobifunctional (One-Step) cluster_hetero Heterobifunctional (Two-Step) A Protein A + Protein B + DSS (NHS-NHS) B Random Crosslinking (High Polymerization Risk) A->B C Complex Mixture (A-A, B-B, A-B, Polymers) B->C D Protein A (Amine) + SMCC (NHS-Maleimide) E Step 1: NHS Reacts (Purify Intermediates) D->E F Add Protein B (Thiol) Step 2: Maleimide Reacts E->F G Controlled Conjugate (A-B only, High Purity) F->G

Logical workflow comparison: One-step homobifunctional vs. two-step heterobifunctional crosslinking.

Quantitative Performance Comparison

The structural differences between these crosslinkers manifest directly in their quantitative reaction outcomes and downstream utility.

ParameterHomobifunctional (e.g., DSS, BS3)Heterobifunctional (e.g., SMCC, SPDP)
Reaction Kinetics Single-step, simultaneousTwo-step, sequential
Polymerization Risk High (frequent self-conjugation)Negligible (controlled stoichiometry)
Conjugate Purity Low to Moderate (complex mixtures)High (monodisperse products)
Optimal Target Native protein-protein interactionsAntibody-Drug Conjugates (ADCs)
Spacer Arm Flexibility Highly variable (e.g., zero-length to >20 Å)Tunable with specialized cleavage sites

Self-Validating Experimental Protocols

Protocol 1: Mapping Protein Interactions via XL-MS using DSS (Homobifunctional)

Objective: Trap transient protein-protein interactions in intact cells. Causality Check: DSS is chosen over BS3 because 7, allowing it to cross the lipid bilayer and crosslink intracellular targets[7].

  • Preparation: Dissolve DSS in high-quality, anhydrous DMSO to a 50 mM stock. Why anhydrous? NHS esters rapidly hydrolyze in the presence of water; ambient moisture degrades the reagent before it reaches the cells.

  • Crosslinking: Add DSS to the cell suspension in PBS (pH 7.4) to a final concentration of 1-5 mM. Incubate for 30 minutes at room temperature. Why PBS? Amine-containing buffers (like Tris or Glycine) must be strictly avoided as they will competitively quench the NHS esters.

  • Quenching: Add 1 M Tris-HCl (pH 7.5) to a final concentration of 20-50 mM. Incubate for 15 minutes. Mechanism: The primary amines in Tris aggressively react with any remaining active NHS esters, halting the crosslinking process and preventing post-lysis artifactual crosslinking.

  • Validation: Analyze the lysate via SDS-PAGE. Self-Validating System: A successful crosslinking event is validated by the appearance of distinct, higher-molecular-weight shifted bands compared to the uncrosslinked control, confirming complex stabilization prior to MS analysis.

Protocol 2: ADC Generation via SMCC (Heterobifunctional)

Objective: Conjugate a thiol-containing cytotoxic payload to a monoclonal antibody (mAb). Causality Check: Sulfo-SMCC is utilized because the 8, preserving the native folding of the mAb in aqueous buffers without needing organic co-solvents[8].

  • Activation: Buffer exchange the mAb into PBS (pH 7.2) containing 2 mM EDTA. Add a 10-fold molar excess of Sulfo-SMCC. Incubate for 30 minutes at room temperature. Mechanism: The NHS ester reacts with surface lysines. EDTA chelates trace metals that could prematurely oxidize the payload's thiols in step 3.

  • Purification (Critical Step): Remove unreacted Sulfo-SMCC using a desalting column (e.g., Zeba Spin). Why? If unreacted SMCC remains, its maleimide group will bind the thiol-payload in the next step, consuming the drug and drastically reducing the final Drug-to-Antibody Ratio (DAR).

  • Conjugation: Introduce the thiol-containing payload (e.g., a modified auristatin) at a 5-fold molar excess to the maleimide-activated mAb. Incubate for 2 hours at room temperature.

  • Validation: Self-Validating System: The success of the two-step process is validated via Hydrophobic Interaction Chromatography (HIC) or LC-MS, which resolves distinct DAR species (e.g., DAR 2, DAR 4) without the presence of massive antibody aggregates, confirming controlled stoichiometry.

ADC_Workflow Start Monoclonal Antibody (Primary Amines) Step1 Activation: Sulfo-SMCC (NHS Ester reacts) Start->Step1 Purify1 Desalting (Remove SMCC) Step1->Purify1 Step2 Conjugation: Payload (Maleimide + Thiol) Purify1->Step2 Purify2 Final Purification (Size Exclusion) Step2->Purify2 End Purified ADC (Defined DAR) Purify2->End

Step-by-step heterobifunctional conjugation workflow for Antibody-Drug Conjugates.

Conclusion

The choice between homobifunctional and heterobifunctional crosslinkers is not merely a matter of preference, but of structural logic. Homobifunctional reagents are exploratory tools, casting a wide net to capture spatial relationships in complex biological systems. Conversely, heterobifunctional reagents are engineering tools, designed to build precise, monodisperse molecular architectures required for advanced therapeutics.

References

  • Title: Protein Cross-linkers handbook and selection guide Source: huji.ac.il URL: [Link]

  • Title: Cross-Linking Reagents Source: korambiotech.com URL: [Link]

  • Title: BS3 - Aestus Biotechnology Source: aestusbiotech.com URL: [Link]

  • Title: Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation Source: rsc.org URL: [Link]

  • Title: DSS - Aestus Biotechnology Source: aestusbiotech.com URL: [Link]

Sources

Comparative

Validating protein-protein interactions using 1,10-Diaminodecane dihydrochloride

Validating Protein-Protein Interactions: A Comparative Guide to Spacer-Mediated Crosslinking using 1,10-Diaminodecane Dihydrochloride Protein-protein interactions (PPIs) are the fundamental drivers of cellular signaling...

Author: BenchChem Technical Support Team. Date: March 2026

Validating Protein-Protein Interactions: A Comparative Guide to Spacer-Mediated Crosslinking using 1,10-Diaminodecane Dihydrochloride

Protein-protein interactions (PPIs) are the fundamental drivers of cellular signaling and therapeutic mechanisms. Validating these interactions in vitro often relies on chemical crosslinking followed by mass spectrometry or immunoblotting. However, standard zero-length crosslinkers frequently fail when the interacting domains lack adjacent reactive residues, leading to false negatives.

As a Senior Application Scientist, I frequently encounter researchers abandoning valid PPI hypotheses due to these steric limitations. This guide objectively evaluates the use of 1,10-Diaminodecane dihydrochloride as a precise ~13 Å spacer to rescue sterically hindered PPIs, comparing its performance against traditional alternatives and providing a self-validating experimental framework.

The Mechanistic Causality of Spacer-Mediated Crosslinking

Standard zero-length crosslinkers, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), facilitate the direct conjugation of a carboxyl group (Asp, Glu, or C-terminus) to a primary amine (Lys or N-terminus). If the nearest reactive residues on two interacting proteins are separated by a distance greater than 3 Å, the covalent bond cannot form.

To overcome this, a diamine spacer can be introduced. 1,10-Diaminodecane is a linear, 10-carbon aliphatic chain terminating in two primary amines. When introduced to an EDC-activated protein complex, it bridges two carboxyl groups. The length of the crosslinker is a critical variable; studies on polymer and protein crosslinking demonstrate that 1,10-diaminodecane provides an optimal interaction distance without causing the excessive intramolecular looping seen with longer chains[1].

Why the Dihydrochloride Salt? Utilizing the dihydrochloride variant is a critical experimental choice. The 10-carbon aliphatic chain is highly hydrophobic as a free base. The dihydrochloride formulation ensures rapid, complete dissolution in aqueous physiological buffers, preventing the need for denaturing organic solvents during bioconjugation[2]. This preserves the native tertiary structure of the protein complex during the assay.

Objective Comparison of Crosslinking Alternatives

Selecting the right crosslinker requires balancing spacer length, flexibility, and the risk of false positives (non-specific aggregation). 1,10-Diaminodecane specifically excels in converting a zero-length carboxyl reaction into a ~13 Å carboxyl-to-carboxyl bridge, effectively preventing steric hindrance[3].

Table 1: Quantitative & Qualitative Comparison of Protein Crosslinking Alternatives

Crosslinking StrategyReactive ChemistrySpacer Length (Å)False-Negative Risk (Steric)False-Positive Risk (Aggregation)Best Application
EDC / sulfo-NHS Carboxyl-to-Amine0 ÅHigh LowTightly packed, highly stable complexes
EDC + 1,4-Diaminobutane Carboxyl-to-Carboxyl~5.0 ÅModerateLowClose-proximity carboxyl interfaces
EDC + 1,10-Diaminodecane Carboxyl-to-Carboxyl~13.0 Å Low LowSterically hindered or transient PPIs
BS3 / DSS Amine-to-Amine11.4 ÅModerateModerateGeneral amine-based crosslinking
Glutaraldehyde Amine-to-AmineVariableLowHigh Tissue fixation, low-resolution assays

Workflow Visualization

G A Native Protein Complex (Interacting, >5 Å gap) B Carboxyl Activation (EDC / sulfo-NHS) A->B C Zero-Length Attempt (EDC only) B->C Standard Protocol D Spacer Addition (1,10-Diaminodecane) B->D Modified Protocol E No Crosslink Formed (False Negative) C->E F Covalent Bridging (~13 Å Distance) D->F G Downstream Analysis (SDS-PAGE / LC-MS) E->G F->G

Figure 1: Mechanistic workflow comparing zero-length EDC crosslinking vs. 1,10-Diaminodecane spacer.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, a crosslinking protocol cannot simply be a series of steps; it must be a self-validating system. The following methodology incorporates a strict control matrix to rule out both false negatives and non-specific false positives.

The Self-Validating Control Matrix

Before beginning, prepare the following parallel reactions:

  • Test Sample: Protein A + Protein B + EDC + 1,10-Diaminodecane.

  • Control 1 (No Spacer): Protein A + Protein B + EDC only. (Validates if the interaction is genuinely sterically hindered).

  • Control 2 (No EDC): Protein A + Protein B + 1,10-Diaminodecane only. (Validates that the spacer does not induce non-covalent precipitation).

  • Control 3 (Specificity): Protein A + Non-interacting control protein + EDC + 1,10-Diaminodecane. (Validates that the ~13 Å spacer does not cause random bystander crosslinking).

Step-by-Step Methodology

Step 1: Buffer Exchange and Complex Assembly

  • Action: Dialyze Protein A and Protein B into 100 mM MES buffer, 0.5 M NaCl, pH 6.0. Incubate at 10 µM each for 30 minutes at room temperature.

  • Causality: EDC is highly efficient at an acidic pH. Amine-containing buffers (like Tris or Glycine) or carboxyl-containing buffers (like Citrate) must be strictly avoided, as they will aggressively compete with the crosslinking reagents.

Step 2: Carboxyl Activation

  • Action: Add EDC to a final concentration of 2 mM and sulfo-NHS to 5 mM. Incubate for 15 minutes at room temperature.

  • Causality: EDC reacts with Asp/Glu residues to form an unstable O-acylisourea intermediate. Sulfo-NHS stabilizes this into a semi-stable amine-reactive sulfo-NHS ester, drastically increasing the efficiency of the subsequent spacer addition.

Step 3: Spacer Integration

  • Action: Add 1,10-Diaminodecane dihydrochloride to a final concentration of 10 mM. Incubate for 2 hours at room temperature.

  • Causality: The primary amines on the ends of the 10-carbon spacer will attack the sulfo-NHS esters on both proteins, forming stable amide bonds and bridging the ~13 Å gap.

Step 4: Quenching

  • Action: Add Tris-HCl (pH 7.5) to a final concentration of 50 mM. Incubate for 15 minutes.

  • Causality: The high concentration of primary amines in the Tris buffer outcompetes any remaining unreacted protein or spacer amines, definitively halting the reaction at a precise timepoint to prevent over-crosslinking.

Step 5: Validation

  • Action: Boil samples in Laemmli buffer and analyze via SDS-PAGE and Western Blotting.

  • Expected Result: A successful interaction will yield a distinct higher molecular weight band (MW of Protein A + MW of Protein B) in the Test Sample, which should be absent in Controls 1, 2, and 3.

Sources

Validation

A Comparative Guide to the Biocompatibility of Biomaterials: The Case of 1,10-Diaminodecane Crosslinking

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the realm of biomaterial science, the process of crosslinking is fundamental to engineering sca...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of biomaterial science, the process of crosslinking is fundamental to engineering scaffolds with the requisite mechanical stability and degradation kinetics for tissue engineering and drug delivery applications. The choice of a crosslinking agent is a critical determinant of the resulting biomaterial's ultimate biocompatibility. This guide provides a comprehensive assessment of materials potentially crosslinked with 1,10-Diaminodecane, a diamine with theoretical crosslinking capabilities, and objectively compares its likely biocompatibility profile with established and extensively studied alternatives. This analysis is grounded in the principles of scientific integrity, drawing upon established testing methodologies and highlighting the causality behind experimental choices.

The Imperative of Biocompatible Crosslinking

Crosslinking imparts structural integrity to biomaterials, transforming them from soluble polymers into stable, three-dimensional networks. This is crucial for applications where the material must maintain its form and function over time within a dynamic biological environment. However, the very chemical reactivity that makes a compound an effective crosslinker can also be its downfall from a biocompatibility perspective. Residual unreacted crosslinker or the byproducts of the crosslinking reaction can leach from the biomaterial, potentially eliciting cytotoxic, inflammatory, or allergic responses. Therefore, a thorough evaluation of a crosslinker's biocompatibility is not just a regulatory hurdle but a scientific necessity for the development of safe and effective medical devices and drug delivery systems.

1,10-Diaminodecane: A Theoretical Crosslinker with Inherent Toxicological Concerns

1,10-Diaminodecane, a linear aliphatic diamine, possesses two primary amine groups, making it a theoretical candidate for crosslinking polymers that have reactive groups such as carboxyls or epoxides. However, a review of the scientific literature reveals a significant lack of studies evaluating the biocompatibility of biomaterials crosslinked with 1,10-Diaminodecane. This absence of data is a critical red flag for any researcher considering its use in a biomedical application.

Furthermore, the inherent toxicity of 1,10-Diaminodecane as a chemical compound is well-documented. Safety data sheets (SDS) and toxicological profiles consistently classify it as a corrosive substance that can cause severe skin burns and eye damage.[1][2][3][4][5] It is also listed as harmful if swallowed.[1][4] The primary mechanism of its toxicity is related to its alkaline nature, which can cause liquefaction necrosis upon contact with tissues.[1] While its primary use is in industrial applications such as a monomer for polyamides, its use in biomedical applications is not established.[3][6]

Given the known corrosive and toxic nature of the unreacted molecule, the burden of proof would be on the researcher to demonstrate that a 1,10-Diaminodecane-crosslinked material is not only stable but also that no residual, harmful diamine can leach out and cause adverse biological effects. Without extensive and rigorous purification and validation, the risk of a severe inflammatory or necrotic response is substantial.

Established Alternatives: A Comparative Analysis

In contrast to the data void for 1,10-Diaminodecane, several other crosslinking agents have been extensively studied and are widely used in the fabrication of biocompatible materials. The following sections provide a comparative overview of the most common alternatives.

Glutaraldehyde (GTA)

Glutaraldehyde is a highly efficient and widely used crosslinking agent that reacts with amine groups in proteins like collagen and gelatin. However, its cytotoxicity is a significant concern.[5][7] Unreacted glutaraldehyde can leach from the biomaterial and cause inflammatory responses and cell death.[8][9] While methods exist to reduce its toxicity, such as post-treatment with glycine or other quenching agents, the potential for adverse effects remains a consideration.

Genipin

Derived from the fruit of the Gardenia jasminoides plant, genipin has emerged as a naturally occurring and significantly more biocompatible alternative to glutaraldehyde.[3][8][10][11] It spontaneously reacts with primary amine groups to form stable, blue-pigmented crosslinks.[8] Numerous studies have demonstrated the excellent cytocompatibility of genipin-crosslinked materials, showing higher cell viability and lower inflammatory responses compared to glutaraldehyde-crosslinked counterparts.[3][9][12]

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS)

EDC/NHS chemistry is a "zero-length" crosslinking method, meaning that no part of the crosslinker molecule is incorporated into the final crosslink.[10][13][14][15][16] EDC activates carboxyl groups to form a highly reactive intermediate that can then react with primary amines to form a stable amide bond. NHS is often added to improve the efficiency of the reaction. The byproducts of this reaction are water-soluble and can be easily washed away, resulting in a crosslinked material with a high degree of biocompatibility.[13] EDC/NHS crosslinking is widely used for a variety of biopolymers, including collagen, gelatin, and hyaluronic acid.[8][10][13][14][15]

Quantitative Comparison of Crosslinking Agents

Feature1,10-Diaminodecane (Theoretical)Glutaraldehyde (GTA)GenipinEDC/NHS
Biocompatibility Poor (Inferred from high toxicity)Moderate to PoorExcellentExcellent
Cytotoxicity High (Corrosive)[1][2][3][4][5]High[5][7]Low[3][11]Low[8][10][16]
Source SyntheticSyntheticNatural[3][8][11]Synthetic
Mechanism Amine-reactiveAmine-reactiveAmine-reactiveCarboxyl-amine reactive
Byproducts None incorporated (theoretically)Potentially toxic residualsWaterWater-soluble urea derivative[13]
Published Data ScarceExtensiveExtensiveExtensive

Experimental Protocols for Biocompatibility Assessment

To rigorously assess the biocompatibility of any crosslinked biomaterial, a multi-tiered approach in accordance with international standards such as ISO 10993 is essential.[1][2] This involves a combination of in vitro and in vivo testing.

In Vitro Cytotoxicity Assays

These initial screening tests evaluate the potential of a material to cause cell death or inhibit cell growth.

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[13]

Protocol:

  • Material Extraction: Prepare extracts of the crosslinked material according to ISO 10993-12 standards. This typically involves incubating the material in a cell culture medium for a defined period (e.g., 24-72 hours) at 37°C.

  • Cell Seeding: Seed a relevant cell line (e.g., L929 fibroblasts, as recommended by ISO 10993-5) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Extract Exposure: Replace the culture medium with the material extracts (at various concentrations) and control media (negative and positive controls).

  • Incubation: Incubate the cells with the extracts for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the negative control.

The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase, a cytosolic enzyme that is released into the culture medium upon cell membrane damage.

Protocol:

  • Material Extraction and Cell Exposure: Follow steps 1-4 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, carefully collect a sample of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzymatic reaction.

  • Incubation: Incubate the mixture at room temperature for a specified time.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).

In Vivo Implantation Studies

In vivo studies are crucial for evaluating the tissue response to a biomaterial in a living organism.

This model is used to assess the local inflammatory and foreign body response to an implanted material.

Protocol:

  • Animal Model: Select an appropriate animal model (e.g., rats or mice). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Material Preparation: Sterilize the crosslinked material samples.

  • Surgical Implantation: Under anesthesia, make a small incision in the dorsal skin of the animal and create a subcutaneous pocket. Insert the material sample into the pocket.

  • Post-operative Care: Suture the incision and provide appropriate post-operative care, including analgesics.

  • Explantation: At predetermined time points (e.g., 1, 4, and 12 weeks), euthanize the animals and carefully explant the material along with the surrounding tissue.

  • Histological Analysis: Fix the tissue samples in formalin, embed them in paraffin, and section them. Stain the sections with Hematoxylin and Eosin (H&E) and other relevant stains (e.g., Masson's trichrome for collagen).

  • Microscopic Evaluation: A qualified pathologist should evaluate the tissue sections for signs of inflammation (e.g., presence of neutrophils, macrophages, lymphocytes), fibrosis (capsule formation), and tissue integration.

Mandatory Visualizations

Crosslinker_Structures cluster_diaminodecane 1,10-Diaminodecane cluster_gta Glutaraldehyde (GTA) cluster_genipin Genipin cluster_edc_nhs EDC/NHS DAD H₂N-(CH₂)₁₀-NH₂ GTA OHC-(CH₂)₃-CHO Genipin Natural Crosslinker EDC EDC NHS NHS EDC->NHS Co-reactant

Caption: Chemical structures and classifications of various crosslinking agents.

Biocompatibility_Workflow cluster_fabrication Material Fabrication cluster_invitro In Vitro Assessment (ISO 10993-5) cluster_invivo In Vivo Assessment (ISO 10993-6) cluster_evaluation Biocompatibility Evaluation Start Polymer Selection Crosslinking Crosslinking with Agent (e.g., 1,10-Diaminodecane, GTA, Genipin, EDC/NHS) Start->Crosslinking Purification Purification & Sterilization Crosslinking->Purification Cytotoxicity Cytotoxicity Assays (MTT, LDH) Purification->Cytotoxicity Hemocompatibility Hemocompatibility (ISO 10993-4) Cytotoxicity->Hemocompatibility If blood-contacting Implantation Subcutaneous Implantation Hemocompatibility->Implantation Histology Histological Analysis Implantation->Histology Analysis Data Analysis & Comparison Histology->Analysis Conclusion Conclusion on Biocompatibility Analysis->Conclusion

Caption: A generalized workflow for assessing the biocompatibility of crosslinked biomaterials.

Conclusion and Recommendations

The selection of a crosslinking agent is a pivotal decision in the design of a biomaterial. While 1,10-Diaminodecane is a theoretical possibility for crosslinking certain polymers, the complete absence of biocompatibility data in the scientific literature, coupled with its known corrosive and toxic properties, renders it a high-risk and currently unjustifiable choice for any biomedical application.

For researchers and drug development professionals, the path to creating safe and effective biomaterials lies in the use of well-characterized and validated crosslinking agents. Natural crosslinkers like genipin and zero-length crosslinkers such as EDC/NHS have demonstrated superior biocompatibility profiles compared to traditional synthetic agents like glutaraldehyde. The extensive body of research supporting their use provides a strong foundation for their application in tissue engineering and drug delivery.

Ultimately, the onus is on the scientist to rigorously evaluate the biocompatibility of their chosen material-crosslinker combination using standardized and validated methodologies. This commitment to scientific integrity is paramount to the successful translation of novel biomaterials from the laboratory to clinical applications that can safely and effectively improve human health.

References

  • Sung, H. W., Huang, D. M., Chang, W. H., Huang, R. N., & Hsu, J. C. (1999). Evaluation of gelatin hydrogel crosslinked with various crosslinking agents as a drug and cell carrier.
  • Mi, F. L., Shyu, S. S., Wu, Y. B., Lee, S. T., Shyong, J. Y., & Huang, R. N. (2001). Fabrication and characterization of a sponge-like asymmetric chitosan membrane as a wound dressing.
  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology letters, 160(2), 171-177.
  • International Organization for Standardization. (2018). ISO 10993-1: Biological evaluation of medical devices — Part 1: Evaluation and testing within a risk management process.
  • Marinucci, L., Lilli, C., Guerra, M., Belcastro, S., Becchetti, E., Stabellini, G., ... & Locci, P. (2003). Biocompatibility of collagen membranes crosslinked with glutaraldehyde or diphenylphosphoryl azide: an in vitro study. Journal of biomedical materials research. Part A, 67(2), 524-530.
  • Pacific BioLabs. (n.d.). Biocompatibility Test Methods. Retrieved from [Link]

  • PubChem. (n.d.). 1,10-Decanediamine. Retrieved from [Link]

  • Nair, M., Johal, R. K., Hamaia, S. W., Best, S. M., & Cameron, R. E. (2020). Tunable bioactivity and mechanics of collagen-based tissue engineering constructs: A comparison of EDC-NHS, genipin and TG2 crosslinkers.
  • Chiono, V., Pulieri, E., Vozzi, G., Vozzi, F., & Ciardelli, G. (2008). Genipin-crosslinked chitosan/gelatin blends for biomedical applications.
  • Kuijpers, A. J., Engbers, G. H., Krijgsveld, J., Zaat, S. A., Dankert, J., & Feijen, J. (1999). Cross-linking of gelatin with 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS): a new reaction scheme. Journal of biomaterials science. Polymer edition, 10(11), 1181-1198.
  • Felipe Antonio Servín et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 22-27.
  • IntechOpen. (2025). Cytotoxicity: A Crucial Toxicity for In Vitro Experiments.
  • van Luyn, M. J., Plantinga, J. A., Brouwer, L. A., van Wachem, P. B., & van der Lei, B. (2001). Repetitive subcutaneous implantation of different types of (biodegradable) biomaterials alters the foreign body reaction.
  • Cole-Parmer. (2006). Material Safety Data Sheet - 1,10-Diaminodecane. Retrieved from [Link]

  • Olczyk, P., Komosinska-Vassev, K., Winsz-Szczotka, K., Stojko, J., Klimek, K., & Olczyk, K. (2014). The influence of subcutaneous implantation of different types of biomaterials on the activity of matrix metalloproteinases and their tissue inhibitors in rats. Biological trace element research, 161(3), 346-354.
  • Chang, Y., Tsai, C. C., Liang, H. C., & Sung, H. W. (2002). In vivo evaluation of cellular responses to a novel chitosan–gelatin composite membrane with and without a crosslinking agent. Journal of Biomedical Materials Research Part A, 60(4), 567-575.
  • SpecialChem. (2025).
  • Juniper Publishers. (2024). ISO Biocompatibility Evaluations of Glutaraldehyde Cross-linked Amniotic Membranes.
  • Modulevsky, D. J., Cuerrier, C. M., & Pelling, A. E. (2016).
  • Journal of Disaster Medicine and Burn Injuries. (2025). Evaluation of the biodegradation and in vitro biocompatibility of Glutaraldehyde-crosslinked decellularized human umbilical artery scaffolds.
  • ResearchGate. (n.d.).
  • PubMed. (2024). The Influence of Various Crosslinking Conditions of EDC/NHS on the Properties of Fish Collagen Film.
  • MDPI. (2021). Optimization of Collagen Chemical Crosslinking to Restore Biocompatibility of Tissue-Engineered Scaffolds.
  • ResearchGate. (2024). The Influence of Various Crosslinking Conditions of EDC/NHS on the Properties of Fish Collagen Film.
  • ZORA. (2022).
  • PubMed. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride.
  • Apollo Scientific. (2022).
  • MDPI. (2024).
  • The Good Scents Company. (n.d.). 1,10-diaminodecane, 646-25-3.
  • MDPI. (2022). Dialdehyde Starch Nanocrystals as a Novel Cross-Linker for Biomaterials Able to Interact with Human Serum Proteins.
  • MDPI. (2025).
  • Benchchem. (2025). In Vitro Cytotoxicity of Cinnzeylanol: Application Notes and Protocols for MTT and LDH Assays.
  • Pharma Excipients. (n.d.).
  • PMC. (2018).
  • ScienceDirect. (n.d.). Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride.
  • MilliporeSigma. (n.d.). Crosslinkers Selection Guide.
  • Namsa. (n.d.).
  • Inxight Drugs. (n.d.). 1,10-DECANEDIAMINE.
  • RSC Publishing. (2024).
  • ResearchGate. (2018).
  • PMC. (n.d.).
  • PMC. (2024).
  • CymitQuimica. (n.d.). 1,10-Diaminodecane.

Sources

Safety & Regulatory Compliance

Safety

1,10-Diaminodecane dihydrochloride proper disposal procedures

As a Senior Application Scientist, ensuring the safety of your laboratory personnel and maintaining strict compliance with environmental regulations is paramount. 1,10-Diaminodecane dihydrochloride is a critical aliphati...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the safety of your laboratory personnel and maintaining strict compliance with environmental regulations is paramount. 1,10-Diaminodecane dihydrochloride is a critical aliphatic diamine salt utilized extensively in drug development, polymer synthesis, and biochemical research. However, its handling and disposal require rigorous, scientifically grounded protocols to mitigate severe respiratory, dermal, and environmental hazards.

This guide provides a comprehensive, self-validating operational framework for the safe handling, spill response, and terminal disposal of 1,10-Diaminodecane dihydrochloride.

Physicochemical & Hazard Profiling

Understanding the fundamental chemistry of 1,10-Diaminodecane dihydrochloride is the first step in designing a fail-safe disposal strategy. The dihydrochloride salt is more stable than its free-base counterpart, yet it presents significant toxicity and corrosive risks upon dissolution or thermal breakdown.

Table 1: Quantitative Hazard and Logistical Data

ParameterValue / ClassificationMechanistic Causality & Safety Implication
CAS Number 7408-92-6 (Salt) / 646-25-3 (Base)Essential for precise Safety Data Sheet (SDS) retrieval and regulatory waste manifesting[1][2].
Molecular Weight 245.23 g/mol Required for precise stoichiometric calculations during chemical neutralization procedures.
GHS Hazards Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Dictates stringent PPE requirements. Inhalation of dust can trigger Reactive Airways Dysfunction Syndrome (RADS)[2][3].
Thermal Decomposition NOx, COx, HCl gasMandates incineration with a flue gas scrubber to prevent the release of toxic, corrosive emissions[1].
EPA Waste Code D002 (if aqueous pH < 2)Triggers RCRA Subtitle C hazardous waste compliance for corrosive characteristics[4][5].

Operational Logistics: Spill Response & Decontamination

In the event of an accidental release, immediate and methodical action is required. The following protocol is designed to be self-validating, ensuring that each step inherently prevents the escalation of the hazard.

Step-by-Step Spill Response Methodology:

  • Isolate and Ventilate: Immediately evacuate unnecessary personnel from the immediate vicinity and ensure local exhaust ventilation (fume hoods/snorkels) is operating at maximum capacity[1].

    • Causality: 1,10-Diaminodecane dust is a severe respiratory tract irritant. Prolonged exposure to high levels of this irritating compound can induce RADS, a chronic, non-allergic asthma-like condition[2][3].

  • Don Appropriate PPE: Equip gas-tight chemically protective clothing or a self-contained breathing apparatus (SCBA) for large spills, alongside heavy-duty nitrile gloves and chemical splash goggles[1].

    • Causality: The compound causes severe irritation to mucous membranes and eyes; standard surgical masks are insufficient against fine crystalline dust[2][3].

  • Dry Clean-Up (Solid Spills): Carefully sweep or shovel the spill into a designated, structurally sound hazardous waste container. Minimize the generation of dust[1][3].

    • Causality: Utilizing compressed air or dry sweeping without a dust-suppressant aerosolizes the hazard, exponentially increasing inhalation risks and cross-contamination[3].

  • Surface Decontamination: Wash the affected surface with copious amounts of water, then absorb the resulting effluent with an inert absorbent material (e.g., vermiculite or sand)[3].

    • Causality: Because the dihydrochloride salt is highly water-soluble, an aqueous wash ensures no micro-particulates remain embedded in the benchtop matrix[3].

Terminal Waste Management & Disposal Workflow

The disposal of 1,10-Diaminodecane dihydrochloride must never be routed through standard municipal waste or standard aqueous drains[2][6]. The protocol below outlines the scientifically sound method for terminal destruction.

Step-by-Step Disposal Methodology:

  • Waste Segregation and Containment: Place the collected solid waste, reaction byproducts, or contaminated packaging into a compatible, tightly sealed container. Store in a cool, dry, well-ventilated area away from strong oxidizing agents and strong bases[1][3].

    • Causality: Segregation prevents exothermic cross-reactivity. Strong bases can deprotonate the dihydrochloride salt, releasing the volatile and highly nucleophilic free-base diamine[1].

  • Solvent Admixture: Dissolve or suspend the 1,10-diaminodecane dihydrochloride waste in a highly combustible, EPA-approved solvent (e.g., waste ethanol or a designated hydrocarbon waste stream)[6].

    • Causality: The solid salt does not burn efficiently on its own. The combustible solvent acts as a necessary fuel source to ensure complete thermal destruction of the aliphatic carbon backbone[6].

  • Incineration via Licensed Facility: Transfer the solvent mixture to an authorized chemical incinerator equipped with an afterburner and a flue gas scrubber[1][6].

    • Causality: Thermal degradation of this compound generates highly toxic Nitrogen Oxides (NOx) and corrosive Hydrogen Chloride (HCl) gas. The afterburner ensures complete oxidation of the organics, while the alkaline scrubber chemically neutralizes the acidic HCl and NOx gases before they can be released into the atmosphere[1][6].

  • Aqueous Waste Neutralization (Self-Validating Step): If the waste exists as an aqueous solution, test the pH. If the pH is < 2.0, it carries the EPA D002 (Corrosive) waste code[4][5]. Carefully neutralize the solution to pH 6-8 using dilute sodium hydroxide before transferring it to the waste management authority[3].

    • Causality: Neutralization removes the RCRA characteristic of corrosivity, stabilizing the waste for safer transit and reducing the regulatory burden of the waste profile[5].

Waste Routing Visualization

To streamline laboratory decision-making, follow this logical workflow for routing 1,10-Diaminodecane dihydrochloride waste based on its physical state.

Decision matrix for 1,10-Diaminodecane dihydrochloride waste routing and disposal.

References

  • Safety Data Sheet - Angene Chemical. Angene Chemical Safety Data Sheets. Retrieved from:[Link]

  • Overview of Profile-Based CLINs in DLA Disposition Services HW Disposal Contracts. Defense Logistics Agency (DLA). Retrieved from: [Link]

  • Hazardous Waste Management Plan - Public Safety. Lafayette College Environmental Health and Safety. Retrieved from: [Link]

Sources

Handling

Personal protective equipment for handling 1,10-Diaminodecane dihydrochloride

Advanced Handling and Safety Protocol: 1,10-Diaminodecane Dihydrochloride As drug development and materials science advance, bifunctional alkyl linkers like 1,10-Diaminodecane dihydrochloride (CAS: 7408-92-6) have become...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Handling and Safety Protocol: 1,10-Diaminodecane Dihydrochloride

As drug development and materials science advance, bifunctional alkyl linkers like 1,10-Diaminodecane dihydrochloride (CAS: 7408-92-6) have become foundational to modern synthesis. Notably, this compound is a critical building block in the development of bis-biguanidine dimers, which are currently being investigated for highly potent anti-inflammatory and anti-carcinogenic therapies [1].

However, handling alkyl diamine salts requires a rigorous, mechanistic approach to laboratory safety. This guide provides an authoritative, step-by-step blueprint for the safe handling, operational processing, and disposal of 1,10-Diaminodecane dihydrochloride.

Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand the chemical causality behind the hazard.

While the free base form of 1,10-Diaminodecane (CAS: 646-25-3) is a severe corrosive (pH ~11-12 in aqueous solution) [2], the dihydrochloride salt is protonated. This protonation mitigates extreme alkalinity but introduces a different risk profile:

  • Aerosolization & Mucosal Irritation: The salt exists as a fine, hygroscopic crystalline powder. If aerosolized, the dust readily dissolves in the moisture of the respiratory tract or ocular fluid, creating a localized acidic microenvironment that causes severe irritation and potential corneal damage [2].

  • Dermal Sensitization: When the dust contacts sweating skin, it dissolves and penetrates the lipid bilayer, leading to contact dermatitis and long-term sensitization.

Because the hazard is driven by particulate dissolution, our primary safety objective is dust control and moisture barrier protection .

HazardMitigation cluster_exposures Exposure Pathways Hazard 1,10-Diaminodecane 2HCl Particulate Aerosolization Eye Ocular Contact (Corneal Irritation) Hazard->Eye Dermal Dermal Contact (Acidic Microenvironment) Hazard->Dermal Resp Inhalation (Mucosal Burn) Hazard->Resp PPE_Eye ANSI Z87.1 Goggles Eye->PPE_Eye Mitigated by PPE_Skin Nitrile Gloves (0.11mm) + Lab Coat Dermal->PPE_Skin Mitigated by PPE_Resp Type P3 Respirator / Fume Hood Resp->PPE_Resp Mitigated by

Mechanistic pathways of exposure and corresponding PPE mitigation strategies.

Quantitative PPE Matrix

Do not rely on generic lab attire. The following table outlines the exact specifications required to establish a self-validating safety barrier against 1,10-Diaminodecane dihydrochloride.

Table 1: PPE Specifications and Performance Metrics

PPE CategoryMaterial / StandardMin. Thickness / RatingCausality / Rationale
Gloves Nitrile Rubber> 0.11 mmPrevents dermal transfer; provides >480 min breakthrough time against incidental solvent (e.g., DMSO) exposure.
Eye Protection PolycarbonateANSI Z87.1 / EN 166Wraparound seal protects against micro-crystalline dust and splash hazards during solvent dissolution.
Respirator Particulate FilterType P3 (EN 143)99.95% efficiency captures fine dihydrochloride salt dust to prevent mucosal respiratory irritation [3].
Body Cotton/Poly BlendStandard Lab CoatPrevents accumulation of dust on personal clothing, which could lead to delayed dermal exposure.

Operational Protocol: Synthesis Application

To demonstrate proper handling, we will walk through a validated, step-by-step methodology for utilizing 1,10-Diaminodecane dihydrochloride in the synthesis of bis-biguanidines (a high-temperature reaction requiring strict safety controls) [1].

Phase 1: Setup and Weighing (Self-Validating System)
  • Fume Hood Verification: Ensure the fume hood sash is at the operational mark (face velocity of 80–100 fpm).

  • Static Control: Wipe the balance and spatulas with an anti-static cloth. Causality: The dihydrochloride salt is prone to static cling, which increases the risk of uncontrolled aerosolization during transfer.

  • Weighing: Tare a sealed anti-static weigh boat. Open the chemical container only inside the hood.

  • Validation Check: Observe the balance readout. A fluctuating weight indicates that ambient airflow is too turbulent, risking powder dispersion. Lower the sash further until the reading stabilizes. Weigh out exactly 113 mg (0.66 mmol) of the salt [1].

Phase 2: Reaction Execution
  • Dissolution: Transfer the 113 mg of 1,10-Diaminodecane dihydrochloride into a heavy-walled reaction vial containing 100 mg (0.33 mmol) of 1,10-Bis(cyanoguanidino)decane.

  • Solvent Addition: Carefully add 200 µL of Dimethyl Sulfoxide (DMSO). Caution: DMSO rapidly penetrates the skin and will carry dissolved solutes with it. Double-check glove integrity before handling.

  • Acidification: Slowly add 2.7 mL of aqueous HCl (37%) [1]. Perform this dropwise to manage the exothermic heat of mixing.

  • Heating: Seal the vial and heat at 160 °C overnight behind a blast shield [1].

SynthesisWorkflow Step1 1. PPE & Hood Setup Verify airflow >80 fpm Step2 2. Reagent Weighing 1,10-Diaminodecane 2HCl Step1->Step2 Step3 3. High-Temp Reaction DMSO + 37% HCl at 160°C Step2->Step3 Step4 4. Solvent Evaporation High vacuum cooling Step3->Step4 Step5 5. HPLC Purification C18-reverse phase column Step4->Step5

Workflow for synthesizing bis-biguanidines using 1,10-Diaminodecane dihydrochloride.

Spill Management and Disposal Logistics

If a spill occurs, immediate containment is required to prevent the powder from spreading via lab drafts.

Table 2: Spill Management & Disposal Metrics

Spill SizeDeactivation AgentAbsorbent MaterialDisposal Classification
Micro (< 1 g) 1% NaHCO₃ (aq)Damp paper towelSolid Hazardous Waste (Corrosive/Irritant)
Macro (> 1 g) 5% NaHCO₃ (aq)Inert absorbent (Sand)EPA RCRA / UN3259 (Amines, solid, corrosive)

Step-by-Step Spill Response:

  • Isolate: Stop all local ventilation fans (excluding the fume hood) to prevent dust scattering.

  • Dampen (Do not sweep): Dry sweeping generates toxic aerosols. Lightly mist the spilled powder with a 1% Sodium Bicarbonate (NaHCO₃) solution to dampen the dust and neutralize residual acidity.

  • Absorb: Wipe up the dampened paste using disposable paper towels or inert sand.

  • Dispose: Place all contaminated materials into a chemically resistant, sealable polyethylene bag. Label as "Hazardous Solid Waste: Amine Hydrochloride Salt (UN3259 equivalent)" and route to your EHS department for high-temperature incineration [2].

References

  • World Intellectual Property Organization. "WO2022106505A1 - Dimers of biguanidines and their therapeutic uses." Google Patents.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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